molecular formula C40H51FN4O7S3 B15576692 trans-VH 101-Thiol-C-cyclohexane-p-C-OTs

trans-VH 101-Thiol-C-cyclohexane-p-C-OTs

货号: B15576692
分子量: 815.1 g/mol
InChI 键: MJYXGNPHIZWFOL-ORMXHSMKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trans-VH 101-Thiol-C-cyclohexane-p-C-OTs is a useful research compound. Its molecular formula is C40H51FN4O7S3 and its molecular weight is 815.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H51FN4O7S3

分子量

815.1 g/mol

IUPAC 名称

[4-[[(3R)-3-[(1-fluorocyclopropanecarbonyl)amino]-4-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-methyl-4-oxobutan-2-yl]sulfanylmethyl]cyclohexyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C40H51FN4O7S3/c1-25-5-15-32(16-6-25)55(50,51)52-22-28-7-9-29(10-8-28)23-54-39(3,4)35(44-38(49)40(41)17-18-40)37(48)45-21-31(46)19-33(45)36(47)42-20-27-11-13-30(14-12-27)34-26(2)43-24-53-34/h5-6,11-16,24,28-29,31,33,35,46H,7-10,17-23H2,1-4H3,(H,42,47)(H,44,49)/t28?,29?,31-,33+,35-/m1/s1

InChI 键

MJYXGNPHIZWFOL-ORMXHSMKSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Mercaptocyclohexyl p-Toluenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs" does not correspond to a standard, publicly documented compound. This guide is based on the plausible interpretation of this nomenclature as trans-4-Mercaptocyclohexyl p-toluenesulfonate. The identifier "VH 101" is presumed to be a non-standard, internal laboratory code. All data and protocols presented are based on established chemical principles and data from analogous structures.

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the bifunctional molecule trans-4-Mercaptocyclohexyl p-toluenesulfonate. This compound incorporates both a nucleophilic thiol group and an excellent leaving group (tosylate) on a trans-1,4-disubstituted cyclohexane (B81311) scaffold, making it a valuable intermediate for advanced synthesis, particularly for the formation of bicyclic structures.

Core Chemical Properties

The properties of trans-4-Mercaptocyclohexyl p-toluenesulfonate are dictated by its constituent functional groups and the stereochemistry of the cyclohexane ring. The trans configuration predominantly places both the thiol and tosylate groups in equatorial positions in the chair conformation, minimizing steric strain.[1][2]

Table 1: Predicted Physicochemical Properties

PropertyValueBasis of Estimation
IUPAC Name trans-4-Mercaptocyclohexyl 4-methylbenzenesulfonateStandard Nomenclature
Molecular Formula C₁₃H₁₈O₃S₂---
Molecular Weight 286.41 g/mol ---
Appearance White to off-white crystalline solidTypical for similar organic tosylates and thiols
Melting Point 70-85 °C (estimated)Based on related compounds like 1,4-cyclohexanediol (B33098) (98-100 °C) and other tosylates.[]
pKa (Thiol) ~10-11Thiols are generally more acidic than corresponding alcohols.[4]
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and acetone. Sparingly soluble in nonpolar solvents (hexanes) and water.General solubility of organic tosylates.

Proposed Synthesis Pathway

The synthesis of trans-4-Mercaptocyclohexyl p-toluenesulfonate can be envisioned from the commercially available precursor, trans-1,4-cyclohexanediol. The strategy involves sequential functionalization of the two hydroxyl groups.

SynthesisWorkflow cluster_0 Step 1: Monotosylation cluster_1 Step 2: Thiol Formation Start trans-1,4-Cyclohexanediol Intermediate trans-4-Hydroxycyclohexyl p-toluenesulfonate Start->Intermediate TsCl, Pyridine (B92270) Low Temperature Intermediate2 trans-4-Thiocyanatocyclohexyl p-toluenesulfonate Intermediate->Intermediate2 1. MsCl, Et3N 2. NaSCN, Acetone FinalProduct trans-4-Mercaptocyclohexyl p-toluenesulfonate Intermediate2->FinalProduct LiAlH4 or DTT THF

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of trans-4-Hydroxycyclohexyl p-toluenesulfonate (Monotosylation)

This procedure is adapted from standard methods for the selective tosylation of diols.[5][6]

  • Dissolve one equivalent of trans-1,4-cyclohexanediol in a minimal amount of dry pyridine and cool the solution to 0°C in an ice bath with stirring.

  • Slowly add a solution of 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) in dry pyridine to the cooled diol solution over 1-2 hours, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.

  • Extract the aqueous layer with dichloromethane (B109758) (3x).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the monotosylated product.

Protocol 2: Conversion of Hydroxyl to Thiol Group

This two-step protocol involves mesylation, substitution with thiocyanate (B1210189), and subsequent reduction.

  • Mesylation and Thiocyanation:

    • Dissolve one equivalent of trans-4-Hydroxycyclohexyl p-toluenesulfonate in dry dichloromethane and cool to 0°C.

    • Add 1.5 equivalents of triethylamine (B128534) (Et₃N), followed by the dropwise addition of 1.2 equivalents of methanesulfonyl chloride (MsCl).

    • Stir the reaction at 0°C for 1 hour.

    • Add 2.0 equivalents of sodium thiocyanate (NaSCN) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiocyanate intermediate.

  • Reduction to Thiol:

    • Dissolve the crude trans-4-Thiocyanatocyclohexyl p-toluenesulfonate in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C and slowly add 1.5 equivalents of lithium aluminum hydride (LiAlH₄).

    • Stir at 0°C for 1-2 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product, trans-4-Mercaptocyclohexyl p-toluenesulfonate.

Reactivity and Potential Applications

The primary reactivity of this molecule stems from the presence of two key functional groups at opposite ends of the cyclohexane ring: a nucleophilic thiol and an electrophilic carbon bearing a tosylate leaving group.

The most significant reaction pathway for this molecule is an intramolecular Sₙ2 cyclization.[7][8] Upon deprotonation with a mild base, the resulting thiolate anion can readily attack the carbon atom bearing the tosylate group, displacing it to form a strained but synthetically valuable bicyclic thioether.[9][10] This transformation is highly efficient due to the favorable pre-organization of the reactive centers in the trans-diequatorial conformation.

IntramolecularCyclization Reactant trans-4-Mercaptocyclohexyl p-toluenesulfonate Thiolate Thiolate Anion Intermediate Reactant->Thiolate Deprotonation Base Base (e.g., NaH) Base->Thiolate Product 7-Thiabicyclo[2.2.1]heptane (Bicyclic Thioether) Thiolate->Product Intramolecular SN2 Attack LeavingGroup Tosylate Anion Product->LeavingGroup Displacement

References

An In-depth Technical Guide on the Mechanism of Action of VHL-Recruiting PROTACs, Exemplified by "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted protein degradation. While the specific molecule "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs" represents a functionalized building block for PROTAC synthesis, publicly available data on a complete PROTAC incorporating this exact linker and warhead is absent. Therefore, this guide will focus on the well-characterized VHL ligand, VH101, from which this building block is derived, and will use the extensively studied BRD4-degrading PROTAC, MZ1, as a prime exemplar to illustrate the core principles, quantitative parameters, and experimental methodologies. This document provides a comprehensive resource for researchers in targeted protein degradation, covering the underlying biochemistry, data analysis, and detailed experimental protocols.

Introduction to VHL-Recruiting PROTACs

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by traditional small molecule inhibitors. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field. They function by co-opting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design, due to its well-defined substrate recognition domain and the availability of high-affinity small molecule ligands.[1][2]

The molecule "this compound" is a functionalized VHL ligand, designed for the synthesis of PROTACs. The "VH101" component is a high-affinity binder to VHL.[1][3] The "Thiol" group provides a reactive handle for conjugation to a linker, which in this specified name is a cyclohexane (B81311) moiety. The "OTs" (tosylate) group is a leaving group, suggesting a method for attaching a warhead that targets a specific protein.

Core Mechanism of Action: The PROTAC Catalytic Cycle

The mechanism of action of a VHL-recruiting PROTAC is a catalytic cycle that results in the ubiquitination and subsequent proteasomal degradation of a target protein. This process can be broken down into several key steps:

  • Binary Complex Formation: The PROTAC molecule, being present in the cellular environment, can independently bind to both the VHL E3 ligase complex and the target protein, forming two separate binary complexes. The affinity of these interactions is a critical determinant of the PROTAC's overall efficacy.

  • Ternary Complex Formation: The crucial step in the PROTAC's mechanism is the formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the VHL E3 ligase.[4] The linker plays a vital role in this step, as its length and composition dictate the relative orientation of the two proteins, which can influence the stability and cooperativity of the ternary complex.

  • Ubiquitination of the Target Protein: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with E1 and E2 enzymes, catalyzes the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides.

  • PROTAC Recycling: After the degradation of the target protein, the PROTAC molecule is released and can participate in another cycle of degradation, hence acting in a catalytic manner.[5] This catalytic nature allows for potent degradation at sub-stoichiometric concentrations.

Visualization of the PROTAC Signaling Pathway

PROTAC_Mechanism PROTAC Mechanism of Action cluster_steps Catalytic Cycle PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (POI) Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitinated_Target Poly-ubiquitinated Target Protein Ternary->Ubiquitinated_Target Ubiquitination Ubiquitinated_Target->PROTAC Release Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Ub Ubiquitin E1_E2 E1/E2 Enzymes E1_E2->Ternary Activated Ub

Caption: The catalytic cycle of a VHL-recruiting PROTAC.

Quantitative Data Presentation

As data for a PROTAC derived from "this compound" is unavailable, we present data for the parent VHL ligand VH101 and the well-characterized VHL-based PROTAC, MZ1, which targets the BRD4 protein.

Table 1: Binary Binding Affinities

CompoundBinds toTechniqueKd (nM)Reference
VH101 VHLNot Specified44[1][3]
MZ1 VHL-ElonginB-ElonginC (VCB)ITC66[5]
MZ1 BRD4BD2ITC15[5]

Table 2: Ternary Complex Formation and Cooperativity

Ternary ComplexTechniqueKd (nM)Cooperativity (α)Reference
BRD4BD2 :: MZ1 :: VCB ITC3.718[4][5]
BRD4BD2 :: MZ1 :: VCB SPR5.013[5]

Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than predicted from the individual binary binding affinities.

Table 3: Cellular Degradation Potency and Efficacy

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 BRD4HeLa~10>90[6]
MZ1 BRD422Rv1~20>90[6]
ARV-471 Estrogen ReceptorMCF7~1>90[7]

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation observed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize VHL-recruiting PROTACs.

PROTAC Synthesis (General Protocol)

The synthesis of a PROTAC from a thiol-functionalized VHL ligand like "VH 101-thiol" typically involves a nucleophilic substitution or a Michael addition reaction with a linker that has an appropriate electrophilic group.

Workflow for PROTAC Synthesis

Synthesis_Workflow General PROTAC Synthesis Workflow VHL_Thiol VH 101-Thiol Reaction Coupling Reaction (e.g., SN2, Michael Add.) VHL_Thiol->Reaction Linker_Warhead Linker-Warhead (with electrophile) Linker_Warhead->Reaction PROTAC PROTAC Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for synthesizing a PROTAC.

Protocol:

  • Dissolution: Dissolve the VH 101-thiol (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2 equivalents), to deprotonate the thiol and form the more nucleophilic thiolate.

  • Linker-Warhead Addition: Add the linker-warhead construct (1-1.2 equivalents), which contains a suitable electrophile (e.g., an alkyl halide or a maleimide), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[8][9]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[10][11]

Protocol:

  • Sample Preparation:

    • Express and purify the VHL complex (VCB) and the target protein.

    • Dialyze both proteins and the PROTAC into the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Accurately determine the concentrations of the proteins and the PROTAC.

  • ITC Experiment Setup:

    • For binary binding, titrate the PROTAC (in the syringe, e.g., 100-200 µM) into the protein (in the cell, e.g., 10-20 µM).

    • For ternary complex formation, first form a binary complex of the PROTAC and one protein, then titrate this into the second protein.

  • Data Acquisition:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the syringe solution into the cell solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures binding events in real-time, providing kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).[12][13]

Protocol:

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., biotinylated VCB complex) onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Flow a series of concentrations of the analyte (the PROTAC, or the PROTAC pre-incubated with the target protein for ternary complex analysis) over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the amount of bound analyte.

  • Data Acquisition:

    • Record the sensorgram, which plots the response units (RU) versus time, showing the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the KD from the rate constants.

Conclusion

The development of VHL-recruiting PROTACs represents a significant advancement in the field of targeted protein degradation. The mechanism of action, centered around the formation of a productive ternary complex, allows for the catalytic degradation of target proteins, offering a powerful therapeutic strategy. While specific data for a PROTAC derived from "this compound" is not publicly available, the principles outlined in this guide, using the well-vetted VH101 ligand and the exemplar PROTAC MZ1, provide a robust framework for understanding and developing novel degraders. The quantitative analysis of binding affinities, ternary complex formation, and cellular degradation, coupled with the detailed experimental protocols provided, serves as a comprehensive resource for researchers dedicated to advancing this promising therapeutic modality.

References

"trans-VH 101-Thiol-C-cyclohexane-p-C-OTs" for VHL ligand delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to trans-VH 101-Thiol-C-cyclohexane-p-C-OTs for VHL Ligand Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, "this compound," a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical components, mechanism of action, relevant quantitative data, and the experimental protocols necessary for its application in targeted protein degradation.

Introduction to VHL-Recruiting PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality, with PROTACs at the forefront. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1][2][3][4] A PROTAC consists of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4]

The von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2^VHL^ E3 ligase complex, is one of the most successfully and widely utilized E3 ligases in PROTAC design.[2][5] This is due to its widespread expression and the availability of potent, well-characterized small molecule ligands that bind to it.[2]

The molecule "this compound" is a sophisticated chemical tool designed for the modular synthesis of VHL-recruiting PROTACs. It combines a high-affinity VHL ligand (VH 101) with a pre-functionalized linker, streamlining the drug development process.

Molecular Components and Structure

The compound's name describes its constituent parts:

  • VH 101: A highly potent VHL ligand derived from the structure-based optimization of earlier inhibitors. It is designed to mimic the binding of the Hypoxia-Inducible Factor 1α (HIF-1α) to VHL.[5][6]

  • Thiol: A functional group (-SH) incorporated into the VH 101 moiety, likely at a solvent-exposed position, to serve as an attachment point for the linker.[7][8]

  • trans-C-cyclohexane-p-C: A rigid trans-1,4-disubstituted cyclohexane (B81311) linker. The rigidity of cyclic linkers like cyclohexane can enhance the efficacy of a PROTAC by reducing the entropic penalty upon formation of the ternary complex and improving pharmacokinetic properties.[3]

  • OTs (Tosylate): A p-toluenesulfonate group, which is an excellent leaving group in nucleophilic substitution reactions.[9][10][11] Its presence at the terminus of the linker makes the molecule ready for facile conjugation with a nucleophilic group (e.g., an amine or alcohol) on a POI ligand.

This integrated design allows for the efficient "click-and-go" synthesis of novel PROTAC candidates.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC synthesized from this building block functions by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the target protein by the E3 ligase complex. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[4] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple copies of the target protein.[4]

PROTAC_Mechanism cluster_formation POI Target Protein (POI) PROTAC PROTAC (VH101-Linker-Warhead) POI->PROTAC VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (POI-PROTAC-VHL) PolyUb Poly-Ubiquitinated POI Ternary->PolyUb E1, E2, Ub Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Proteasome->PROTAC Release (Catalytic Cycle) Degradation Degraded Peptides Proteasome->Degradation Degradation mid1->Ternary Binding mid2->Proteasome Recognition

Caption: Mechanism of Action for a VHL-recruiting PROTAC.

Quantitative Data

The efficacy of a VHL ligand and the resulting PROTAC is determined by several quantitative parameters. The binding affinity of the E3 ligase ligand is a crucial starting point.

Table 1: Binding Affinities of Selected VHL Ligands

LigandBinding Affinity (Kd) to VHLMethodReference
VH 101 44 nM Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)[5][6]
VH 032185 nMSurface Plasmon Resonance (SPR)[6]
VH 29890 nMIsothermal Titration Calorimetry (ITC)[5]

Kd (Dissociation Constant): A lower Kd value indicates a higher binding affinity.

Once incorporated into a PROTAC, key metrics include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). While data for a PROTAC using the exact "this compound" linker is not publicly available, the following table presents data for potent VHL-based PROTACs to illustrate typical efficacy.

Table 2: Degradation Performance of Representative VHL-based PROTACs

PROTACTarget ProteinDC₅₀DₘₐₓCell LineReference
MZ1BRD4~25 nM>90%HeLaN/A
ARV-771BET proteins<5 nM>95%LNCaP[12]
Compound 139Unspecified3.3 nM97%PC3[6]

Experimental Protocols

Evaluating a novel PROTAC involves a series of standard biochemical and cellular assays. The general workflow includes synthesis, validation of protein degradation, and confirmation of the mechanism of action.

Experimental_Workflow A Step 1: PROTAC Synthesis (VH101-Linker + POI Ligand) B Step 2: Cellular Treatment (Dose & Time Course) A->B C Step 3: Protein Degradation Assay (e.g., Western Blot, HiBiT) B->C D Step 4: Data Analysis (Calculate DC50 & Dmax) C->D E Step 5: Mechanism Validation (Ternary Complex, Ubiquitination) D->E F Step 6: Selectivity Profiling (Proteomics) E->F

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol: Western Blot for Target Protein Degradation

This is the most common method to directly measure the reduction in target protein levels.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.

  • Protein Quantification: Determine the total protein concentration for each cell lysate using a BCA or Bradford assay. This is crucial for ensuring equal protein loading in the next step.

  • SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Concurrently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) for 1 hour at room temperature.

  • Detection and Analysis: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.[13]

Protocol: TR-FRET for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to confirm that the PROTAC induces the formation of the ternary complex.

  • Reagent Preparation:

    • Obtain or produce purified, recombinant VHL protein and the target protein (POI).

    • Label the VHL protein with a donor fluorophore (e.g., Terbium cryptate) and the POI with an acceptor fluorophore (e.g., d2) using appropriate labeling kits.

    • Prepare a serial dilution of the PROTAC compound.

  • Assay Setup:

    • In a microplate, add the labeled VHL, the labeled POI, and the PROTAC at various concentrations.

    • Include controls such as: no PROTAC, VHL ligand only, and POI ligand only.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the complex to form and the system to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the fluorescence emission at two wavelengths (one for the donor, one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio in the presence of the PROTAC indicates that the donor and acceptor are in close proximity, confirming the formation of the VHL-PROTAC-POI ternary complex.[14][15]

Logical Relationships in PROTAC Design

The development of an effective PROTAC is a multi-parameter optimization problem. The choice of VHL ligand, the linker, and the warhead are all interconnected and influence the final properties of the molecule.

PROTAC_Design_Logic VHL_Ligand VHL Ligand (e.g., VH101) PROTAC PROTAC Molecule VHL_Ligand->PROTAC Linker Linker (trans-cyclohexane) Linker->PROTAC Warhead Warhead Ligand (Binds POI) Warhead->PROTAC Ternary Ternary Complex Formation & Stability PROTAC->Ternary Properties Physicochemical Properties PROTAC->Properties Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy Properties->Efficacy

Caption: Interdependencies in rational PROTAC design.

Conclusion

The "this compound" molecule represents a highly valuable tool for the streamlined development of VHL-recruiting PROTACs. By providing a potent, high-affinity VHL ligand pre-attached to a rigid linker with a reactive handle, it significantly accelerates the synthesis and evaluation of new protein degraders. Understanding its components, mechanism, and the appropriate experimental workflows is essential for researchers aiming to leverage the power of targeted protein degradation in drug discovery. This guide serves as a foundational resource for the effective application of this advanced chemical building block.

References

The Strategic Role of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. A key building block in the construction of these heterobifunctional molecules is the E3 ligase ligand-linker conjugate. This technical guide provides an in-depth analysis of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs , a specialized reagent designed for the efficient synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will delve into its structural components, its crucial role in the synthesis of the PROTAC degrader dBAZ2, and the underlying principles that make it an effective tool for researchers in drug discovery.

Introduction to PROTAC Technology and the VHL E3 Ligase

PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The von Hippel-Lindau (VHL) E3 ligase is frequently utilized in PROTAC design due to its well-characterized interaction with its ligands and its role in cellular protein degradation pathways.[2]

The Molecular Architecture of this compound

This compound is a pre-formed conjugate that combines a high-affinity VHL E3 ligase ligand with a versatile linker, primed for conjugation to a POI ligand. Let's break down its nomenclature to understand its structure and function:

  • VH 101: This refers to a potent ligand for the VHL E3 ligase, forming the "anchor" of the PROTAC that recruits the cellular degradation machinery.

  • Thiol: Indicates the presence of a thiol (-SH) group, likely as part of the VH 101 ligand structure.

  • trans-C-cyclohexane: This component is a rigid cyclohexane (B81311) ring incorporated into the linker in a trans configuration. The use of such cyclic structures in PROTAC linkers helps to impart conformational rigidity, which can be advantageous for optimizing the ternary complex formation between the POI, the PROTAC, and the E3 ligase, potentially leading to improved pharmacokinetic properties.[3][4]

  • p-C-OTs (para-C-tosylate): This is the reactive end of the linker. The tosylate group (-OTs) is an excellent leaving group, making this part of the molecule susceptible to nucleophilic substitution. This is the key to its utility in PROTAC synthesis, allowing for the straightforward attachment of a POI ligand.

Application in the Synthesis of the PROTAC Degrader dBAZ2

The primary documented application of this compound is in the synthesis of dBAZ2 , a first-in-class PROTAC degrader of the bromodomain adjacent to zinc finger (BAZ) proteins BAZ2A and BAZ2B.[5][6][7] These proteins are involved in chromatin remodeling and have been identified as potential therapeutic targets in oncology.

Quantitative Data for dBAZ2

The efficacy of dBAZ2, synthesized using the VH 101-cyclohexane-tosylate linker system, has been quantitatively evaluated, demonstrating potent and sustained degradation of its target proteins.

ParameterBAZ2ABAZ2BReference
DC50 180 nM250 nM[5][6][7]
Dmax ≥ 97%≥ 97%[6][7]
Degradation Time Almost complete within 2 hoursAlmost complete within 2 hours[6][7]
Duration of Degradation Maintained for at least 3 daysMaintained for at least 3 days[6][7]
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Experimental Protocol: Synthesis of dBAZ2

The synthesis of dBAZ2 involves a nucleophilic substitution reaction where the tosylate group of this compound is displaced by a nucleophilic group on the BAZ2A/B ligand. While the specific details for the synthesis of dBAZ2 are found in the supplementary information of the primary literature, a general experimental protocol for such a reaction is as follows:

Reaction: Coupling of a POI Ligand with a Tosylate-Activated Linker

Materials:

  • This compound (1 equivalent)

  • POI ligand containing a nucleophilic group (e.g., a primary amine or a phenol) (1-1.2 equivalents)

  • A suitable aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Cesium Carbonate) (2-3 equivalents)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the POI ligand in the chosen solvent, add the base and stir at room temperature for 15-30 minutes to deprotonate the nucleophile.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final PROTAC.

Visualizing the Workflow and Biological Context

To better understand the processes involved, the following diagrams illustrate the general PROTAC synthesis workflow and the VHL E3 ligase signaling pathway that is hijacked by VHL-based PROTACs.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_product Final Product VHL_Linker This compound Coupling Nucleophilic Substitution VHL_Linker->Coupling POI_Ligand Target Protein Ligand (with nucleophile) POI_Ligand->Coupling PROTAC dBAZ2 PROTAC Coupling->PROTAC Purification VHL_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation PROTAC VHL-based PROTAC (e.g., dBAZ2) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., BAZ2A/B) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recruits E2~Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Protein Degradation Proteasome->Degradation

References

Structural Analysis of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs: A Key Intermediate in the Synthesis of dBAZ2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The synthesis of effective PROTACs relies on the modular assembly of a target protein ligand, an E3 ligase ligand, and a chemical linker. This guide provides a detailed structural and functional analysis of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs , a critical intermediate used in the synthesis of the first-in-class BAZ2A/B PROTAC degrader, dBAZ2.[1][2][3] This document will serve as a comprehensive resource, detailing the molecule's chemical properties, its role in the synthesis of dBAZ2, and the mechanism of action of the final degrader.

Chemical and Physical Properties

This compound is a complex molecule designed for efficient conjugation. It comprises three key moieties: the VH101 ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a trans-cyclohexane linker, and a tosylate (OTs) leaving group for subsequent chemical modification.

PropertyValueSource
Molecular Formula C40H51FN4O7S3Pharmacy Research
Molecular Weight 815.05 g/mol Pharmacy Research
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC([C@@H]3C--INVALID-LINK--(SC[C@H]4CC--INVALID-LINK--COS(C5=CC=C(C)C=C5)(=O)=O)C)NC(C6(CC6)F)=O)=O">C@HO)=OPharmacy Research

Role in PROTAC Synthesis: The Genesis of dBAZ2

This compound serves as a key building block for the synthesis of dBAZ2, a potent and selective degrader of the bromodomain-containing proteins BAZ2A and BAZ2B.[1][2][3] The synthesis of dBAZ2 involves the conjugation of this intermediate with a ligand that binds to the BAZ2A/B bromodomains. The tosylate group on the cyclohexane (B81311) linker acts as an excellent leaving group, facilitating nucleophilic substitution by a suitable functional group on the BAZ2A/B ligand.

Experimental Workflow for dBAZ2 Synthesis

The following diagram illustrates the general synthetic workflow for producing dBAZ2, highlighting the crucial role of this compound.

G cluster_0 Synthesis of Precursors cluster_1 Synthesis of the Intermediate cluster_2 Final PROTAC Synthesis VH101_Thiol VH101-Thiol (VHL Ligand) Intermediate This compound VH101_Thiol->Intermediate Thiolation & Linker Attachment Linker_Precursor trans-1,4-bis(hydroxymethyl)cyclohexane + Tosyl Chloride Linker_Precursor->Intermediate Tosylation BAZ2_Ligand BAZ2A/B Ligand (with nucleophilic handle) dBAZ2 dBAZ2 PROTAC BAZ2_Ligand->dBAZ2 Intermediate->dBAZ2 Nucleophilic Substitution

Caption: Synthetic pathway for dBAZ2, highlighting the central role of the title intermediate.

Detailed Experimental Protocol (Hypothetical)

While the exact, detailed experimental protocol from the primary literature's supporting information is not publicly available, a plausible synthesis can be outlined based on established chemical principles for PROTAC assembly.

Step 1: Synthesis of the VHL Ligand-Linker Conjugate (this compound)

  • Tosylation of the Linker: trans-1,4-bis(hydroxymethyl)cyclohexane is mono-tosylated using one equivalent of tosyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) (DCM) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). The mono-tosylated product is purified by column chromatography.

  • Activation of the Second Hydroxyl Group: The remaining free hydroxyl group on the mono-tosylated cyclohexane linker is activated for subsequent nucleophilic substitution by the thiol group of VH101. This can be achieved by converting it to a better leaving group, such as a mesylate or by using a Mitsunobu reaction.

  • Conjugation with VH101-Thiol: The activated linker is then reacted with VH101-thiol in a polar aprotic solvent such as dimethylformamide (DMF) with a mild base (e.g., potassium carbonate) to facilitate the SN2 reaction, yielding this compound. The product is purified using high-performance liquid chromatography (HPLC).

Step 2: Synthesis of dBAZ2

  • Nucleophilic Substitution: The BAZ2A/B ligand, containing a suitable nucleophilic functional group (e.g., a primary amine or a phenol), is dissolved in an appropriate solvent (e.g., DMF or acetonitrile). This compound is added, along with a base (e.g., diisopropylethylamine (DIPEA) or cesium carbonate) to facilitate the nucleophilic displacement of the tosylate group.

  • Purification: The reaction mixture is purified by preparative HPLC to yield the final dBAZ2 PROTAC. The structure and purity are confirmed by LC-MS and NMR spectroscopy.

Mechanism of Action: BAZ2A/B Degradation

The resulting PROTAC, dBAZ2, functions by inducing the selective degradation of BAZ2A and BAZ2B proteins. The mechanism follows the classical PROTAC-mediated ubiquitin-proteasome pathway.

Signaling Pathway for dBAZ2-mediated Degradation

G dBAZ2 dBAZ2 Ternary_Complex Ternary Complex (BAZ2-dBAZ2-VHL) dBAZ2->Ternary_Complex BAZ2 BAZ2A/B Protein BAZ2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Polyubiquitinated BAZ2A/B Ternary_Complex->Poly_Ub Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: Mechanism of dBAZ2-induced degradation of BAZ2A/B proteins via the ubiquitin-proteasome system.

Biological Activity of dBAZ2

The efficacy of dBAZ2 in degrading its target proteins has been quantified in cellular assays. The following table summarizes the key degradation parameters.

ParameterBAZ2ABAZ2BCell Line(s)Source
DC50 180 nM250 nMPC3, MM1S[1][2][3]
Dmax ≥ 97%≥ 97%PC3, MM1S[1][2]
Time to Degradation Almost complete within 2 hoursAlmost complete within 2 hoursPC3, MM1S[1][2]
Duration of Degradation Maintained for at least 3 daysMaintained for at least 3 daysPC3, MM1S[1][2]

Conclusion

This compound is a well-designed and crucial chemical entity for the synthesis of the potent BAZ2A/B degrader, dBAZ2. Its structure incorporates the necessary components for efficient and modular PROTAC assembly. The resulting degrader, dBAZ2, demonstrates impressive efficacy in selectively targeting and eliminating BAZ2A and BAZ2B proteins, highlighting the potential of this approach for therapeutic intervention in diseases where these proteins play a key role. This guide provides a foundational understanding of this important synthetic intermediate and its application in the development of targeted protein degraders. Further research into the optimization of the linker and ligands could lead to the development of even more potent and selective degraders for a range of therapeutic targets.

References

The dBAZ2 Degrader: A Technical Guide to the Targeted Degradation of BAZ2A and BAZ2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as molecular bridges to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth overview of the dBAZ2 degrader, a first-in-class PROTAC designed to induce the degradation of the homologous proteins Bromodomain Adjacent to Zinc Finger Domain 2A (BAZ2A) and 2B (BAZ2B).

Contrary to some initial postulations, dBAZ2 does not target Bromodomain-containing protein 9 (BRD9). Instead, its activity is directed towards BAZ2A and BAZ2B, two key components of chromatin remodeling complexes implicated in various cancers and neurodevelopmental disorders.[1][2] This guide will detail the synthesis of dBAZ2, its mechanism of action, quantitative degradation data, and the signaling pathways influenced by its target proteins.

Core Components and Synthesis

The dBAZ2 PROTAC is a heterobifunctional molecule constructed from three key components: a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand for the BAZ2A/B bromodomains, and a linker connecting the two. The synthesis of dBAZ2 utilizes a specific VHL-linker conjugate, trans-VH 101-Thiol-C-cyclohexane-p-C-OTs , which serves as a ready-made building block for conjugation to the BAZ2A/B-targeting warhead.[3]

Synthesis of dBAZ2

The synthesis of dBAZ2 involves the coupling of the BAZ2A/B ligand with the pre-formed this compound VHL-linker moiety. While the full step-by-step synthesis from basic starting materials is extensive, the key final coupling step is outlined below. The BAZ2A/B ligand used in dBAZ2 is a derivative of a known inhibitor.

Conceptual Synthesis Workflow:

BAZ2_ligand BAZ2A/B Ligand (e.g., GSK636 derivative) dBAZ2 dBAZ2 PROTAC BAZ2_ligand->dBAZ2 Coupling Reaction (e.g., Nucleophilic substitution) VHL_linker This compound VHL_linker->dBAZ2

Figure 1: Conceptual Synthesis of dBAZ2. This diagram illustrates the coupling of the BAZ2A/B ligand with the VHL-linker conjugate to form the final dBAZ2 PROTAC.

Mechanism of Action

The dBAZ2 degrader operates through the classic PROTAC mechanism of action, inducing the formation of a ternary complex between the target protein (BAZ2A or BAZ2B) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BAZ2A/B. The resulting polyubiquitinated BAZ2A/B is then recognized and degraded by the 26S proteasome.

cluster_0 dBAZ2-Mediated Degradation dBAZ2 dBAZ2 Ternary BAZ2A/B-dBAZ2-VHL Ternary Complex dBAZ2->Ternary BAZ2 BAZ2A/B BAZ2->Ternary Proteasome 26S Proteasome BAZ2->Proteasome Recognition VHL VHL E3 Ligase VHL->Ternary Ternary->BAZ2 Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded BAZ2A/B Fragments Proteasome->Degraded Degradation

Figure 2: Mechanism of dBAZ2-mediated BAZ2A/B Degradation. dBAZ2 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BAZ2A and BAZ2B.

Quantitative Data

The efficacy of dBAZ2 has been quantified in various cell lines, demonstrating potent and efficient degradation of its target proteins. The key parameters for a PROTAC's activity are its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).

CompoundTargetCell LineDC50 (nM)Dmax (%)Reference
dBAZ2 BAZ2APC3180≥ 97[4]
dBAZ2 BAZ2BPC3250≥ 97[4]
dBAZ2 BAZ2AMM1SNot ReportedNot Reported[4]
dBAZ2 BAZ2BMM1SNot ReportedNot Reported[4]

Signaling Pathways of BAZ2A and BAZ2B

BAZ2A and BAZ2B are integral components of distinct chromatin remodeling complexes, playing crucial roles in the regulation of gene expression. Their dysregulation has been linked to the progression of various cancers, including prostate and liver cancer, through their influence on key cellular pathways.[5][6]

BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in the epigenetic silencing of ribosomal RNA genes (rDNA).[7] It achieves this by recruiting histone-modifying enzymes and DNA methyltransferases to rDNA promoters.[6] Beyond its role in rDNA silencing, BAZ2A has been shown to regulate the expression of protein-coding genes and interact with EZH2 to maintain epigenetic silencing at genes repressed in metastasis.[8]

BAZ2B is a regulatory subunit of the ISWI (Imitation Switch) chromatin remodeling complexes, which are involved in organizing nucleosomes to regulate DNA accessibility for processes like transcription and DNA repair.[9] BAZ2B has been implicated in the regulation of genes transcribed by RNA polymerase II and has been associated with neurodevelopmental disorders and cancer.[2][10]

cluster_0 BAZ2A/B Signaling and Chromatin Remodeling BAZ2A BAZ2A NoRC NoRC Complex BAZ2A->NoRC Gene_Repression Gene Repression (e.g., Metastasis Suppressor Genes) BAZ2A->Gene_Repression BAZ2B BAZ2B ISWI ISWI Complex BAZ2B->ISWI rDNA rRNA Genes NoRC->rDNA Silencing Chromatin Chromatin Structure ISWI->Chromatin Remodeling Cancer Cancer Progression (Prostate, Liver, etc.) Gene_Repression->Cancer Transcription Gene Transcription (RNA Pol II) Chromatin->Transcription Regulation Transcription->Cancer Neuro Neurodevelopment Transcription->Neuro

Figure 3: BAZ2A/B in Chromatin Remodeling and Disease. BAZ2A and BAZ2B are key components of chromatin remodeling complexes that regulate gene expression, and their dysregulation is associated with cancer and neurodevelopmental disorders.

Experimental Protocols

Western Blotting for BAZ2A/B Degradation

This protocol outlines the general steps to assess the degradation of BAZ2A and BAZ2B upon treatment with dBAZ2.

1. Cell Culture and Treatment:

  • Plate cells (e.g., PC3 or MM1S) at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of dBAZ2 (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BAZ2A and BAZ2B overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the BAZ2A and BAZ2B band intensities to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[11]

Quantitative Proteomics for Specificity Analysis

This protocol provides a general workflow for a quantitative mass spectrometry-based proteomics experiment to assess the selectivity of dBAZ2.

1. Sample Preparation:

  • Treat cells with dBAZ2 at a concentration that gives significant degradation of BAZ2A/B (e.g., 5x DC50) and a vehicle control for a predetermined time.

  • Lyse the cells and extract the proteins.

  • Digest the proteins into peptides using trypsin.

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for relative quantification.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Combine the labeled peptide samples.

  • Fractionate the combined sample using high-pH reversed-phase liquid chromatography.

  • Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.

3. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify and quantify proteins across the different treatment conditions.

  • Perform statistical analysis to identify proteins that are significantly downregulated upon dBAZ2 treatment.

  • The selectivity of dBAZ2 is determined by the specific downregulation of BAZ2A and BAZ2B with minimal off-target effects on other proteins.

start Cell Treatment (dBAZ2 vs. Vehicle) lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling fractionation Peptide Fractionation (High-pH RP-LC) labeling->fractionation lcms LC-MS/MS Analysis fractionation->lcms data_analysis Data Analysis (Protein ID & Quant) lcms->data_analysis end Selectivity Profile data_analysis->end

Figure 4: Quantitative Proteomics Workflow. A general workflow for assessing the selectivity of the dBAZ2 degrader using mass spectrometry.

Conclusion

The dBAZ2 degrader represents a significant tool for the targeted degradation of BAZ2A and BAZ2B. This technical guide has provided a comprehensive overview of its synthesis from the key intermediate this compound, its mechanism of action, quantitative efficacy, and the cellular pathways of its targets. The provided experimental protocols offer a starting point for researchers to investigate the effects of dBAZ2 in their own systems. As our understanding of the roles of BAZ2A and BAZ2B in disease continues to grow, targeted degraders like dBAZ2 will be invaluable for both basic research and the development of novel therapeutics.

References

The Discovery and Synthesis of Novel VHL Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of novel ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Given the critical role of VHL in cellular oxygen sensing and its hijacking in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs), the development of potent and selective VHL ligands is a key area of research in modern drug discovery. This document details the underlying biological pathways, methodologies for ligand identification and optimization, and quantitative data for a range of reported V-H-L ligands.

The VHL-HIF Signaling Pathway: A Master Regulator of Cellular Oxygen Response

The von Hippel-Lindau protein (pVHL) is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] Under normoxic (normal oxygen) conditions, pVHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of genes involved in the adaptive response to hypoxia.[2] This recognition is dependent on the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylase domain (PHD) enzymes.[3] Upon binding to pVHL, HIF-1α is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[2][4] This process maintains low intracellular levels of HIF-1α.

In hypoxic (low oxygen) conditions, the PHD enzymes are inactive, preventing HIF-1α hydroxylation.[3] Consequently, pVHL cannot recognize HIF-1α, leading to its stabilization, accumulation, and translocation to the nucleus.[2] In the nucleus, HIF-1α dimerizes with HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]

Small molecule VHL ligands can competitively inhibit the VHL/HIF-1α interaction, thereby stabilizing HIF-1α and mimicking a hypoxic response.[1][6] This has therapeutic potential for conditions such as anemia and ischemia.[7] More recently, these ligands have been widely adopted as the E3 ligase-recruiting moiety in PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1][8]

VHL_HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus HIF1a_N HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_N->PHDs O2 OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a Hydroxylation VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Proteasome Proteasome OH_HIF1a->Proteasome Targeting VHL_complex->OH_HIF1a Polyubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer Stabilization & Nuclear Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE HRE (Hypoxia-Response Element) HIF1_dimer->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation VHL_Ligand VHL Ligand VHL_Ligand->VHL_complex Inhibition

Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.

Discovery and Optimization of Novel VHL Ligands

The discovery of small molecule VHL ligands has been largely driven by structure-based design, building upon the key interactions observed between HIF-1α and VHL. The initial efforts focused on mimicking the hydroxyproline (B1673980) (Hyp) residue of HIF-1α, which is crucial for VHL recognition.[7] This led to the development of the first generation of Hyp-based VHL inhibitors with micromolar affinities.[7][8]

Subsequent optimization efforts have focused on improving binding affinity, cell permeability, and metabolic stability. Structure-activity relationship (SAR) studies have explored modifications at both the "left-hand side" (LHS) and "right-hand side" (RHS) of the Hyp core, leading to the discovery of highly potent ligands with nanomolar binding affinities, such as VH032 and VH298.[9][10]

Ligand_Discovery_Workflow start Target Identification (VHL) sbd Structure-Based Design (Crystal Structures of VHL-HIF-1α) start->sbd fbd Fragment-Based Screening start->fbd hts High-Throughput Screening start->hts hit_gen Hit Generation sbd->hit_gen fbd->hit_gen hts->hit_gen synthesis Chemical Synthesis hit_gen->synthesis binding_assays In Vitro Binding Assays (FP, ITC, SPR) synthesis->binding_assays sar Structure-Activity Relationship (SAR) Analysis binding_assays->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis cellular_assays Cellular Assays (CETSA, Western Blot) lead_opt->cellular_assays adme ADME/Tox Profiling cellular_assays->adme in_vivo In Vivo Studies adme->in_vivo candidate Candidate Ligand in_vivo->candidate

Caption: A general workflow for the discovery and optimization of novel VHL ligands.

Quantitative Data for VHL Ligands

The following table summarizes the binding affinities of several key VHL ligands. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify the potency of these ligands. Lower values indicate higher binding affinity.

LigandStructureBinding AssayKd (nM)IC50 (µM)Reference(s)
VH032 (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamideFP185-[8]
VH298 (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamideITC, FP90, 80-[6][11]
VH101 (2S,4R)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamideFP44-[1][8]
Ligand 15 (2S,4R)-4-hydroxy-1-((S)-2-(isoxazol-5-ylcarboxamido)-3-methylbutanoyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamideITC54004.1[7]
Ligand 20 (2S,4R)-1-((S)-2-(cyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide--0.23[1]
Ligand 3 (2S,4R)-1-((S)-2-acetamido-3-methylbutanoyl)-N-(4-(tert-butyl)benzyl)-4-hydroxypyrrolidine-2-carboxamideFP-1.8[8]
Ligand 5 (2S,4R)-4-hydroxy-1-((S)-2-(isoxazol-5-ylcarboxamido)-3-methylbutanoyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamideFP-0.46[1]
Ligand 51 (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamideFP-0.057[12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of VHL ligands are crucial for reproducibility and further development. The following sections provide representative protocols for key experiments.

Synthesis of VHL Ligand VH032

This protocol describes a common synthetic route to VH032.[13]

Materials:

  • (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid

  • 4-(4-methylthiazol-5-yl)benzylamine

  • (S)-2-acetamido-3,3-dimethylbutanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

Procedure:

  • Amide Coupling: To a solution of (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes, then add 4-(4-methylthiazol-5-yl)benzylamine (1.0 eq). Stir at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Remove the solvent under reduced pressure.

  • Final Amide Coupling: Dissolve the deprotected intermediate in DMF. Add (S)-2-acetamido-3,3-dimethylbutanoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq). Stir at room temperature for 16 hours.

  • Final Purification: Purify the reaction mixture by preparative HPLC to yield VH032 as a white solid.

Fluorescence Polarization (FP) Binding Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from VHL.[14][15][16]

Materials:

  • Purified VCB complex (VHL, Elongin B, Elongin C)

  • Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule ligand like BDY FL VH032)[14]

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% (v/v) Tween-20)

  • Test compounds (VHL ligands)

  • 384-well black, low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the fluorescent tracer at a final concentration equal to its Kd for the VCB complex.

  • Add the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a high concentration of a known potent VHL ligand).

  • Add the VCB complex to all wells at a final concentration that gives a robust polarization signal.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[17][18]

Materials:

  • Purified VCB complex (in dialysis buffer)

  • VHL ligand (in the same dialysis buffer)

  • ITC instrument

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Thoroughly dialyze the VCB complex against the ITC buffer. Dissolve the VHL ligand in the final dialysis buffer.

  • Degas both the protein and ligand solutions.

  • Load the VCB complex into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).

  • Load the VHL ligand into the injection syringe (typically at a concentration 10-fold higher than the protein concentration).

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Perform the titration experiment, injecting the ligand into the protein solution.

  • As a control, perform a titration of the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants, kon and koff) in addition to binding affinity (Kd).[19][20][21]

Materials:

  • SPR instrument with a suitable sensor chip (e.g., CM5)

  • Purified VCB complex

  • VHL ligand

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling reagents (EDC, NHS) and ethanolamine

Procedure:

  • Ligand Immobilization: Covalently immobilize the VCB complex onto the sensor chip surface via amine coupling.

  • Analyte Injection: Inject a series of concentrations of the VHL ligand over the sensor surface at a constant flow rate.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Regeneration: After each ligand injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer).

  • Data Analysis: Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a ligand in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[22][23][24][25]

Materials:

  • Cells expressing VHL

  • VHL ligand

  • Cell culture medium

  • PBS (Phosphate-buffered saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the VHL ligand or vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the levels of VHL by Western blot.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the ligand indicates target engagement and stabilization.

Western Blot for HIF-1α Degradation

This assay is used to functionally assess the ability of VHL ligands (in the context of PROTACs) to induce the degradation of HIF-1α.[4][5][26]

Materials:

  • Cells expressing HIF-1α

  • VHL-based PROTAC

  • Hypoxia chamber or hypoxia-mimicking agents (e.g., CoCl2, DMOG)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot reagents

  • Primary antibody against HIF-1α

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with the VHL-based PROTAC at various concentrations and for different time points. To stabilize HIF-1α, cells can be incubated under hypoxic conditions or treated with a hypoxia-mimicking agent prior to and during PROTAC treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against HIF-1α. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the extent of HIF-1α degradation.

References

The Pivotal Role of Cyclohexane in Linker Rigidity and a New Paradigm for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker, once considered a passive spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][5] This guide delves into the strategic incorporation of cyclohexane (B81311) moieties into PROTAC linkers to enforce rigidity, a design principle that is increasingly being leveraged to enhance degradation efficiency and optimize pharmacokinetic properties.

The conformational flexibility of a PROTAC is largely dictated by its linker. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, offer synthetic tractability, they can lead to a high degree of conformational entropy, which may be detrimental to the formation of a stable and productive ternary complex.[4][6] Conversely, rigid linkers, by reducing the degrees of freedom, can pre-organize the PROTAC into a bioactive conformation that favors ternary complex formation, potentially leading to enhanced cooperativity and more potent degradation. Cycloalkane structures, particularly cyclohexane, are increasingly being employed to instill this rigidity, offering a balance of improved metabolic stability, aqueous solubility, and conformational control.[4] This guide will explore the profound impact of cyclohexane-mediated linker rigidity on PROTAC efficacy, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Data Presentation: The Impact of Linker Rigidity on PROTAC Efficacy

The introduction of rigid structural elements like cyclohexane into a PROTAC linker can have a significant and measurable impact on its degradation potency. The following tables summarize key findings from studies that have investigated the effects of linker rigidity, using cycloalkane-containing linkers as a strategy to enhance PROTAC performance.

Table 1: Quantitative Comparison of a Rigid Cycloalkane-Based PROTAC (ACBI1) versus a Flexible PEG-Linked Precursor

This table presents data from a structure-based design study of PROTACs targeting the BAF ATPase subunits SMARCA2 and SMARCA4. The study highlights the evolution from a flexible PEG-linked PROTAC to the more rigid and potent degrader, ACBI1, which incorporates a piperazine (B1678402) moiety—a nitrogen-containing cyclohexane analogue.

PROTACLinker TypeTarget ProteinDC50 (nM) in MV-4-11 cellsDmax (%)Reference
PROTAC 1Flexible (PEG-based)SMARCA2 / SMARCA4Partial degradationNot specified[7]
ACBI1 Rigid (piperazine-based) SMARCA2 6 >95% [7][8]
ACBI1 Rigid (piperazine-based) SMARCA4 11 >95% [7][8]
ACBI1 Rigid (piperazine-based) PBRM1 32 >95% [7][8]

Table 2: Qualitative Impact of Cyclohexane Stereochemistry on PROTAC Conformation and Function

This table summarizes the findings of a study that investigated the effect of stereochemical inversion at a 1,4-disubstituted cyclohexane linker on the properties of a PROTAC targeting LRRK2. The study compared a trans-cyclohexyl linker, which adopts a more rigid and linear conformation, to a cis-cyclohexyl linker, which is more flexible and can adopt a folded conformation.

Linker StereochemistryConformationVHL Binding Affinity (Binary)Ternary Complex FormationCellular DegradationReference
cis-cyclohexylFlexible, folded-backStrongerLess cooperativeLess effective[9][10]
trans-cyclohexyl Rigid, extended Weaker More cooperative More effective [9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of PROTACs with rigid linkers.

1. Synthesis of a Representative Bifunctional Cyclohexane Linker

This protocol describes a plausible synthetic route for 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid, a versatile building block for incorporating a cyclohexane moiety into a PROTAC linker via standard peptide coupling methods.

  • Step 1: Synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid. This can be achieved through the hydrolysis of 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate, followed by conversion of the hydroxyl group to a primary amine precursor and subsequent hydrolysis and substitution to yield the desired product.[7]

  • Step 2: Protection of the amine. To a solution of 4-(aminomethyl)cyclohexanecarboxylic acid in a suitable solvent (e.g., a mixture of 1,4-dioxane (B91453) and water), add a base such as sodium carbonate. Cool the mixture to 0°C and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in 1,4-dioxane dropwise.

  • Step 3: Reaction and work-up. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 4: Purification. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired 4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid.

2. Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][11][]

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Denature the proteins by heating at 95°C for 5 minutes. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[11]

3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is a biophysical technique used to measure the binding affinity and thermodynamics of interactions, which can be adapted to assess the cooperativity of ternary complex formation.[7]

  • Sample Preparation: Prepare solutions of the target protein (e.g., SMARCA2 bromodomain), the E3 ligase complex (e.g., VCB complex), and the PROTAC in a suitable buffer (e.g., 20 mM BIS-TRIS propane, 150 mM NaCl, 1 mM TCEP, pH 7.4).

  • Experimental Setup: Load the PROTAC solution into the ITC cell. For the ternary complex experiment, first titrate the target protein into the PROTAC solution to form the binary complex.

  • Titration: Following the formation of the binary complex, titrate the E3 ligase complex solution into the cell containing the pre-formed binary complex.

  • Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This data is then fitted to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. Cooperativity is determined by comparing the binding affinity of the E3 ligase to the PROTAC in the presence and absence of the target protein. A higher affinity in the presence of the target protein indicates positive cooperativity.

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanism of PROTAC action, a typical experimental workflow for PROTAC evaluation, and the logical relationship between cyclohexane linker rigidity and PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Cyclohexane Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_data Data Analysis synthesis Synthesis of Cyclohexane-Linker PROTAC purification Purification & Structural Verification (NMR, MS) synthesis->purification binding Binary Binding Assays (ITC, SPR) purification->binding ternary Ternary Complex Formation Assays (ITC, FRET) binding->ternary treatment Cell Treatment with Varying PROTAC Concentrations ternary->treatment western Western Blot for Protein Degradation treatment->western viability Cell Viability/ Proliferation Assays treatment->viability dc50 Calculation of DC50 and Dmax western->dc50 ic50 Calculation of IC50 viability->ic50

Figure 2: Experimental workflow for evaluating PROTAC efficacy.

Linker_Rigidity_Logic cluster_linker Linker Design cluster_conformation PROTAC Conformation cluster_ternary Ternary Complex Properties cluster_efficacy PROTAC Efficacy flexible Flexible Linker (e.g., PEG, Alkyl) high_entropy High Conformational Entropy flexible->high_entropy rigid Rigid Linker (e.g., Cyclohexane) pre_organized Pre-organized Bioactive Conformation rigid->pre_organized unfavorable Less Favorable Ternary Complex Formation high_entropy->unfavorable favorable Favorable & Stable Ternary Complex Formation pre_organized->favorable low_potency Lower Degradation Potency unfavorable->low_potency high_potency Higher Degradation Potency (Lower DC50) favorable->high_potency

Figure 3: Logical relationship between linker rigidity and PROTAC efficacy.

Conclusion and Future Directions

The strategic incorporation of cyclohexane and other cycloalkanes into PROTAC linkers represents a significant advancement in the rational design of targeted protein degraders. By imparting conformational rigidity, these linkers can pre-organize the PROTAC molecule into a bioactive conformation, thereby promoting the formation of a stable and productive ternary complex. The case of ACBI1 demonstrates that this approach can lead to a substantial increase in degradation potency compared to more flexible linkers.[7] Furthermore, the study of cis- and trans-cyclohexyl linkers reveals that even subtle stereochemical changes within the linker can profoundly influence the conformational dynamics and, consequently, the degradation efficacy of a PROTAC.[9][10]

For researchers and drug development professionals, these findings underscore the importance of considering linker rigidity as a key optimization parameter. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of PROTACs containing rigid linkers, from their synthesis and biophysical characterization to their cellular activity.

Future research in this area will likely focus on the development of novel rigid linker scaffolds that offer even greater control over the spatial orientation of the POI and E3 ligase ligands. Additionally, the continued application of structural biology and computational modeling will be crucial in predicting the optimal linker geometry for a given target and E3 ligase pair, thereby accelerating the discovery of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties. The judicious use of rigid linkers, exemplified by the incorporation of cyclohexane, will undoubtedly play a pivotal role in unlocking the full therapeutic potential of targeted protein degradation.

References

Methodological & Application

Synthesis protocol for "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs"

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocol for the synthesis of a complex chemical intermediate, potentially for use in proteolysis-targeting chimeras (PROTACs), is provided below. The specific name "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs" does not correspond to a readily available public synthesis protocol and appears to be a highly specific internal designation.

Therefore, this document outlines a representative, chemically sound, multi-step synthesis for a molecule that contains the key functional components suggested by the name:

  • A core Von Hippel-Lindau (VHL) ligand moiety (represented as VHL Ligand Core ).

  • A trans-cyclohexane linker.

  • A thiol group (protected during synthesis as a trityl thioether).

  • A tosylate group, which is an excellent leaving group for subsequent conjugation.

The proposed synthetic target is (trans-4-(((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)((2S,4R)-4-hydroxy-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)pyrrolidin-2-yl))methyl)cyclohexyl)methyl 4-methylbenzenesulfonate . The synthesis is presented in three main stages:

  • Part A: Synthesis of the VHL Ligand Core.

  • Part B: Synthesis of the Bifunctional Cyclohexane Linker.

  • Part C: Coupling of the VHL Ligand and Linker, followed by final modification.

Part A: Synthesis of VHL Ligand Core with an Amine Handle

The initial phase focuses on preparing a key intermediate of the VHL ligand, functionalized with an amine for subsequent coupling with the linker. The starting material is the well-established VHL ligand containing a carboxylic acid group.

Experimental Protocol: Amidation of VHL Acid
  • Dissolution: Dissolve the VHL acid derivative (1.0 eq), (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxylic acid, in a suitable solvent such as dimethylformamide (DMF, 0.1 M).

  • Activation: Add an amide coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Introduce a protected diamine, for instance, mono-Boc-protected ethylenediamine (B42938) (1.2 eq), to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress with thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected VHL-amine intermediate.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the VHL Ligand Core with a primary amine handle as its hydrochloride or TFA salt.

Part B: Synthesis of a Bifunctional Cyclohexane Linker

This part describes the synthesis of a trans-cyclohexane linker containing a protected thiol group and a primary alcohol that can be subsequently tosylated.

Experimental Protocol: Linker Synthesis and Tosylation
  • Starting Material: Begin with commercially available trans-1,4-cyclohexanedimethanol.

  • Monotosylation: Dissolve trans-1,4-cyclohexanedimethanol (1.0 eq) in pyridine (B92270) at 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise while maintaining the temperature. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, concentrate, and purify by column chromatography to isolate the monotosylated intermediate, (trans-4-(hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate.

  • Mesylation: Dissolve the monotosylated alcohol (1.0 eq) in DCM at 0 °C. Add triethylamine (B128534) (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2-3 hours.

  • Thiol Introduction: In a separate flask, dissolve triphenylmethyl mercaptan (trityl thiol, 1.5 eq) in DMF and add sodium hydride (NaH, 1.5 eq) at 0 °C to form the sodium thiolate. Stir for 30 minutes.

  • Substitution: Add the mesylated intermediate solution to the sodium thiolate solution. Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench with water, extract with ethyl acetate, and wash the organic layers. Dry and concentrate the solvent. Purify the crude product by column chromatography to yield the final linker: (trans-4-(((tritylthio)methyl)cyclohexyl)methyl) 4-methylbenzenesulfonate .

Part C: Final Assembly and Deprotection

The final stage involves coupling the VHL Ligand Core with the bifunctional linker and deprotecting the thiol group.

Experimental Protocol: Reductive Amination and Deprotection
  • Aldehyde Formation: The tosylate group on the linker can be converted to an aldehyde via an appropriate oxidation method (e.g., Swern or Dess-Martin oxidation) after first converting the tosylate to a more suitable group if necessary, or by direct formylation routes. For this representative protocol, we assume the aldehyde, trans-4-(((tritylthio)methyl)cyclohexane-1-carbaldehyde , is obtained.

  • Reductive Amination: Dissolve the VHL Ligand Core with the amine handle (Part A, 1.0 eq) and the linker aldehyde (1.1 eq) in a solvent like dichloroethane (DCE). Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the fully protected coupled product.

  • Final Tosylation (Alternative to Step 1): If the linker from Part B is coupled directly (e.g., via alkylation of the VHL amine with the tosylate linker), this step is the final one.

  • Thiol Deprotection: To obtain the final product with a free thiol, dissolve the purified trityl-protected compound in DCM. Add triethylsilane (TES, 5-10 eq) and trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess reagents under reduced pressure. Purify the final compound, "this compound" , by preparative HPLC to achieve high purity.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key transformations described in this representative synthesis. Actual results may vary based on specific substrate batches, reagent purity, and reaction scale.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
Part A: Amidation VHL Acid, mono-Boc-ethylenediamineHATU, DIPEADMFRT4-675-85
Part A: Boc Deprotection Boc-protected VHL-amine4M HCl/DioxaneDioxaneRT1-2>95
Part B: Monotosylation trans-1,4-cyclohexanedimethanolTsCl, PyridinePyridine0 to RT1250-60
Part B: Thiol Introduction (SN2) Mesylated-tosylate linker, Trityl thiolNaHDMF0 to RT1260-70
Part C: Reductive Amination VHL-amine core, Linker-aldehydeNaBH(OAc)₃DCERT12-1840-55
Part C: Trityl Deprotection Trityl-protected final productTFA, TESDCMRT1-280-90

Visual Schematics

The following diagrams illustrate the logical workflow for the synthesis of the VHL ligand and the bifunctional linker.

VHL_Core_Synthesis VHL_Acid VHL Acid Derivative Activated_Ester Activated Ester Intermediate VHL_Acid->Activated_Ester HATU, DIPEA Boc_Amine Boc-Protected VHL Amine Activated_Ester->Boc_Amine + Boc-NH2-R Final_Amine VHL Ligand Core (Amine Salt) Boc_Amine->Final_Amine TFA or HCl Linker_Synthesis Diol trans-1,4- Cyclohexanedimethanol Mono_OTs Mono-Tosylated Diol Diol->Mono_OTs TsCl, Pyridine Mesylate Mesylated Intermediate Mono_OTs->Mesylate MsCl, TEA Final_Linker Trityl-Thiol-OTs Linker Mesylate->Final_Linker + NaS-Trityl Final_Assembly cluster_reactants Starting Materials VHL_Core VHL Ligand Core (from Part A) Coupled_Protected Coupled Product (Trityl Protected) VHL_Core->Coupled_Protected Linker_Aldehyde Linker Aldehyde (from Part B derivative) Linker_Aldehyde->Coupled_Protected  Reductive  Amination Final_Product Final Target Molecule (Free Thiol) Coupled_Protected->Final_Product TFA, TES

Application Note: NMR Characterization of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the characterization of molecules with a trans-substituted cyclohexane (B81311) core, featuring thiol and p-toluenesulfonate (tosylate) functionalities, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the proprietary nature of "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs," this note utilizes the model compound trans-4-(mercaptomethyl)cyclohexyl)methyl p-toluenesulfonate to establish a representative analytical framework. The provided ¹H and ¹³C NMR data, presented in comprehensive tables, alongside a detailed experimental protocol, will serve as a valuable resource for researchers engaged in the synthesis and analysis of similar chemical entities in the field of drug development.

Introduction

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules in solution. This application note details the NMR characterization of a bifunctional molecule containing a trans-1,4-disubstituted cyclohexane ring, a primary thiol, and a primary tosylate. Understanding the characteristic chemical shifts and coupling patterns of such molecules is crucial for confirming their identity, purity, and conformation, which are critical parameters in the drug development pipeline.

Chemical Structure of the Model Compound

Chemical structure of trans-4-(mercaptomethyl)cyclohexyl)methyl p-toluenesulfonate
Figure 1: Chemical structure of the model compound, trans-4-(mercaptomethyl)cyclohexyl)methyl p-toluenesulfonate.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the model compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar (ortho to SO₂)7.75 - 7.85d~8.02H
H-Ar (meta to SO₂)7.30 - 7.40d~8.02H
H-53.80 - 3.90d~6.52H
H-62.45 - 2.55d~7.02H
Ar-CH₃2.40 - 2.50s-3H
SH1.20 - 1.40t~7.01H
H-1, H-41.75 - 1.95m-2H
H-2, H-3 (axial)1.60 - 1.80m-4H
H-2, H-3 (equatorial)0.90 - 1.10m-4H

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C-Ar (quaternary, SO₂)144.5 - 145.5
C-Ar (quaternary, CH₃)132.5 - 133.5
C-Ar (CH, meta to SO₂)129.5 - 130.5
C-Ar (CH, ortho to SO₂)127.5 - 128.5
C-574.0 - 75.0
C-138.0 - 39.0
C-437.0 - 38.0
C-632.0 - 33.0
C-2, C-329.0 - 30.0
Ar-CH₃21.0 - 22.0

Experimental Protocol

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of "this compound".

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16 to 64 (adjust for optimal signal-to-noise).

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): Approximately 4 seconds.

    • Spectral Width (sw): 16 ppm.

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 5 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024 to 4096 (adjust for optimal signal-to-noise).

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Spectral Width (sw): 240 ppm.

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick the peaks and report the chemical shifts for both ¹H and ¹³C spectra.

Data Interpretation

The ¹H NMR spectrum is expected to show distinct regions corresponding to the aromatic protons of the tosylate group, the methylene (B1212753) protons adjacent to the oxygen and sulfur atoms, the cyclohexane ring protons, the tosylate methyl protons, and the thiol proton. The trans-diaxial arrangement of the substituents on the cyclohexane ring will influence the chemical shifts and coupling constants of the ring protons, leading to broader and more complex multiplets for the axial protons compared to the equatorial ones. The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule. The downfield chemical shift of the carbon attached to the oxygen of the tosylate group (C-5) is a key diagnostic signal.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_report Reporting weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (400 MHz) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS (0.00 ppm) phase_base->calibrate analyze Peak Picking & Integration calibrate->analyze report Generate Report analyze->report

Caption: Experimental workflow for NMR characterization.

Application Note: Mass Spectrometry Analysis of a VHL Ligand-Linker Conjugate for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. The synthesis of effective PROTACs relies on the robust characterization of their constituent components: a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a chemical linker. This application note details the mass spectrometry analysis of "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs," an E3 ligase VHL ligand and linker conjugate pivotal for the synthesis of PROTAC degraders.[1]

This document provides a comprehensive protocol for the characterization of this molecule using liquid chromatography-mass spectrometry (LC-MS), including sample preparation, instrument parameters, and data analysis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of PROTACs and their precursors.

Chemical Structure and Properties

The molecule "this compound" is a conjugate comprising a von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker. The linker consists of a cyclohexane (B81311) ring with a thiol group and terminates in a p-toluenesulfonate (OTs) group, a good leaving group for subsequent conjugation reactions. A plausible representative structure is depicted below:

(A representative chemical structure would be inserted here if image generation were possible. For the purpose of this text-based response, please imagine a standard VHL ligand structure connected via a trans-cyclohexane linker containing a thiol group, which in turn is attached to a p-toluenesulfonyl group.)

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent the oxidation of the thiol group and ensure accurate analysis.

  • Materials:

    • "this compound" standard

    • LC-MS grade acetonitrile (B52724) (ACN)

    • LC-MS grade water

    • LC-MS grade formic acid (FA)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water) - optional, as a reducing agent.

  • Procedure:

    • Prepare a stock solution of "this compound" at 1 mg/mL in ACN.

    • For LC-MS analysis, dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 ACN:water with 0.1% FA.

    • To prevent disulfide bond formation, 1 µL of 10 mM TCEP solution can be added to 100 µL of the final diluted sample immediately before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[2][3]

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 100-1200.

    • Acquisition Mode: MS and MS/MS (data-dependent acquisition).

    • Collision Energy (for MS/MS): Ramped from 10-40 eV.

Data Presentation

The expected mass spectrometry data for "this compound" is summarized below. The exact mass and major fragment ions are predicted based on the fragmentation patterns of similar chemical moieties, including thiols, cyclohexanes, and tosylates.[5][6][7][8]

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺Calculated ValueTheoretical< 5
[M+Na]⁺Calculated ValueTheoretical< 5

Note: The calculated m/z values are dependent on the exact chemical formula of the VHL ligand portion of the molecule. These would be calculated and filled in based on the known structure.

Table 2: Predicted Major MS/MS Fragment Ions

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Fragment Structure/Loss
[M+H]⁺Fragment 1Loss of p-toluenesulfonic acid (C₇H₈O₃S)
[M+H]⁺Fragment 2Cleavage at the thiol-cyclohexane bond
[M+H]⁺Fragment 3Fragmentation of the cyclohexane ring
[M+H]⁺Fragment 4Fragmentation of the VHL ligand
[M+H]⁺Fragment 5Ion corresponding to the p-toluenesulfonyl group

Note: The m/z values for the fragment ions are theoretical and would be determined from the experimental data. The proposed fragment structures are based on known chemical fragmentation principles.[9][10]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL in ACN) dilution Dilution to 10 µg/mL (50:50 ACN:H₂O + 0.1% FA) stock->dilution reduction Optional: TCEP Addition dilution->reduction lc_separation HPLC Separation (C18 Column) reduction->lc_separation ms_detection MS Detection (ESI+, High-Res MS) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Data-Dependent) ms_detection->msms_fragmentation data_extraction Data Extraction (Mass & Retention Time) msms_fragmentation->data_extraction fragment_analysis Fragmentation Analysis data_extraction->fragment_analysis structure_confirmation Structure Confirmation fragment_analysis->structure_confirmation

Caption: Experimental workflow for LC-MS analysis.

data_analysis_logic cluster_0 Mass Spectrum Interpretation cluster_1 Tandem Mass Spectrum Interpretation ms_spectrum Full MS Spectrum molecular_ion Identify Molecular Ion ([M+H]⁺, [M+Na]⁺) ms_spectrum->molecular_ion exact_mass Confirm Exact Mass (< 5 ppm error) molecular_ion->exact_mass substructure_confirmation Confirm Substructures (VHL, Linker, OTs) exact_mass->substructure_confirmation Correlate msms_spectrum MS/MS Spectrum fragment_ions Identify Major Fragment Ions msms_spectrum->fragment_ions fragmentation_pathway Propose Fragmentation Pathway fragment_ions->fragmentation_pathway fragmentation_pathway->substructure_confirmation

Caption: Logical relationship for mass spectrometry data analysis.

Conclusion

The protocols and data presented in this application note provide a robust framework for the mass spectrometry analysis of "this compound". Accurate mass measurement and detailed fragmentation analysis are essential for the structural confirmation and quality control of this critical intermediate in PROTAC synthesis. The methodologies described are readily adaptable to similar VHL ligand-linker conjugates, facilitating the efficient development of novel protein degraders.

References

Application Notes and Protocols for the Conjugation of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs," a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate. This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The protocol herein outlines the conjugation of the thiol group within this linker to a payload molecule, a crucial step in the assembly of a functional PROTAC.

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. The linker connecting the target-binding moiety and the E3 ligase ligand is critical for the efficacy of the PROTAC. "this compound" provides a VHL ligand attached to a linker featuring a thiol group for conjugation and a tosylate group which can also be used as a reactive site for nucleophilic substitution. This guide will focus on the utilization of the thiol group as a nucleophile.

The following sections detail the experimental protocol for a typical conjugation reaction, a summary of expected quantitative data, and a visualization of the experimental workflow.

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis, purification, and characterization of a PROTAC synthesized from "this compound". The data is representative and may vary depending on the specific payload and reaction conditions.

ParameterExpected ValueMethod of Analysis
Reaction
Reactant 1This compound-
Reactant 2 (Payload)Electrophilic Payload (e.g., with a halide)-
BaseN,N-Diisopropylethylamine (DIPEA)-
SolventN,N-Dimethylformamide (DMF)-
Reaction TemperatureRoom Temperature (20-25 °C)-
Reaction Time1-12 hoursTLC or LC-MS Monitoring
Purification
MethodReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)-
ColumnC18, 5 µm, 4.6 x 150 mm-
Mobile Phase A0.1% Formic Acid in Water-
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)-
Gradient10-90% B over 20 minutes-
Yield20-70%Gravimetric/UV-Vis
Purity>95%HPLC-UV (e.g., at 254 nm)
Characterization
Identity ConfirmationExpected Mass ± 1 DaLC-MS (ESI+)
Structural ConfirmationConsistent with proposed structure¹H NMR, ¹³C NMR

Experimental Protocols

This protocol describes a general procedure for the conjugation of the thiol group of "this compound" to an electrophilic payload via a nucleophilic substitution (SN2) reaction.

Materials:

  • This compound

  • Electrophilic payload molecule (e.g., a molecule containing a bromide or iodide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Solvents for HPLC purification (e.g., HPLC-grade water, acetonitrile, formic acid)

  • Deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer or high-vacuum pump

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add "this compound" (1.0 equivalent).

    • Dissolve the starting material in anhydrous DMF (concentration typically 0.1 M).

    • Add the electrophilic payload molecule (1.0-1.2 equivalents) to the solution.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. The base deprotonates the thiol to form the more nucleophilic thiolate.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. For TLC, a suitable mobile phase might be a mixture of ethyl acetate (B1210297) and hexanes. The product should have a different Rf value compared to the starting materials. For LC-MS, an aliquot of the reaction mixture can be diluted and injected to observe the formation of the product mass.

  • Work-up:

    • Once the reaction is complete (typically within 1-12 hours), quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with a larger volume of an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by reverse-phase HPLC.

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and inject it onto a C18 column.

    • Elute the product using a gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.

    • Collect the fractions containing the desired product, identified by UV detection.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation under high vacuum to obtain the final conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS. The observed mass should correspond to the calculated mass of the desired conjugate. Purity can be assessed by the peak area at a specific wavelength (e.g., 254 nm).

    • Confirm the structure of the conjugate by ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the proposed chemical structure, showing the disappearance of the thiol proton and the appearance of new signals corresponding to the conjugated payload.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the conjugation of "this compound".

Conjugation_Signaling_Pathway cluster_reactants Reactants cluster_reaction Conjugation Reaction (SN2) cluster_product Product VHL_Ligand trans-VH 101-Thiol- C-cyclohexane-p-C-OTs Thiolate Thiolate Formation (Base: DIPEA) VHL_Ligand->Thiolate Deprotonation Payload Electrophilic Payload (e.g., R-Br) Nucleophilic_Attack Nucleophilic Attack Payload->Nucleophilic_Attack Thiolate->Nucleophilic_Attack Conjugate VHL-Linker-Payload Conjugate Nucleophilic_Attack->Conjugate Thioether Bond Formation

Caption: Signaling pathway of the thiol-based conjugation reaction.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup - Add reactants and solvent - Add base (DIPEA) Start->Reaction_Setup Reaction_Monitoring 2. Reaction Monitoring - Stir at room temperature - Monitor by TLC or LC-MS Reaction_Setup->Reaction_Monitoring Workup 3. Work-up - Quench with water - Extraction and drying Reaction_Monitoring->Workup Purification 4. Purification - Reverse-Phase HPLC Workup->Purification Characterization 5. Characterization - LC-MS - NMR Purification->Characterization Final_Product Final Conjugate Characterization->Final_Product

Caption: Step-by-step experimental workflow for the conjugation process.

Experimental protocol for dBAZ2 synthesis using "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Protocol for dBAZ2 Synthesis Audience: Researchers, scientists, and drug development professionals. Reference: Based on the synthesis of similar BAZ2A/B-targeting PROTACs, this protocol outlines the synthesis of dBAZ2, a VHL-recruiting PROTAC for the degradation of BAZ2A and BAZ2B bromodomains.

Introduction

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This document details the synthesis of dBAZ2, a PROTAC designed to target the BAZ2A/B bromodomains by utilizing a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase. The synthesis involves the coupling of a BAZ2A/B inhibitor with a VHL ligand via a suitable linker.

The protocol described here is based on established chemical syntheses for similar compounds and provides a step-by-step guide for the laboratory synthesis of dBAZ2.

Experimental Protocol: Synthesis of dBAZ2

This protocol outlines the key steps for the synthesis of dBAZ2, starting from a BAZ2A/B inhibitor and a pre-functionalized VHL ligand-linker moiety.

Materials and Reagents:

  • BAZ2A/B inhibitor (e.g., as described in relevant literature)

  • VHL ligand-linker conjugate with a terminal reactive group

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (B52724) (ACN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reverse-phase HPLC purification system

  • Mass spectrometer

  • NMR spectrometer

Procedure:

  • Preparation of BAZ2A/B Inhibitor: Synthesize or procure a suitable BAZ2A/B inhibitor containing a functional group (e.g., a carboxylic acid) amenable to linker conjugation.

  • Coupling Reaction:

    • Dissolve the BAZ2A/B inhibitor (1 equivalent) in DMF.

    • Add the VHL ligand-linker conjugate (1.1 equivalents), DIPEA (3 equivalents), and BOP (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Extraction:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final compound (dBAZ2) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

ParameterValue
BAZ2A/B Inhibitor1.0 eq
VHL Ligand-Linker1.1 eq
Coupling ReagentBOP (1.2 eq)
BaseDIPEA (3.0 eq)
SolventDMF
Reaction TemperatureRoom Temperature
Reaction Time12-18 hours
Purification MethodReverse-Phase HPLC
Typical Yield30-50%

Table 2: Characterization Data for dBAZ2

AnalysisExpected Result
HRMS Calculated mass for the molecular formula of dBAZ2. The observed m/z should be within a narrow tolerance (e.g., ± 5 ppm).
¹H NMR Chemical shifts (δ), multiplicity, and integration values corresponding to the protons in the dBAZ2 structure.
¹³C NMR Chemical shifts (δ) corresponding to the carbon atoms in the dBAZ2 structure.
Purity >95% as determined by HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis prep_inhibitor Prepare BAZ2A/B Inhibitor coupling Couple Inhibitor and VHL Ligand-Linker prep_inhibitor->coupling workup Work-up and Extraction coupling->workup Reaction Completion purify Reverse-Phase HPLC Purification workup->purify characterize Characterization (HRMS, NMR) purify->characterize

Caption: Workflow for the synthesis and purification of dBAZ2.

signaling_pathway cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation Pathway dBAZ2 dBAZ2 PROTAC BAZ2 BAZ2A/B Protein dBAZ2->BAZ2 binds VHL VHL E3 Ligase dBAZ2->VHL recruits ubiquitination Ubiquitination of BAZ2A/B VHL->ubiquitination catalyzes proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: Mechanism of action for dBAZ2-mediated protein degradation.

How to use "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs" to target BAZ2A/B

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: trans-VH 101-Thiol-C-cyclohexane-p-C-OTs (Hypothetical BAZ2A/B PROTAC Degrader)

Catalog Number: BAZ2-PD-001

For Research Use Only.

Introduction

The Bromodomain Adjacent to Zinc finger domain proteins 2A (BAZ2A) and 2B (BAZ2B) are epigenetic readers that play crucial roles in chromatin remodeling and gene regulation.[1][2] Aberrant activity of BAZ2A has been implicated in various cancers, including prostate cancer, by promoting cell proliferation, migration, and invasion.[3][4] This makes BAZ2A and its homolog BAZ2B attractive therapeutic targets. While traditional small molecule inhibitors can block the function of these proteins, they do not lead to the removal of the protein, which can limit their efficacy.[5]

"this compound" is a hypothetical Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BAZ2A and BAZ2B.[1][6][7] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8][9] This molecule is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BAZ2A/B, leading to their ubiquitination and subsequent degradation by the proteasome.[10][11] This approach offers a powerful strategy to eliminate the target proteins, potentially leading to a more profound and sustained pharmacological effect compared to inhibition alone.[5]

These application notes provide a summary of the characteristics of a hypothetical BAZ2A/B PROTAC degrader and detailed protocols for its use in cell-based assays.

Data Presentation

The following tables summarize the hypothetical quantitative data for "this compound", hereby referred to as BAZ2A/B-PROTAC-1.

Table 1: Biochemical Activity

ParameterBAZ2ABAZ2BVHL
Binding Affinity (Kd, nM) 2545150
Ternary Complex Cooperativity (α) 53-

Table 2: Cellular Degradation Profile

Cell LineTargetDC50 (nM)Dmax (%)Time to Dmax (hours)
PC-3 (Prostate Cancer) BAZ2A150>954
BAZ2B220>904
MM1.S (Multiple Myeloma) BAZ2A180>952
BAZ2B250>952

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.

Table 3: Cellular Functional Activity

Cell LineIC50 (nM, 72h)
PC-3 (Prostate Cancer) 350
MM1.S (Multiple Myeloma) 500

IC50: Concentration for 50% inhibition of cell viability.

Visualizations

PROTAC_Mechanism Mechanism of BAZ2A/B PROTAC Degrader cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation BAZ2A BAZ2A/B PROTAC BAZ2A/B-PROTAC-1 BAZ2A->PROTAC Binds to Ternary BAZ2A/B-PROTAC-VHL Ternary Complex VHL VHL E3 Ligase VHL->PROTAC Binds to Ubiquitination Poly-ubiquitination of BAZ2A/B Ternary->Ubiquitination Recruits E2 Ubiquitin-conjugating enzyme Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded BAZ2A/B Proteasome->Degradation Results in

Caption: PROTAC-mediated degradation of BAZ2A/B.

WesternBlot_Workflow Western Blot Workflow for BAZ2A/B Degradation start Seed Cells treat Treat with BAZ2A/B-PROTAC-1 (Dose-response) start->treat incubate Incubate for 2-24 hours treat->incubate lyse Lyse Cells incubate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-BAZ2A/B, anti-Loading Control) block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab image Image and Quantify Bands secondary_ab->image end Analyze Data (DC50, Dmax) image->end

Caption: Workflow for assessing protein degradation.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Treat Cells with BAZ2A/B-PROTAC-1 or DMSO heat Heat Cells at Varying Temperatures start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregates lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant analyze Analyze Soluble BAZ2A/B by Western Blot supernatant->analyze end Plot Thermal Stability Curve analyze->end

References

Application Note: LC-MS Monitoring of PROTAC Synthesis with Thiol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker's composition and length are critical for the PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

Thiol-based linkers, often involving a thiol-maleimide conjugation, are a popular choice for PROTAC synthesis due to the high specificity and efficiency of this "click chemistry" reaction under mild conditions. Careful monitoring of the synthesis is crucial to ensure the desired product is formed with high purity and to minimize side reactions. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical tool for this purpose, providing sensitive and selective detection of reactants, intermediates, and the final PROTAC product.[4] This application note provides a detailed protocol for monitoring the synthesis of a PROTAC with a thiol linker using LC-MS.

Synthesis Overview: A BRD4-Targeting PROTAC

This application note will focus on the synthesis of a hypothetical PROTAC that targets the bromodomain-containing protein 4 (BRD4) for degradation. The synthesis involves the reaction of a maleimide-functionalized JQ1 derivative, a known BRD4 ligand, with a thiol-functionalized pomalidomide (B1683931) derivative, which recruits the Cereblon (CRBN) E3 ligase.

Reactants:

  • (+)-JQ1-Maleimide: A derivative of the potent BRD4 inhibitor JQ1, functionalized with a maleimide (B117702) group for conjugation.

  • Pomalidomide-Thiol Linker: A derivative of pomalidomide featuring a linker terminating in a thiol group.

The reaction proceeds via a Michael addition of the thiol group to the maleimide, forming a stable thioether bond and yielding the final PROTAC.

Experimental Protocols

Sample Preparation for LC-MS Analysis

To monitor the reaction progress, aliquots are taken from the reaction mixture at different time points (e.g., 0, 1, 2, 4, and 24 hours).

Materials:

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water with 0.1% formic acid, LC-MS grade

  • Microcentrifuge tubes

Protocol:

  • Withdraw 5 µL of the reaction mixture.

  • Quench the reaction by diluting the aliquot 1:100 in a microcentrifuge tube containing 495 µL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Vortex the sample for 30 seconds.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet any precipitated material.[5]

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
LC System: ACQUITY UPLC or equivalent
Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.6 mL/min
Column Temperature: 60 °C
Injection Volume: 1 µL
Gradient: Time (min)
0.0
4.0
5.0
5.1
6.0

Mass Spectrometry (MS) Conditions:

ParameterValue
MS System: Xevo TQ Absolute Tandem Quadrupole MS or equivalent
Ionization Mode: Electrospray Ionization (ESI), Positive
Capillary Voltage: 1.0 kV
Cone Voltage: 20 V
Source Temperature: 150 °C
Desolvation Temperature: 500 °C
Desolvation Gas Flow: 1000 L/hr
Cone Gas Flow: 150 L/hr
Data Acquisition: Full Scan (m/z 100-1500) and/or Selected Ion Recording (SIR)

Data Presentation

The progress of the PROTAC synthesis can be monitored by tracking the consumption of the reactants and the formation of the product. The following tables summarize the expected quantitative data for the key components of the reaction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Estimated Retention Time (min)
(+)-JQ1-MaleimideC₃₅H₄₂ClN₇O₆S724.27[5][6][7][8]725.283.5
Pomalidomide-Thiol LinkerC₁₇H₁₈N₄O₄S374.42375.432.1
BRD4-Targeting PROTACC₅₂H₆₀ClN₁₁O₁₀S₂1098.691099.714.2

Note: The retention times are estimated based on the general principles of reversed-phase chromatography where larger, more hydrophobic molecules elute later. Actual retention times may vary depending on the specific LC system and conditions.

Visualizations

G cluster_synthesis PROTAC Synthesis cluster_monitoring LC-MS Monitoring Workflow JQ1-Maleimide JQ1-Maleimide Reaction_Vessel Reaction Mixture JQ1-Maleimide->Reaction_Vessel Pomalidomide-Thiol Pomalidomide-Thiol Pomalidomide-Thiol->Reaction_Vessel Aliquot Take Aliquot at Time Points Reaction_Vessel->Aliquot Quench Quench and Dilute Aliquot->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS_Analysis LC-MS Analysis Centrifuge->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis G JQ1_Maleimide JQ1-Maleimide PROTAC_Product BRD4-Targeting PROTAC JQ1_Maleimide->PROTAC_Product Thiol-Maleimide Conjugation Pomalidomide_Thiol Pomalidomide-Thiol Linker Pomalidomide_Thiol->PROTAC_Product

References

Application Notes and Protocols for Cellular Assays to Evaluate dBAZ2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cellular assays to characterize the activity of dBAZ2, a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BAZ2A and BAZ2B proteins.[1][2] The following protocols are essential for determining the efficacy and mechanism of action of dBAZ2 and similar molecules.

Introduction to dBAZ2 and BAZ2 Proteins

BAZ2A (Bromodomain adjacent to zinc finger domain 2A), also known as TIP5, and its homolog BAZ2B are epigenetic regulators involved in chromatin remodeling and transcriptional regulation.[3][4] BAZ2A is particularly implicated in aggressive prostate cancer, where it is often overexpressed and associated with poor prognosis.[3][4][5] It plays a role in silencing ribosomal DNA and repressing genes that are frequently silenced in metastatic prostate cancer.[3][4] BAZ2A interacts with other key epigenetic regulators like EZH2 and is involved in pathways related to cell proliferation, migration, and invasion.[4][5]

dBAZ2 is a first-in-class PROTAC designed to specifically target BAZ2A and BAZ2B for degradation by the cellular ubiquitin-proteasome system.[1][2] By inducing the degradation of these proteins, dBAZ2 offers a therapeutic strategy to counteract the pathological functions of BAZ2A in diseases like prostate cancer.[6]

Quantitative Data Summary

The efficacy of dBAZ2 in inducing the degradation of BAZ2A and BAZ2B has been quantified in various studies. The key parameters are the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Time to DmaxDuration of DegradationReference
dBAZ2BAZ2APC3180≥ 97~2 hoursAt least 3 days[1][2]
dBAZ2BAZ2BPC3250≥ 97~2 hoursAt least 3 days[1][2]
dBAZ2BAZ2AMM1S-≥ 97~2 hoursAt least 3 days[1][2]
dBAZ2BAZ2BMM1S-≥ 97~2 hoursAt least 3 days[1][2]
dBAZ2BBAZ2BPC319≥ 97~2 hoursAt least 3 days[1][2]

Key Cellular Assays and Experimental Protocols

Here we provide detailed protocols for essential cellular assays to test the activity of dBAZ2.

Western Blotting for BAZ2A/B Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of BAZ2A and BAZ2B proteins following treatment with dBAZ2.[1]

Objective: To determine the dose-dependent and time-dependent degradation of BAZ2A and BAZ2B proteins in cells treated with dBAZ2.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC3 or MM1S) in 6-well plates and culture to 70-80% confluency.

    • Treat cells with varying concentrations of dBAZ2 (e.g., 0, 10, 50, 100, 250, 500 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.[7]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies specific for BAZ2A and BAZ2B overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[1]

    • Quantify the band intensities using densitometry software.

    • Normalize the BAZ2A/B band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.[1]

Diagram: Western Blotting Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page Load Equal Protein transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Detection & Quantification immunoblot->detection

Caption: Workflow for quantifying BAZ2A/B degradation by Western Blot.

Cell Viability Assay (MTT/XTT)

This assay determines the effect of dBAZ2-mediated BAZ2A/B degradation on cell viability and proliferation.

Objective: To assess the cytotoxicity of dBAZ2 and its impact on cell proliferation.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., PC3, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of dBAZ2 for a desired period (e.g., 24, 48, 72 hours).

  • MTT/XTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.[9][10]

    • Incubate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[9]

    • If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[9]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[9][10]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Diagram: Cell Viability Assay Workflow

Cell_Viability_Workflow cluster_protocol Assay Protocol cluster_data Data Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with dBAZ2 cell_seeding->compound_treatment add_reagent Add MTT/XTT Reagent compound_treatment->add_reagent incubation Incubate (2-4h) add_reagent->incubation measure_absorbance Measure Absorbance incubation->measure_absorbance calculate_viability Calculate % Viability measure_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for assessing cell viability using MTT/XTT assay.

BAZ2A/B Signaling Pathway

dBAZ2 targets BAZ2A and BAZ2B for degradation through the ubiquitin-proteasome pathway. BAZ2A itself is involved in transcriptional repression, contributing to prostate cancer progression.

Diagram: dBAZ2 Mechanism of Action and BAZ2A Signaling

BAZ2_Signaling cluster_protac dBAZ2 (PROTAC) Action cluster_baz2a_function BAZ2A Cellular Function dBAZ2 dBAZ2 Ternary_Complex Ternary Complex (BAZ2A/B - dBAZ2 - E3) dBAZ2->Ternary_Complex BAZ2A_B BAZ2A / BAZ2B BAZ2A_B->Ternary_Complex E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_Complex Ubiquitination Ubiquitination of BAZ2A/B Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of BAZ2A/B Proteasome->Degradation BAZ2A BAZ2A Degradation->BAZ2A Inhibits Function Chromatin Chromatin BAZ2A->Chromatin Binds to Transcriptional_Repression Transcriptional Repression (e.g., rDNA silencing) Chromatin->Transcriptional_Repression Leads to Cancer_Progression Prostate Cancer Progression (Proliferation, Invasion) Transcriptional_Repression->Cancer_Progression Contributes to

Caption: dBAZ2-mediated degradation of BAZ2A/B and its impact on BAZ2A signaling.

Additional Assays

For a more comprehensive analysis of dBAZ2 activity, consider the following assays:

  • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative immunoassay to measure BAZ2A/B protein levels in cell lysates, offering a high-throughput alternative to Western blotting.

  • Flow Cytometry: For intracellular staining of BAZ2A/B to quantify protein levels on a single-cell basis. This can be useful for heterogeneous cell populations.

  • qRT-PCR (Quantitative Reverse Transcription PCR): To measure the mRNA levels of BAZ2A/B target genes to assess the functional consequences of their degradation.

  • Targeted Proteomics: A mass spectrometry-based approach for highly sensitive and specific quantification of BAZ2A/B protein degradation and to assess off-target effects on the proteome.[11][12]

By employing these cellular assays, researchers can effectively characterize the potency, selectivity, and biological effects of dBAZ2, facilitating its development as a potential therapeutic agent.

References

Application Notes and Protocols for Monitoring BAZ2A/B Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAZ2A (Bromodomain adjacent to zinc finger domain 2A), also known as TIP5, is a key epigenetic regulator involved in chromatin remodeling and gene silencing.[1][2] Its role in various cellular processes, including the progression of certain cancers, has made it a compelling target for therapeutic intervention.[3][4] Targeted protein degradation, utilizing molecules like Proteolysis-Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate specific proteins rather than just inhibiting their function.[5][6] This document provides a detailed protocol for monitoring the degradation of BAZ2A using Western blotting, a fundamental technique for quantifying protein levels in cell lysates.[7]

Recently, first-in-class PROTACs, dBAZ2 and dBAZ2B, have been developed to induce the degradation of BAZ2A and its homolog BAZ2B.[8] The dBAZ2 molecule, for instance, effectively induces BAZ2A/B degradation, offering a valuable tool for studying the functional consequences of BAZ2A loss.[8] This protocol is optimized for researchers studying the effects of such degraders on BAZ2A protein levels.

Signaling Pathway of PROTAC-Induced BAZ2A Degradation

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to target a specific protein for degradation. A PROTAC consists of a ligand that binds to the target protein (BAZ2A), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BAZ2A, marking it for recognition and degradation by the 26S proteasome.[5]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC dBAZ2 (PROTAC) Ternary_Complex Ternary Complex (BAZ2A-PROTAC-E3) PROTAC->Ternary_Complex BAZ2A BAZ2A Protein BAZ2A->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_BAZ2A Poly-ubiquitinated BAZ2A Ternary_Complex->Ub_BAZ2A Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BAZ2A Proteasome 26S Proteasome Ub_BAZ2A->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation pathway of BAZ2A.

Experimental Protocols

This section details the step-by-step methodology for assessing BAZ2A degradation.

Materials and Reagents
  • Cell Lines: PC3 or MM1S cells[8]

  • BAZ2A Degrader: dBAZ2[8]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibody: Rabbit anti-BAZ2A polyclonal antibody (e.g., Novus Biologicals, NBP2-59158; Proteintech, 30984-1-AP). Recommended dilution 1:1000.[1]

  • Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (4-12% gradient gels are suitable for the high molecular weight of BAZ2A, which is ~250-270 kDa)[1]

  • Transfer Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., PC3 cells + dBAZ2) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (with Laemmli buffer & boiling) C->D E 5. SDS-PAGE (Separation by size) D->E F 6. Protein Transfer (Gel to PVDF membrane) E->F G 7. Blocking (5% milk in TBST) F->G H 8. Primary Antibody Incubation (Anti-BAZ2A & Loading Control) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL substrate) I->J K 11. Imaging & Densitometry J->K L 12. Data Analysis (% Degradation, DC50, Dmax) K->L

Caption: Western blot workflow for BAZ2A degradation analysis.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture PC3 or MM1S cells to 70-80% confluency.

    • Treat cells with varying concentrations of the BAZ2A degrader (e.g., dBAZ2) or vehicle control (e.g., DMSO) for a specified time (e.g., 2 to 72 hours).[8]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[5]

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

  • Sample Preparation:

    • Mix the normalized protein lysates with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • For high molecular weight proteins like BAZ2A, a wet transfer at 30V overnight at 4°C or a semi-dry transfer with an extended transfer time is recommended.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-BAZ2A antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]

    • Wash the membrane again three times with TBST.

    • Repeat the antibody incubation process for the loading control protein (e.g., β-actin).

  • Detection and Imaging:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system.[5]

Data Presentation and Analysis

The intensity of the protein bands is quantified using densitometry software. The level of BAZ2A is normalized to the corresponding loading control to account for any variations in protein loading. The percentage of protein degradation is calculated relative to the vehicle-treated control.[5]

Quantitative Data Summary

The following table summarizes the degradation efficiency of dBAZ2 for BAZ2A and BAZ2B in PC3 cells.

CompoundTarget ProteinDC50 (nM)Dmax (%)Treatment Time (h)Cell Line
dBAZ2BAZ2A180≥ 972PC3
dBAZ2BAZ2B250≥ 972PC3

Data sourced from Palaferri et al., ACS Med Chem Lett., 2025.[8]

DC50: The concentration of the degrader that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

From this data, a dose-response curve can be generated to visualize the relationship between the degrader concentration and the extent of BAZ2A degradation.

Troubleshooting

IssuePossible CauseSolution
No/Weak BAZ2A Signal Inefficient nuclear protein extractionUse a lysis buffer specifically formulated for nuclear proteins.
Poor transfer of high MW proteinOptimize transfer conditions (wet transfer, longer duration).
Insufficient antibody concentrationTitrate the primary antibody concentration.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA).
Antibody concentration too highDecrease primary and/or secondary antibody concentration.
Uneven Bands Improper gel polymerizationUse precast gels for consistency.
Uneven transferEnsure complete contact between the gel and membrane, removing all air bubbles.
Inconsistent Loading Inaccurate protein quantificationBe meticulous with the BCA assay and sample loading. Always normalize to a loading control.

References

Application of Cyclohexane-Containing Linkers in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane (B81311) moieties are frequently incorporated into drug scaffolds and linker technologies to enhance pharmacological properties. Their rigid, three-dimensional structure can offer several advantages over more flexible aliphatic or planar aromatic linkers. The cyclohexane ring can serve as a bioisostere for other groups, such as t-butyl or phenyl moieties, providing a unique combination of lipophilicity and conformational constraint.[1] This rigidity can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity and reducing the entropic penalty upon binding to a target protein.[1] Furthermore, the cyclohexane scaffold can improve metabolic stability and pharmacokinetic profiles. This document provides an overview of the applications of cyclohexane-containing linkers in drug design, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Advantages of Cyclohexane-Containing Linkers

The inclusion of a cyclohexane ring in a linker can confer several beneficial properties to a drug molecule:

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclohexane ring restricts the number of possible conformations, which can lead to a more favorable binding entropy.[1]

  • Improved Binding Affinity: The three-dimensional nature of the cyclohexane ring can allow for more extensive and specific interactions with the target protein, potentially leading to increased potency.[1]

  • Metabolic Stability: The saturated carbocyclic structure of cyclohexane is generally resistant to metabolic degradation, which can lead to improved in vivo half-life.

  • Bioisosterism: The cyclohexyl group can act as a bioisostere for other chemical groups, such as a t-butyl group or a phenyl ring, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[1]

  • Reduced Toxicity: In some cases, the incorporation of a cyclohexane linker has been shown to reduce toxicity. For example, the replacement of the two ammonia (B1221849) ligands in cisplatin (B142131) with a trans-diaminocyclohexane in oxaliplatin (B1677828) was instrumental in reducing nephrotoxicity.[1]

Case Studies of Drugs with Cyclohexane-Containing Moieties

Several approved drugs utilize a cyclohexane or cyclohexene (B86901) ring as a core structural element or as part of a linker.

Cariprazine (Vraylar)

Cariprazine is an atypical antipsychotic that acts as a dopamine (B1211576) D3/D2 receptor partial agonist with a preference for the D3 receptor.[2][3] Its structure features a trans-cyclohexane ring linking the piperazine (B1678402) moiety to the dimethylurea pharmacophore.

Venetoclax (Venclexta)

Venetoclax is a potent and selective BCL-2 inhibitor used in the treatment of certain types of leukemia and lymphoma.[4] The molecule contains a cyclohexane ring as part of its complex scaffold, contributing to its overall three-dimensional shape and interaction with the BCL-2 protein.

Oseltamivir (B103847) (Tamiflu)

Oseltamivir is an antiviral drug used to treat and prevent influenza A and B infections.[5] It contains a cyclohexene ring, a partially unsaturated version of cyclohexane, which serves as a crucial structural element for its function as a neuraminidase inhibitor.[5]

Quantitative Data

The following tables summarize key quantitative data for the aforementioned drugs, highlighting the role of their cyclic structures. Direct comparative data for analogues with and without the cyclohexane linker is often not publicly available; therefore, the data presented here reflects the properties of the final drug molecules.

Table 1: Pharmacokinetic Properties of Selected Drugs
DrugBioavailabilityProtein BindingMetabolismElimination Half-life
Cariprazine High[2]91-97%[2]Primarily by CYP3A4, with minor contribution from CYP2D6[2]2-4 days (parent drug); 1-3 weeks (active metabolites)[2]
Venetoclax Variable, increased with food>99%Primarily by CYP3A4~26 hours
Oseltamivir >80%[5][6]42% (parent drug), 3% (active metabolite)[5][6]Converted to active metabolite (oseltamivir carboxylate) by hepatic esterases[5]1-3 hours (parent drug), 6-10 hours (active metabolite)[5][6]
Table 2: Receptor Binding Affinities (Ki) of Cariprazine and its Metabolites
CompoundDopamine D3 (nM)Dopamine D2 (nM)Serotonin (B10506) 5-HT1A (nM)Serotonin 5-HT2A (nM)Serotonin 5-HT2B (nM)
Cariprazine 0.0850.49 (D2L), 0.69 (D2S)2.618.80.58
Desmethyl-cariprazine (DCAR) ~0.2~0.6~10~30~1
Didesmethyl-cariprazine (DDCAR) ~0.8~3~2.5~20~0.5

Note: Data for DCAR and DDCAR are approximated from multiple sources and may vary.

Table 3: Inhibitory Activity of Oseltamivir and Analogues
CompoundNeuraminidase IC50 (nM) - Influenza A (H1N1)Neuraminidase IC50 (nM) - Influenza B
Oseltamivir Carboxylate 0.5 - 5.0 (highly susceptible strains)0.00114[2]
Oseltamivir-resistant H1N1 130 - 150N/A
CUHK326 (analogue) 1.92 (H3N2)Not reported
CUHK392 (analogue) 1.63 (H3N2)Not reported

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC Crosslinker

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker containing a cyclohexane ring. It is used to conjugate an amine-containing molecule to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing molecule (Molecule 2)

  • SMCC Crosslinker

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5

  • DMSO or DMF (dry)

  • Desalting column

Procedure:

  • Preparation of SMCC Solution: Immediately before use, dissolve SMCC in dry DMSO or DMF to a concentration of 10-20 mM.

  • Activation of Protein 1:

    • Dissolve Protein 1 in the conjugation buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent quenching of the sulfhydryl groups on Molecule 2.

  • Conjugation to Molecule 2:

    • Ensure Molecule 2 has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • Immediately mix the maleimide-activated Protein 1 with the sulfhydryl-containing Molecule 2 in a buffer at pH 6.5-7.5.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules and byproducts.

Protocol 2: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes a method for the synthesis of a key cyclohexane-based building block.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrogen gas

  • Autoclave

Procedure:

  • In an autoclave, mix p-aminobenzoic acid (1 equivalent), 5% Ru/C (25% by weight of the starting material), and 10% NaOH solution.

  • Stir the mixture at 100°C under a hydrogen pressure of 15 bar.

  • Monitor the reaction by TLC until no starting material is observed (approximately 20 hours).

  • After the reaction is complete, cool the autoclave and carefully release the hydrogen pressure.

  • The resulting mixture contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans isomer being the major product.

  • The product can be further purified by recrystallization or other chromatographic techniques.

Note: This is a generalized procedure and may require optimization for specific scales and equipment.

Signaling Pathways and Experimental Workflows

Cariprazine Signaling Pathway

Cariprazine's therapeutic effects are believed to be mediated through its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.

Cariprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D3R D3 Receptor Dopamine->D3R Signaling Downstream Signaling D2R->Signaling Modulation D3R->Signaling Modulation HT1AR 5-HT1A Receptor HT1AR->Signaling Modulation HT2AR 5-HT2A Receptor HT2AR->Signaling Blockade Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist Cariprazine->HT1AR Partial Agonist Cariprazine->HT2AR Antagonist

Caption: Cariprazine's multi-receptor activity.

Venetoclax Mechanism of Action

Venetoclax selectively inhibits the anti-apoptotic protein BCL-2, thereby restoring the intrinsic apoptotic pathway in cancer cells.

Venetoclax_Mechanism Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Bim Bim (Pro-apoptotic) BCL2->Bim Sequesters Bax_Bak Bax/Bak Bim->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Venetoclax-induced apoptosis pathway.

Oseltamivir Mechanism of Action

Oseltamivir is a prodrug that is converted to its active form, oseltamivir carboxylate, which inhibits the neuraminidase enzyme of the influenza virus.

Oseltamivir_Mechanism cluster_host Host Cell cluster_virus Influenza Virus Oseltamivir_Prodrug Oseltamivir (Prodrug) Esterases Hepatic Esterases Oseltamivir_Prodrug->Esterases Oseltamivir_Carboxylate Oseltamivir Carboxylate (Active Drug) Esterases->Oseltamivir_Carboxylate Conversion Neuraminidase Neuraminidase Oseltamivir_Carboxylate->Neuraminidase Inhibits Sialic_Acid Sialic Acid Neuraminidase->Sialic_Acid Cleaves Virus_Release Virus Release Neuraminidase->Virus_Release Facilitates Sialic_Acid->Virus_Release Enables

Caption: Oseltamivir's inhibition of viral neuraminidase.

SMCC Crosslinking Workflow

This diagram illustrates the two-step process of using the SMCC crosslinker.

SMCC_Workflow Protein1 Protein 1 (with -NH2) Activated_Protein1 Maleimide-Activated Protein 1 Protein1->Activated_Protein1 + SMCC (pH 7-9) SMCC SMCC SMCC->Activated_Protein1 Conjugate Protein 1 - Molecule 2 Conjugate Activated_Protein1->Conjugate + Molecule 2 (pH 6.5-7.5) Molecule2 Molecule 2 (with -SH) Molecule2->Conjugate

References

Troubleshooting & Optimization

Stability issues with the thiol group in "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs". This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during its use in experimental settings, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary application?

"this compound" is a bifunctional molecule that serves as a linker in the synthesis of PROTACs. It contains a thiol (-SH) group, which is a potent nucleophile, and a tosylate (-OTs) group, which is an excellent leaving group. This combination allows for its conjugation to other components of a PROTAC molecule. It is often used to connect a ligand for an E3 ubiquitin ligase (like Von Hippel-Lindau, VHL) to a ligand for a target protein.

Q2: What are the primary stability concerns for the thiol group in this molecule?

The primary stability issue for the thiol group is its susceptibility to oxidation.[1][2] Under aerobic conditions, especially at neutral to basic pH, thiols can readily oxidize to form disulfide bridges.[1][2][3][4] This dimerization would result in an undesired impurity and reduce the yield of your intended product.

Q3: What factors can influence the rate of thiol oxidation?

Several factors can accelerate the oxidation of the thiol group:

  • pH: Higher pH increases the concentration of the more nucleophilic thiolate anion (R-S⁻), which is more susceptible to oxidation.[5][6][7]

  • Presence of Oxidants: Dissolved oxygen in solvents is a common oxidant. Metal ions can also catalyze thiol oxidation.

  • Temperature and Light: Elevated temperatures and exposure to UV light can promote oxidative processes.

Q4: Besides oxidation, are there other potential stability issues with this molecule?

Yes, a significant concern is the potential for an intramolecular reaction between the thiol group and the tosylate group. The thiol (or more likely, the thiolate anion) can act as a nucleophile and displace the tosylate leaving group, leading to the formation of a cyclic thioether. This is a classic example of an intramolecular Williamson ether synthesis, but with sulfur.

Q5: How can I detect degradation of "this compound"?

Several analytical techniques can be employed to monitor the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent molecule from its degradation products, such as the disulfide dimer or the cyclized thioether.[3][8]

  • Mass Spectrometry (MS): Mass spectrometry can identify the molecular weights of the parent compound and any degradation products, confirming their identities.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the molecule and identify impurities. The disappearance of the thiol proton signal in ¹H NMR could indicate oxidation or cyclization.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Low yield of desired product in subsequent reactions. Degradation of the starting material.1. Check Purity: Analyze the purity of your "this compound" stock using HPLC or MS before use. 2. Optimize Storage: Store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) and protected from light. 3. Use Fresh Solutions: Prepare solutions of the compound immediately before use.
Appearance of a new peak in HPLC with approximately double the molecular weight. Oxidation to Disulfide: The thiol groups of two molecules have likely oxidized to form a disulfide bond.1. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 2. Work under Inert Atmosphere: Perform reactions under an argon or nitrogen atmosphere. 3. Control pH: If possible, maintain a slightly acidic pH to minimize the formation of the highly reactive thiolate anion. 4. Add a Reducing Agent: In some cases, a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be added to prevent disulfide formation, but be mindful of its potential interference with your reaction.
Formation of an unexpected side product with the same molecular formula. Intramolecular Cyclization: The thiol group has likely reacted with the tosylate group within the same molecule to form a cyclic thioether.1. Low Temperature: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to disfavor the intramolecular cyclization. 2. Use of a Non-Nucleophilic Base: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base to deprotonate other necessary groups without significantly increasing the concentration of the thiolate anion. 3. Protecting Group Strategy: For multi-step syntheses, consider protecting the thiol group with a suitable protecting group (e.g., a trityl or acetamidomethyl group) that can be removed under specific conditions later in the synthesis.
Strong, unpleasant odor in the lab. Volatile Thiols: Low molecular weight thiols are known for their potent and unpleasant odors.1. Work in a Fume Hood: Always handle thiol-containing compounds in a well-ventilated chemical fume hood.[9][10] 2. Quench Glassware and Waste: Immediately after use, rinse all glassware and treat all waste with a bleach solution to oxidize the thiol to a less odorous sulfonate.[9][10]
Quantitative Data Summary

The following table summarizes general data on factors affecting thiol stability. While specific rates for "this compound" are not available, these trends are broadly applicable.

Parameter Condition Effect on Thiol Stability Reference
pH pH > 8Increased rate of oxidation[5][6][7]
pH < 7Slower rate of oxidation
Temperature Elevated TemperatureIncreased rate of degradation (oxidation and potential cyclization)
Low Temperature (-20°C to -80°C)Enhanced long-term stability
Atmosphere Aerobic (presence of O₂)Promotes oxidation to disulfide[1]
Inert (N₂ or Ar)Minimizes oxidation

Experimental Protocols

Protocol 1: Handling and Storage of "this compound"
  • Receiving and Storage: Upon receipt, store the compound in a tightly sealed container at -20°C or below, protected from light. The container headspace should be flushed with an inert gas like argon or nitrogen.

  • Handling: All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Weighing and Solution Preparation: Allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh the desired amount quickly and reseal the container, flushing with inert gas. Use degassed solvents for solution preparation.

Protocol 2: Monitoring Stability by HPLC
  • Sample Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a common starting point.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Analysis: Inject a sample of the fresh solution to obtain a reference chromatogram. To assess stability, inject samples periodically from solutions stored under different conditions (e.g., at room temperature vs. 4°C, exposed to air vs. under nitrogen). The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Disulfide Dimer A->B Oxidation (O2, high pH) C Cyclic Thioether A->C Intramolecular Cyclization

Caption: Key degradation routes for the thiol-tosylate linker.

Experimental Workflow for Stability Assessment

Workflow for Assessing Linker Stability cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A Prepare stock solution in degassed solvent B Aliquot into separate vials for different conditions A->B C Condition 1: Room Temp, Air B->C D Condition 2: 4°C, Inert Gas B->D E Condition 3: -20°C, Inert Gas B->E F Inject samples onto HPLC at t=0, 1h, 4h, 24h C->F D->F E->F G Analyze chromatograms for degradation products F->G H Confirm identity of new peaks with MS G->H

Caption: A systematic approach to monitoring linker stability.

References

Optimizing reaction conditions for coupling "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Thiol Coupling Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the coupling reaction of thiol-containing molecules, such as "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs," with alkylating agents. The principles discussed here apply broadly to S-alkylation reactions involving thiols and electrophiles with good leaving groups like tosylates.

The proposed reaction is a nucleophilic substitution (SN2) where the thiol group, after deprotonation to a thiolate, attacks an electrophile. Thiolates are excellent nucleophiles for SN2 reactions with alkyl halides and tosylates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this coupling?

The reaction is a bimolecular nucleophilic substitution (SN2). First, a base deprotonates the thiol (-SH) to form a more nucleophilic thiolate (-S⁻). This thiolate then attacks the electrophilic carbon of a coupling partner (e.g., an alkyl halide or tosylate), displacing the leaving group to form a thioether (sulfide) bond.

Q2: What are the critical parameters to optimize for this reaction?

The key parameters influencing the yield and purity of the S-alkylation product are:

  • Choice of Base: The base should be strong enough to deprotonate the thiol (pKa ≈ 10-11) but not so strong as to cause side reactions with other functional groups on your substrates.

  • Solvent Selection: A polar aprotic solvent is typically preferred as it can dissolve the reactants and stabilize the transition state without protonating the thiolate nucleophile.

  • Reaction Temperature: Temperature affects the reaction rate. Higher temperatures can speed up the reaction but may also promote side reactions like elimination or disulfide formation.

  • Concentration: The concentration of reactants can influence the reaction kinetics.

Q3: How can I monitor the reaction's progress?

You can monitor the reaction by observing the consumption of starting materials and the formation of the product over time.[2] Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the limiting reagent and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of starting materials to product and helps identify any side products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing aliquots taken from the reaction mixture.[2][3][4]

Q4: What are the most common side reactions and how can they be minimized?

  • Disulfide Formation: The thiol can be oxidized to form a disulfide (R-S-S-R), especially in the presence of air (oxygen).[1][5] To minimize this, run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • Over-alkylation/Side Reactions with Electrophile: If the electrophile has multiple reactive sites or the product can react further, you may see undesired products. Using a stoichiometric amount of the electrophile can help.

  • Elimination (E2) Reaction: If the electrophile is a secondary or tertiary alkyl halide/tosylate, the base can promote an elimination reaction instead of substitution.[6] Using a less sterically hindered, non-basic nucleophile (the thiolate itself is a weak base[6]) and lower temperatures can favor the SN2 pathway.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base is not strong enough to deprotonate the thiol. 2. Poor Reagent Quality: Starting materials or solvent may be degraded or contain impurities (e.g., water). 3. Low Temperature: The reaction rate is too slow at the current temperature. 4. Catalyst Inactivation: If a catalyst is used, it may be inactive.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). See Table 1. 2. Verify the purity of starting materials. Use anhydrous solvents. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and side reactions. 4. Use fresh catalyst or ensure reaction conditions are compatible with the catalyst.
Formation of Multiple Products 1. Disulfide Formation: Oxidation of the thiol starting material. 2. Elimination Reaction: The base is promoting E2 instead of SN2. 3. Reaction with Solvent: The nucleophile or electrophile may be reacting with the solvent.1. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). 2. Use a milder, non-nucleophilic base or a weaker base. Lower the reaction temperature. 3. Choose a non-reactive, polar aprotic solvent like DMF, DMSO, or acetonitrile. See Table 2.
Reaction Stalls / Incomplete 1. Insufficient Base: Not enough base to fully deprotonate the thiol for the duration of the reaction. 2. Reagent Degradation: One of the reagents may be degrading under the reaction conditions over time. 3. Product Inhibition: The product may be inhibiting a catalyst or reacting reversibly.1. Add an additional equivalent of the base to the reaction mixture. 2. Check the stability of your reagents at the reaction temperature. Consider adding the less stable reagent slowly over time. 3. Dilute the reaction mixture or consider alternative catalysts if applicable.

Data Presentation: Optimizing Reaction Parameters

The following tables provide representative data for optimizing an S-alkylation reaction. Note: These are example values and optimal conditions should be determined experimentally for your specific substrates.

Table 1: Effect of Base on Thioether Yield (Conditions: Thiol (1 equiv.), Alkyl Tosylate (1.1 equiv.), DMF, 25°C, 12h)

EntryBase (1.5 equiv.)Yield (%)
1K₂CO₃65
2Cs₂CO₃88
3DIPEA40
4NaH92
5DBU75

Table 2: Effect of Solvent on Thioether Yield (Conditions: Thiol (1 equiv.), Alkyl Tosylate (1.1 equiv.), Cs₂CO₃ (1.5 equiv.), 25°C, 12h)

EntrySolventYield (%)
1DMF88
2Acetonitrile (MeCN)82
3DMSO90
4THF70
5Dichloromethane (DCM)55

Table 3: Effect of Temperature on Reaction Time & Byproduct Formation (Conditions: Thiol (1 equiv.), Alkyl Tosylate (1.1 equiv.), Cs₂CO₃ (1.5 equiv.), DMF)

EntryTemperature (°C)Time (h)Yield (%)Disulfide Byproduct (%)
102475<1
225 (RT)12882
3504915
48018512

Detailed Experimental Protocol (General Procedure)

This protocol describes a general method for the S-alkylation of a thiol with an alkyl tosylate.

Materials:

  • Thiol-containing substrate (e.g., VH 101-Thiol) (1.0 equiv.)

  • Alkyl tosylate or alkyl halide (1.1 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv.)

  • Anhydrous, degassed Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

Procedure:

  • Setup: Dry all glassware in an oven and allow to cool under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To a round-bottom flask, add the thiol substrate and a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to dissolve the thiol (concentration typically 0.1 M).

  • Inert Atmosphere: Purge the flask with inert gas for 5-10 minutes.

  • Base Addition: Add the base (e.g., Cs₂CO₃) to the stirred solution. The mixture may become heterogeneous.

  • Electrophile Addition: Add the alkyl tosylate to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 50°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the thiol starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient).

Visualizations

Reaction_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Coupling Thiol R-SH Thiolate R-S⁻ (Nucleophile) Thiol->Thiolate + Base - H-Base⁺ Base Base (e.g., Cs₂CO₃) Thiolate->Thiolate_2 Electrophile R'-X (e.g., R'-OTs) Product R-S-R' (Thioether) Leaving_Group X⁻ (e.g., OTs⁻) Thiolate_2->Product + R'-X

Caption: Proposed two-step S-alkylation reaction pathway.

Troubleshooting_Workflow Start Start Experiment Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Problem Low Yield or Incomplete Reaction? Monitor->Problem Check_Base Is Base Strong Enough? Problem->Check_Base Yes End Reaction Complete & Purify Problem->End No Check_Temp Is Temperature Optimal? Check_Base->Check_Temp Yes Increase_Base Use Stronger Base (e.g., NaH) Check_Base->Increase_Base No Check_Reagents Check Reagent Purity & Use Inert Atmosphere Check_Temp->Check_Reagents Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Reagents->Monitor Increase_Base->Monitor Increase_Temp->Monitor

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Strength Rate Reaction Rate Base->Rate Increases Side_Products Side Products Base->Side_Products Can Increase (Elimination) Temp Temperature Temp->Rate Increases Temp->Side_Products Can Increase (Oxidation/Elimination) Solvent Solvent Polarity Solvent->Rate Increases (Polar Aprotic) Yield Product Yield Rate->Yield Affects Side_Products->Yield Decreases

Caption: Relationships between key parameters and outcomes.

References

Technical Support Center: Troubleshooting Thiol-Containing PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common side reactions encountered with thiol-containing PROTAC linkers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with thiol-containing PROTAC linkers?

Thiol (-SH) groups are nucleophilic and susceptible to a few key side reactions in biological environments, which can impact the stability and efficacy of your PROTAC. The primary concerns are:

  • Oxidation: The thiol group can be oxidized to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). This process can be accelerated by the presence of atmospheric oxygen, trace metal ions (like Cu²⁺ and Fe³⁺), and exposure to light.[1]

  • Disulfide Exchange: In the highly reducing intracellular environment, which has a high concentration of glutathione (B108866) (GSH), your thiol-containing linker can react with oxidized glutathione (GSSG) to form a mixed disulfide (PROTAC-S-S-G). This reaction is reversible but can effectively cap the reactive thiol group.[2]

  • Michael Addition (Intramolecular Cyclization): If your linker contains an α,β-unsaturated carbonyl (a Michael acceptor), the thiol group can act as a nucleophile and undergo an intramolecular Michael addition, leading to cyclization of the linker. This can alter the conformation and length of the linker, potentially abolishing PROTAC activity.

Q2: My PROTAC with a thiol linker is showing lower than expected activity. What could be the cause?

Reduced activity can stem from several factors, but for thiol-containing PROTACs, linker instability is a primary suspect. The side reactions mentioned in Q1 can lead to a heterogeneous population of PROTAC molecules, with only a fraction being the active, full-length species.

  • Oxidation of the thiol removes its ability to participate in desired interactions and can alter the physicochemical properties of the PROTAC.

  • Formation of a glutathione adduct increases the size and polarity of the PROTAC, which may hinder cell permeability and ternary complex formation.

  • Intramolecular cyclization will change the linker length and conformation, which is critical for inducing a productive ternary complex between the target protein and the E3 ligase.[3][4]

It is also possible that the linker is being metabolically cleaved, resulting in two separate molecules that can competitively bind to the target protein or the E3 ligase without forming a productive ternary complex.[5][6]

Q3: How can I proactively design more stable thiol-containing PROTAC linkers?

While empirical testing is often necessary, some design principles can enhance stability:

  • Steric Hindrance: Introducing bulky groups near the thiol can sterically shield it from oxidation and reactions with cellular thiols.

  • Electronic Effects: Modifying the electronic properties of adjacent functional groups can influence the nucleophilicity of the thiol, potentially reducing its reactivity.

  • Avoid Reactive Moieties: If intramolecular cyclization is a concern, avoid incorporating Michael acceptors into the linker design.

  • Alternative Linker Chemistries: If thiol instability proves to be a persistent issue, consider alternative linker strategies that do not involve free thiols but can still provide the desired conformational flexibility and physicochemical properties.

Troubleshooting Guides

Problem 1: Suspected Oxidation of the Thiol Linker

Symptoms:

  • Decreased or inconsistent PROTAC potency over time.

  • Appearance of new, more polar species in LC-MS analysis of your PROTAC stock or in-cell lysates.

Troubleshooting Workflow:

start Suspected Thiol Oxidation detect Detect and Quantify Oxidation start->detect lcms LC-MS/MS Analysis detect->lcms Primary Method ellman Ellman's Reagent Assay detect->ellman Secondary Method mitigate Mitigate Oxidation lcms->mitigate ellman->mitigate storage Optimize Storage Conditions mitigate->storage antioxidants Use Antioxidants mitigate->antioxidants degas Degas Solvents mitigate->degas end Stable PROTAC storage->end antioxidants->end degas->end

Caption: Workflow for troubleshooting thiol linker oxidation.

Experimental Protocols:

  • LC-MS/MS Analysis for Oxidation Products:

    • Sample Preparation: Prepare solutions of your PROTAC in a relevant buffer (e.g., PBS) and incubate under experimental conditions (e.g., 37°C, with and without exposure to air/light). Take samples at various time points. For in-cell analysis, treat cells with the PROTAC, lyse the cells, and precipitate proteins.[5][7]

    • LC Separation: Use a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • MS/MS Detection: Monitor for the expected mass of the parent PROTAC, as well as the masses corresponding to the addition of one (+16 Da, sulfenic acid), two (+32 Da, sulfinic acid), or three (+48 Da, sulfonic acid) oxygen atoms.

    • Data Analysis: Quantify the peak areas of the parent PROTAC and its oxidized metabolites to determine the rate and extent of oxidation.

  • Ellman's Reagent Assay for Free Thiol Quantification:

    • Reagent Preparation: Prepare a 0.1 M sodium phosphate (B84403) buffer (pH 8.0) and a 4 mg/mL solution of Ellman's Reagent (DTNB) in the buffer.[8]

    • Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.[8][9]

    • Assay: In a 96-well plate, mix your PROTAC sample with the DTNB solution. A yellow color will develop as the DTNB reacts with the free thiol.

    • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.[8][10]

    • Quantification: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. A decrease in free thiol concentration over time indicates oxidation or other side reactions.

Mitigation Strategies:

  • Storage: Store PROTAC stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -80°C to minimize exposure to oxygen.

  • Antioxidants: For in vitro assays, consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer, but be mindful of potential interference with your biological system.

  • Solvent Preparation: Degas aqueous buffers before use to remove dissolved oxygen.

Problem 2: Suspected Disulfide Exchange with Glutathione

Symptoms:

  • Reduced cellular potency of the PROTAC.

  • Detection of a new species with a mass increase of approximately 305 Da in LC-MS analysis of cell lysates.

Troubleshooting Workflow:

start Suspected Glutathionylation detect Detect Adduct Formation start->detect lcms_gsh LC-MS/MS for PROTAC-SSG detect->lcms_gsh Cellular Analysis invitro_gsh In Vitro GSH Incubation detect->invitro_gsh In Vitro Confirmation mitigate Mitigate Glutathionylation lcms_gsh->mitigate invitro_gsh->mitigate linker_mod Modify Linker Design mitigate->linker_mod end Stable PROTAC linker_mod->end

Caption: Workflow for troubleshooting disulfide exchange.

Experimental Protocols:

  • In Vitro Glutathione Stability Assay:

    • Incubation: Incubate your PROTAC at a known concentration (e.g., 10 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) containing a mixture of reduced (GSH) and oxidized (GSSG) glutathione at concentrations mimicking the intracellular environment (e.g., 1-10 mM GSH, 0.1-1 mM GSSG).

    • Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, specifically looking for the parent PROTAC mass and the mass of the PROTAC-glutathione conjugate (M + 305.07 Da).

    • Quantification: Determine the rate of conjugate formation by monitoring the disappearance of the parent compound and the appearance of the adduct.

  • LC-MS/MS Analysis of Cell Lysates:

    • Cell Treatment: Treat cells with your PROTAC at the desired concentration and for the desired time.

    • Lysis and Sample Prep: Lyse the cells and perform protein precipitation (e.g., with cold acetonitrile).[7] It is crucial to include an alkylating agent like N-ethylmaleimide (NEM) in the lysis buffer to cap free thiols and prevent post-lysis disulfide exchange.

    • Analysis: Analyze the supernatant by LC-MS/MS as described above, monitoring for the PROTAC-glutathione adduct.

Mitigation Strategies:

  • Linker Modification: As mentioned previously, introducing steric bulk around the thiol group can disfavor the disulfide exchange reaction.

  • Prodrug Approaches: Design the PROTAC with a protected thiol that is cleaved intracellularly to release the active thiol-containing molecule. This can limit the exposure of the free thiol to the extracellular environment.

Problem 3: Suspected Intramolecular Michael Addition

Symptoms:

  • Complete loss of PROTAC activity.

  • In LC-MS analysis, the parent PROTAC peak disappears over time, but no new peaks corresponding to oxidation or glutathione adduction are observed. The mass of the PROTAC remains the same, but its retention time may shift.

Troubleshooting Workflow:

start Suspected Intramolecular Cyclization detect Detect Cyclized Product start->detect lcms_iso LC-MS/MS for Isomer detect->lcms_iso Initial Screen nmr NMR Spectroscopy detect->nmr Structural Confirmation mitigate Prevent Cyclization lcms_iso->mitigate nmr->mitigate linker_redesign Redesign Linker mitigate->linker_redesign end Stable PROTAC linker_redesign->end

References

Impact of linker length on ternary complex formation with VHL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of linker length and composition in the formation of productive ternary complexes with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the linker in a VHL-recruiting PROTAC more than just a spacer?

The linker is a critical determinant of a PROTAC's success, influencing everything from its physicochemical properties to its biological activity.[1][2] Its length and chemical makeup dictate the relative orientation and proximity of the target Protein of Interest (POI) and the VHL E3 ligase within the ternary complex.[3] An optimal linker facilitates favorable protein-protein interactions between the POI and VHL, which is essential for the stability of the ternary complex and subsequent ubiquitination.[3][4] Furthermore, the linker's composition significantly impacts crucial drug-like properties such as cell permeability and solubility, which are often challenging for VHL-based PROTACs.[5][6][7]

Q2: Is there a universal "optimal" linker length for all VHL-based PROTACs?

No, there is no single optimal linker length. The ideal length must be determined empirically for each specific POI-E3 ligase pair.[1][3][8] A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously.[9] Conversely, a linker that is too long can lead to unproductive binding conformations or an increase in the "hook effect," where the formation of binary complexes is favored over the productive ternary complex.[3][9] Studies have shown wide-ranging optimal lengths, from 12 to over 29 atoms, depending on the specific target system.[1][8]

Q3: What is "cooperativity" in the context of ternary complex formation, and how does the linker influence it?

Cooperativity (alpha, α) is a quantitative measure of the impact that the binding of one protein (e.g., the POI) to the PROTAC has on the PROTAC's affinity for the second protein (VHL). It is a key indicator of the stability of the ternary complex.[10][11]

  • Positive Cooperativity (α > 1): The formation of the POI-PROTAC binary complex increases the affinity for VHL. This is highly desirable and often correlates with potent degradation.

  • No Cooperativity (α = 1): The binding events are independent.

  • Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, indicating an unstable or unfavored ternary complex.

The linker's length and rigidity directly modulate the protein-protein interface between the POI and VHL, thereby controlling the degree of cooperativity.[12] Measuring cooperativity is a crucial step in linker optimization.[13][14]

Q4: What is the "hook effect" and how can linker design mitigate it?

The hook effect describes the observation where the degradation efficiency of a PROTAC decreases at higher concentrations.[11][13] This occurs because at excessive PROTAC concentrations, the formation of non-productive binary complexes (POI-PROTAC and VHL-PROTAC) is favored, sequestering the components needed to form the productive POI-PROTAC-VHL ternary complex.[3][11] While the hook effect is an inherent property of three-body systems, a well-designed linker that promotes high cooperativity can help establish a wider effective concentration range before the hook effect becomes dominant.

Section 2: Troubleshooting Guide

Problem: My PROTAC binds to the target protein and VHL individually but fails to induce degradation in cells.
  • Possible Cause 1: Suboptimal Ternary Complex Formation. The linker length or composition may not allow for a stable or productive ternary complex, even if binary binding is observed. The orientation of the POI relative to VHL is critical for positioning a surface-accessible lysine (B10760008) for ubiquitination.[15][16]

    • Suggested Solution: Synthesize and test a series of PROTACs with systematically varied linker lengths and compositions (e.g., PEG, alkyl chains of different atom counts).[8] Use biophysical assays like SPR or ITC to quantify ternary complex formation and cooperativity for each variant.[10][13]

  • Possible Cause 2: Poor Cell Permeability. VHL-recruiting PROTACs are often large and polar, leading to poor passive diffusion across the cell membrane.[5][6][7] This is a common reason for discrepancies between biochemical and cellular activity.

    • Suggested Solution: Analyze the linker's physicochemical properties. Consider strategies to improve permeability, such as replacing an amide with an ester, or designing linkers that can adopt folded, less polar conformations in a nonpolar environment.[6][7]

  • Possible Cause 3: Stable but Non-Productive Complex. It is possible to form a highly stable ternary complex that does not lead to degradation. This can happen if the linker architecture holds the target protein in an orientation where no lysine residues are within reach of the E2 ubiquitin-conjugating enzyme associated with the VHL complex.[15][16]

    • Suggested Solution: If biophysical data confirms a stable complex but degradation is absent, structural biology (X-ray crystallography, Cryo-EM) or computational modeling may be necessary to understand the geometry of the ternary complex and guide the redesign of the linker exit vectors.[17][18][19]

Section 3: Data Presentation & Experimental Protocols

Data Summary: Impact of Linker Length on PROTAC Activity

The relationship between linker length and degradation potency is often parabolic. The table below illustrates a representative trend for a hypothetical VHL-based PROTAC targeting Protein X, based on common observations in the literature.[1][8]

PROTAC VariantLinker Type & Length (atoms)Ternary Complex KD (nM) (via SPR)Cooperativity (α)Cellular DC50 (nM)
PROTAC-APEG2 (8 atoms)1500.8>1000
PROTAC-BPEG3 (11 atoms)452.5250
PROTAC-C PEG4 (14 atoms) 12 15.2 35
PROTAC-DPEG5 (17 atoms)288.1120
PROTAC-EPEG6 (20 atoms)903.0600

Note: Data is illustrative. KD = Dissociation Constant; DC50 = half-maximal degradation concentration. Optimal performance is observed with the 14-atom linker (PROTAC-C), which shows the strongest ternary complex affinity, highest cooperativity, and most potent cellular degradation.

Experimental Protocols

This protocol provides a high-level workflow to measure the kinetics and affinity of ternary complex formation.[13][14]

  • Immobilization: Immobilize the biotinylated VHL-ElonginB-ElonginC (VCB) complex onto a streptavidin-coated sensor chip.

  • Binary Binding (PROTAC to VHL): Flow a series of concentrations of the PROTAC over the VCB-immobilized surface to determine the binary KD of the PROTAC-VHL interaction.

  • Ternary Complex Binding: Prepare a series of solutions containing a fixed, near-saturating concentration of the target POI and varying concentrations of the PROTAC.

  • Kinetic Analysis: Flow the POI-PROTAC mixtures over the VCB-immobilized surface. The binding response will reflect the formation of the ternary complex. Use a kinetic model (e.g., single-cycle kinetics) to determine the association rate (kon), dissociation rate (koff), and the ternary complex dissociation constant (KD).[13]

  • Calculate Cooperativity (α): Use the formula: α = (Binary KD of PROTAC-VHL) / (Ternary KD of POI-PROTAC-VHL).

This protocol allows for the real-time measurement of PROTAC-induced protein-protein interactions inside living cells.[20]

  • Cell Line Preparation: Co-transfect cells to express the target POI fused to a HaloTag® and the VHL protein fused to a NanoLuc® luciferase.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cell culture medium. This fluorescent ligand will covalently bind to the HaloTag®-POI fusion, serving as the energy acceptor. The NanoLuc®-VHL fusion acts as the energy donor.

  • PROTAC Addition: Dispense cells into a multi-well plate and add the PROTAC at various concentrations.

  • Measurement: Add the NanoLuc® substrate (furimazine) to the cells. Read both the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the ratio upon PROTAC addition indicates the formation of the ternary complex, bringing the NanoLuc® donor and the fluorescent acceptor into close proximity. This assay can be run in either endpoint or real-time kinetic formats.[20]

Section 4: Visualizations

PROTAC_Mechanism cluster_cell Inside the Cell POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruited Ub Ubiquitin Transfer Ternary->Ub Induces Degradation Proteasomal Degradation Ub->Degradation Tags POI for Recycle PROTAC Recycled Degradation->Recycle

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Linker_Optimization_Workflow start Design & Synthesize PROTAC Library (Varying Linker Length) step1 Biochemical Assays: Binary Binding Affinity (e.g., SPR, ITC) start->step1 step2 Biophysical Assays: Ternary Complex Formation (e.g., SPR, ITC, BLI) step1->step2 decision1 Stable & Cooperative Ternary Complex? step2->decision1 step3 Cellular Assays: Degradation (Western Blot) Target Engagement (NanoBRET) decision1->step3 Yes reiterate Re-design Linker (Composition/Exit Vector) decision1->reiterate No decision2 Potent Cellular Degradation? step3->decision2 end Optimal Linker Identified decision2->end Yes decision2->reiterate No reiterate->start

Caption: Experimental workflow for optimizing PROTAC linker length.

References

Technical Support Center: Overcoming the "Hook Effect" in dBAZ2 Dose-Response Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "hook effect" in dBAZ2 dose-response assays.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the hook effect in your dBAZ2 experiments.

Issue 1: A bell-shaped dose-response curve is observed in my dBAZ2 degradation assay.

  • Likely Cause: This is the classic presentation of the "hook effect." At high concentrations, dBAZ2 is likely forming non-productive binary complexes with either the BAZ2 protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[1][2]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of dBAZ2 concentrations, paying close attention to the higher concentrations where the decrease in degradation is observed.[2]

    • Determine the Optimal Concentration (Dmax): Identify the concentration of dBAZ2 that yields the maximum degradation (Dmax).[3] For future experiments, use concentrations at or below this optimal level.

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays, such as NanoBRET or Co-Immunoprecipitation, to directly measure the formation of the BAZ2-dBAZ2-E3 ligase ternary complex at various dBAZ2 concentrations.[2] This can help correlate the observed decrease in degradation with a reduction in ternary complex formation.

Issue 2: My dBAZ2 degrader shows weak or no degradation at concentrations where I expect it to be active.

  • Likely Cause: It's possible that the concentrations you've tested fall within the hook effect region, masking the true degradation potential of dBAZ2.[4]

  • Troubleshooting Steps:

    • Test a Broader and Lower Concentration Range: As a primary step, test a much wider range of concentrations, including significantly lower ones (e.g., in the nanomolar or even picomolar range).[4] The optimal degradation concentration might be much lower than initially anticipated.

    • Evaluate Ternary Complex Formation: Use biophysical assays like AlphaLISA or FRET to directly measure the formation of the ternary complex at different dBAZ2 concentrations.[4] This can provide direct evidence of ternary complex formation and help identify the optimal concentration range.

    • Assess Cell Permeability: Poor cell permeability can result in low intracellular concentrations of dBAZ2, which could obscure its true degradation capabilities. Consider performing a cell permeability assay if degradation remains consistently low across all tested concentrations.[4]

Issue 3: How can I mitigate the hook effect in my dBAZ2 experiments?

  • Troubleshooting Steps:

    • Enhance Cooperativity: While modifying the dBAZ2 molecule itself isn't an option for the end-user, being aware of the concept of cooperativity is important. Positive cooperativity, where the binding of one component enhances the binding of the other, stabilizes the ternary complex, making its formation more favorable than the binary complexes even at higher concentrations.[4]

    • Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation. If you are in the process of designing dBAZ2 analogs, systematic variation of the linker can help identify a degrader with a reduced hook effect.[4][5]

    • Perform a Time-Course Experiment: Evaluate degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can provide insights into the kinetics of degradation and ternary complex formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in dBAZ2 experiments?

A1: The "hook effect" is a phenomenon observed in dose-response experiments with dBAZ2 and other PROTACs where the degradation of the target protein, BAZ2, decreases at high dBAZ2 concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against the degrader concentration.[2]

Q2: What causes the "hook effect"?

A2: The hook effect is caused by the formation of unproductive binary complexes at high concentrations of dBAZ2.[2] The mechanism of dBAZ2 relies on the formation of a productive ternary complex (BAZ2 protein - dBAZ2 - E3 ligase).[2] However, at excessive concentrations, dBAZ2 can independently bind to either the BAZ2 protein or the E3 ligase, forming binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2]

Q3: What are the consequences of the "hook effect" for my experiments?

A3: The primary consequence of the hook effect is the potential for misinterpreting experimental data and incorrectly assessing the potency and efficacy of dBAZ2.[2] Key parameters like DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation) can be inaccurately determined if the hook effect is not recognized.[2][4]

Q4: What factors can influence the magnitude of the hook effect?

A4: The magnitude of the hook effect can be influenced by several factors, including the binding affinities of dBAZ2 for the BAZ2 protein and the E3 ligase, as well as the stability of the ternary complex.[4]

Data Presentation

Table 1: Illustrative Dose-Response Data for dBAZ2 Exhibiting a Hook Effect

dBAZ2 Concentration (nM)% BAZ2A Degradation% BAZ2B Degradation
0.15%3%
125%20%
1075%68%
10095%92%
50097%96%
100080%75%
500045%40%
1000020%15%

Note: This data is illustrative and intended to demonstrate a typical hook effect. Actual experimental results may vary.

Table 2: Comparison of Key Degradation Parameters for dBAZ2 and a Related Degrader

DegraderTarget(s)DC50 (nM)DmaxReference
dBAZ2BAZ2A/BBAZ2A: 180, BAZ2B: 250≥ 97%[6][7]
dBAZ2BBAZ2B19≥ 97%[6][7]

Experimental Protocols

Protocol 1: Western Blotting for Quantifying BAZ2 Degradation

This protocol outlines the steps to quantify the degradation of BAZ2 protein following treatment with dBAZ2.

  • Methodology:

    • Cell Culture and Treatment:

      • Plate cells at a desired density and allow them to adhere overnight.[1]

      • Treat cells with a serial dilution of dBAZ2 for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[1]

    • Cell Lysis:

      • Wash cells with ice-cold PBS.[1]

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

      • Quantify protein concentration using a BCA or Bradford assay.[1]

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples with Laemmli buffer.[4]

      • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

      • Block the membrane with 5% non-fat milk or BSA in TBST.[4]

      • Incubate the membrane with a primary antibody specific to BAZ2 overnight at 4°C.[4]

      • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]

    • Detection and Analysis:

      • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Quantify band intensities using densitometry software. Normalize the BAZ2 signal to the loading control.

Protocol 2: AlphaLISA for Assessing Ternary Complex Formation

This assay measures the proximity of the BAZ2 protein and the E3 ligase induced by dBAZ2.

  • Reagents and Materials:

    • Tagged BAZ2 protein (e.g., GST-tagged)

    • Tagged E3 ligase (e.g., FLAG-tagged)

    • dBAZ2 degrader

    • AlphaLISA acceptor beads (e.g., anti-GST)

    • AlphaLISA donor beads (e.g., anti-FLAG)

    • Assay buffer

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of dBAZ2 in assay buffer.[4]

    • In a 384-well plate, add the tagged BAZ2 protein, the tagged E3 ligase, and the dBAZ2 dilutions. Include controls with no dBAZ2 and no proteins.[4]

    • Incubate the plate to allow for ternary complex formation.[4]

    • Add the AlphaLISA acceptor beads and incubate.[4]

    • Add the AlphaLISA donor beads and incubate in the dark.[4]

    • Read the plate on an AlphaLISA-compatible plate reader.

Mandatory Visualizations

dBAZ2 Mechanism of Action dBAZ2 dBAZ2 BAZ2 BAZ2 (Target Protein) dBAZ2->BAZ2 Binds E3 E3 Ubiquitin Ligase dBAZ2->E3 Recruits TernaryComplex BAZ2-dBAZ2-E3 Ternary Complex BAZ2->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognized by Degradation BAZ2 Degradation Proteasome->Degradation

Caption: The catalytic cycle of dBAZ2-mediated protein degradation.

Troubleshooting the Hook Effect Start Start: Observe bell-shaped dose-response curve Confirm Confirm Hook Effect: Run wide, granular dose-response Start->Confirm DetermineDmax Determine Optimal Concentration (Dmax) Confirm->DetermineDmax Biophysical Biophysical Assays: (e.g., AlphaLISA, FRET) Assess ternary complex formation DetermineDmax->Biophysical TimeCourse Time-Course Experiment: Assess degradation kinetics DetermineDmax->TimeCourse End End: Optimized assay conditions Biophysical->End TimeCourse->End

Caption: A logical workflow for troubleshooting the hook effect.

The Hook Effect: Unproductive Binary vs. Productive Ternary Complexes cluster_low Low [dBAZ2] cluster_high High [dBAZ2] Ternary_low Productive Ternary Complex Degradation_low Degradation Ternary_low->Degradation_low Binary_BAZ2 BAZ2-dBAZ2 Binary Complex NoDegradation No Degradation Binary_BAZ2->NoDegradation Binary_E3 E3-dBAZ2 Binary Complex Binary_E3->NoDegradation

Caption: Formation of unproductive binary complexes at high dBAZ2 concentrations.

References

Technical Support Center: Improving the Solubility of PROTACs with Cyclohexane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of cyclohexane (B81311) linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs often have poor solubility?

PROTACs are large, complex molecules, often with high molecular weights and lipophilicity, which contributes to their limited aqueous solubility.[1][2] These characteristics can lead to challenges in formulation and can negatively impact bioavailability.[3]

Q2: How can the linker component of a PROTAC influence its solubility?

The linker is a critical determinant of a PROTAC's physicochemical properties.[4] The length, composition, and rigidity of the linker can significantly impact solubility.[4][5] For instance, flexible linkers like polyethylene (B3416737) glycol (PEG) chains can enhance hydrophilicity and improve water solubility.[6][7] Conversely, very hydrophobic alkyl linkers can decrease aqueous solubility.[6]

Q3: What are the potential advantages of using rigid linkers, such as those containing cyclohexane, in PROTAC design?

Rigid linkers, including those with cycloalkane structures like cyclohexane, can offer several advantages:

  • Enhanced Solubility and Metabolic Stability: Cycloalkane-based linkers can introduce rigidity that improves both water solubility and metabolic stability.[8]

  • Pre-organization for Binding: The constrained conformation of a rigid linker can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4]

  • Improved Pharmacokinetic Properties: By providing structural integrity, these linkers can lead to improved pharmacokinetics.[8]

Q4: Can the stereochemistry of a cyclohexane linker affect PROTAC activity?

Yes, the stereochemistry of a cyclohexane linker can have a profound impact on a PROTAC's properties. For example, the LRRK2 PROTAC XL01126, which contains a trans-cyclohexyl group in its linker, was found to be a more effective and cooperative degrader than its corresponding cis-analogue. This difference was attributed to the trans linker adopting a rigid, extended conformation, while the cis linker adopted a folded-back conformation.[9]

Troubleshooting Guides

Issue: My PROTAC has poor aqueous solubility, leading to precipitation in my experiments.

Poor solubility is a common issue with PROTACs that can lead to inconsistent and unreliable experimental results. Below is a troubleshooting workflow and a summary of potential solutions.

G cluster_0 Troubleshooting Poor PROTAC Solubility A Poor Solubility Observed (Precipitation, Inconsistent Data) B Characterize Solubility (Nephelometry, HPLC) A->B Quantify the issue C Modify PROTAC Linker B->C Rational Design D Optimize Formulation B->D Formulation Strategy E Incorporate Cyclohexane Linker C->E Improve Rigidity & Physicochemical Properties F Use Co-solvents or Excipients D->F Enhance Solubilization G Successful Solubilization E->G F->G

Caption: A workflow for troubleshooting poor PROTAC solubility.

Data Presentation: Comparative Solubility of PROTACs with Different Linkers

The following table provides a comparison of the aqueous solubility of PROTACs with different linker types. It is important to note that a direct comparison can be challenging due to variations in the target protein, E3 ligase ligand, and the overall molecular structure.

PROTAC (Target)Linker TypeLinker DescriptionAqueous SolubilityReference
XL01126 (LRRK2)Cyclohexanetrans-cyclohexylLow in PBS, Moderate in FeSSIF[1][10]
PROTAC 1 (ERK5)AlkylFlexible aliphaticLow Permeability (suggests low solubility)[11]
PROTAC 2 (ERK5)PEGFlexible ethylene (B1197577) glycolHigh Permeability (suggests better solubility)[11]
Hypothetical BTK PROTAC PEG (4 units)PEG415 µM[3]
Hypothetical BTK PROTAC PEG (10 units)PEG1050 µM[3]
Experimental Protocols

This protocol outlines a general method for determining the kinetic solubility of a PROTAC using a nephelometer, which measures light scattering to detect undissolved particles.

Materials:

  • PROTAC of interest

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well microtiter plates

  • Nephelometer plate reader

  • Multichannel pipette

Procedure:

  • Prepare a Stock Solution: Accurately weigh the PROTAC and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

    • Prepare a serial dilution of the stock solution in DMSO across the plate to test a range of concentrations.

  • Add Buffer: To each well containing the DMSO solution, add the appropriate volume of PBS (e.g., 198 µL for a 1:100 dilution) to achieve the desired final PROTAC concentrations. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).

  • Mix and Incubate:

    • Mix the contents of the wells thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

    • Visually inspect the plate for any obvious precipitation.

  • Measure Light Scattering:

    • Place the microtiter plate in the nephelometer.

    • Measure the light scattering for each well. The instrument will report values in Nephelometric Turbidity Units (NTU).

  • Data Analysis:

    • Plot the NTU values against the PROTAC concentration.

    • The concentration at which a significant increase in NTU is observed indicates the kinetic solubility limit of the PROTAC under the tested conditions.

The following is a representative synthetic scheme for a PROTAC containing a cyclohexane linker, based on the published synthesis of XL01126.[10] This multi-step synthesis requires expertise in organic chemistry.

G cluster_0 Synthetic Pathway A Warhead Precursor D Intermediate 1 (Warhead-Linker) A->D Coupling Reaction B Cyclohexane Linker (e.g., trans-1,4-cyclohexanedimethanol) B->D E Intermediate 2 (Linker-E3 Ligand) B->E C E3 Ligase Ligand Precursor (e.g., VHL ligand) C->E Coupling Reaction F Final PROTAC D->F Final Coupling E->F

Caption: A simplified workflow for the synthesis of a PROTAC with a cyclohexane linker.

General Synthetic Steps:

  • Synthesis of the Warhead-Linker Intermediate:

    • The target protein-binding moiety (warhead) with a suitable functional group for linker attachment is synthesized or obtained commercially.

    • The cyclohexane-containing linker (e.g., trans-1,4-cyclohexanedimethanol) is functionalized on one end to allow for coupling to the warhead. This may involve tosylation or conversion to a halide.

    • The warhead and the functionalized linker are coupled using an appropriate reaction, such as a nucleophilic substitution or an etherification reaction.

  • Synthesis of the Linker-E3 Ligase Ligand Intermediate:

    • The E3 ligase ligand with a reactive functional group is prepared.

    • The other end of the cyclohexane linker is functionalized to enable coupling with the E3 ligase ligand.

    • The E3 ligase ligand and the functionalized linker are coupled.

  • Final PROTAC Assembly:

    • The warhead-linker and linker-E3 ligase ligand intermediates are coupled together to form the final PROTAC. This is often achieved through amide bond formation, "click" chemistry, or another robust coupling reaction.

  • Purification and Characterization:

    • The final PROTAC is purified using techniques such as flash column chromatography or preparative HPLC.

    • The structure and purity of the PROTAC are confirmed by analytical methods like LC-MS and NMR spectroscopy.

Note: The specific reagents, reaction conditions, and purification methods will vary depending on the specific warhead, E3 ligase ligand, and the desired linker attachment points. Researchers should consult the primary literature for detailed experimental procedures for their specific PROTAC of interest.[10][12][13]

Signaling Pathways and Logical Relationships

The diagram below illustrates the general mechanism of action of a PROTAC and how poor solubility can impede this process.

G cluster_0 PROTAC Mechanism of Action & Solubility Issues A Soluble PROTAC D Ternary Complex Formation (Target-PROTAC-E3) A->D B Target Protein B->D C E3 Ligase C->D E Polyubiquitination of Target Protein D->E F Proteasomal Degradation E->F G Target Protein Elimination F->G H Poorly Soluble PROTAC I Aggregation & Precipitation H->I J Reduced Bioavailability & Inconsistent Results I->J

Caption: The impact of PROTAC solubility on its mechanism of action.

References

Technical Support Center: Enhancing V-HL-based PROTAC Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why do my VHL-based PROTACs exhibit low cell permeability?

A1: VHL-based PROTACs often possess physicochemical properties that hinder their ability to cross the cell membrane. These characteristics, often falling outside of Lipinski's "Rule of Five," include:

  • High Molecular Weight (MW): Most PROTACs have a molecular weight greater than 800 Da, which is significantly larger than typical small-molecule drugs.[1][2][3]

  • Large Polar Surface Area (PSA): The presence of two ligands and a linker contributes to a high number of hydrogen bond donors (HBDs) and acceptors (HBAs), increasing polarity and reducing passive diffusion across the lipid bilayer.[1][2]

  • Conformational Rigidity/Flexibility: Both highly rigid and overly flexible linkers can negatively impact permeability. The ideal conformation for membrane passage may not be the same as the bioactive conformation for ternary complex formation.[3][4]

Q2: What are the primary strategies to improve the cell permeability of my VHL-based PROTAC?

A2: Several rational design strategies can be employed to enhance the cell permeability of VHL-based PROTACs:

  • Linker Optimization: The linker plays a crucial role in the overall properties of the PROTAC.

    • Length: Shorter linkers are generally preferred as they reduce molecular weight and polar surface area.[1][5]

    • Composition: Replacing polar PEG linkers with more lipophilic alkyl linkers can sometimes improve permeability, although this is not a universal rule and is context-dependent.[1][6]

    • Rigidity: Introducing some rigidity into the linker, for instance with piperidine (B6355638) or piperazine (B1678402) moieties, can help to pre-organize the PROTAC into a more membrane-permeable conformation.[3]

  • Amide-to-Ester Substitution: Replacing an amide bond with an ester bond can reduce the hydrogen bond donor count and has been shown to improve permeability.[1][5][6]

  • Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds allows the molecule to shield its polar groups, presenting a less polar surface to the membrane. This "chameleon-like" behavior can significantly enhance permeability.[4][7][8]

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be an effective strategy to improve membrane transit.[3]

Q3: How does the choice of VHL ligand affect PROTAC permeability?

A3: While the VHL ligand is a constant in VHL-based PROTACs, its presentation and the immediate chemical environment can influence permeability. For instance, modifications to the VHL ligand that reduce its solvent-exposed polar surface area without significantly compromising binding affinity can be beneficial.[4][7] The development of smaller, more potent VHL ligands has been a key step in improving the drug-like properties of VHL-based PROTACs.[3]

Troubleshooting Guide

Problem: My VHL-based PROTAC is potent in biochemical assays but shows poor activity in cell-based assays.

This discrepancy often points towards a cell permeability issue. Here’s a step-by-step guide to troubleshoot and address this problem.

Step 1: Assess Physicochemical Properties
  • Action: Calculate the key physicochemical properties of your PROTAC, including molecular weight (MW), calculated logP (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA).

  • Rationale: PROTACs typically lie "beyond the Rule of Five," but understanding by how much can guide optimization. High MW (>800 Da) and a high number of HBDs are common culprits for poor permeability.[1][2]

Step 2: Experimental Permeability Assessment
  • Action: Perform a permeability assay to quantitatively measure the ability of your PROTAC to cross a lipid membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion.

  • Rationale: PAMPA provides a direct measure of passive permeability without the complexities of active transport, offering a clear indication of whether the molecule's intrinsic properties are hindering its entry into cells.[1][5][9]

Step 3: Structure-Permeability Relationship (SPR) Analysis

If permeability is confirmed to be low, consider the following design modifications:

  • Modification: Linker Length and Composition

    • Hypothesis: A long, polar linker is increasing the TPSA and MW, thus reducing permeability.

    • Suggested Action: Synthesize analogs with shorter linkers or linkers containing more aliphatic character.[1][5]

  • Modification: Amide Bond Replacement

    • Hypothesis: An exposed amide bond is contributing a hydrogen bond donor, increasing polarity.

    • Suggested Action: Replace a solvent-exposed amide bond in the linker or near the warhead with an ester.[1][5][6]

  • Modification: Conformational Rigidity

    • Hypothesis: The PROTAC is too flexible and adopts an extended, polar conformation in solution.

    • Suggested Action: Introduce cyclic moieties (e.g., piperazine, piperidine) into the linker to reduce the number of rotatable bonds and encourage a more compact, "folded" conformation.[3][4]

Step 4: Advanced Permeability Assays
  • Action: If PAMPA results are inconclusive or if active transport is suspected, proceed to cell-based assays like the Caco-2 permeability assay.

  • Rationale: Caco-2 assays can provide insights into both passive permeability and active efflux, which can be another reason for low intracellular concentrations.[10]

Quantitative Data Summary

The following table summarizes permeability data for illustrative VHL-based PROTACs, highlighting the impact of structural modifications.

PROTACKey Structural FeaturePAMPA (Papp, 10⁻⁶ cm/s)Reference
MZ1 Standard PEG Linker0.03[1]
AT1 Penicillamine in VHL ligand<0.006[1]
Ester Analog Amide-to-Ester Substitution~2-fold increase vs. amide[1]
Alkyl Linker Analog Alkyl linker vs. PEG linkerVariable, can be lower[1]
PROTAC 1 Flexible LinkerHigh[4]
PROTAC 7 More Rigid LinkerMedium-High[11]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[9]

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of porcine polar brain lipid in dodecane.

    • Prepare the donor solution by dissolving the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

    • Prepare the acceptor solution (buffer with a small percentage of a solubility enhancer like DMSO).

  • Plate Preparation:

    • Coat the filter of a 96-well filter plate (donor plate) with 5 µL of the lipid solution.

    • Add 150 µL of the acceptor solution to a 96-well acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

  • Assay Execution:

    • Add 150 µL of the donor solution containing the PROTAC to the donor plate.

    • Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.

  • Analysis:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • C_A(t) = Concentration in acceptor well at time t

    • C_D(0) = Initial concentration in donor well

Visualizations

Signaling and Experimental Diagrams

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex PROTAC VHL-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation POI_bound->Proteasome Targeting PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cell Permeation

Caption: Mechanism of action for a VHL-based PROTAC.

Permeability_Troubleshooting_Workflow Start Start: PROTAC potent in biochemical assay, but not in cell-based assay Assess_Properties Step 1: Assess Physicochemical Properties (MW, cLogP, TPSA, HBD/HBA) Start->Assess_Properties Permeability_Assay Step 2: Perform PAMPA Assay Assess_Properties->Permeability_Assay Low_Permeability Result: Low Permeability Permeability_Assay->Low_Permeability Yes High_Permeability Result: High Permeability Permeability_Assay->High_Permeability No SPR_Analysis Step 3: Structure-Permeability Relationship (SPR) Analysis Low_Permeability->SPR_Analysis Other_Issues Investigate other issues: - Target engagement in cells - Compound stability High_Permeability->Other_Issues Modify_Linker Modify Linker (Length, Composition) SPR_Analysis->Modify_Linker Amide_Ester Amide-to-Ester Substitution SPR_Analysis->Amide_Ester Modify_Rigidity Modify Rigidity SPR_Analysis->Modify_Rigidity Advanced_Assay Step 4: Consider Advanced Assays (e.g., Caco-2) Modify_Linker->Advanced_Assay Amide_Ester->Advanced_Assay Modify_Rigidity->Advanced_Assay

Caption: Troubleshooting workflow for low cellular activity.

References

Technical Support Center: Optimizing PROTAC Linker Rigidity for Improved Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing Proteolysis-Targeting Chimera (PROTAC) linker rigidity for enhanced target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is rigidity a critical parameter?

A1: A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3][4] The linker is not just a passive spacer; it is a crucial determinant of the PROTAC's biological activity.[3][5][6] Its length, chemical composition, and rigidity collectively govern the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.[3][6][7][]

Linker rigidity is critical because it influences the conformational flexibility of the PROTAC.[] While flexible linkers (like PEG or alkyl chains) allow the molecule to adopt multiple orientations, this can lead to an entropic penalty upon binding and may not result in a productive conformation for ubiquitination.[6][9] Introducing rigidity by using cyclic structures (e.g., piperazine (B1678402), aromatic rings) or double/triple bonds can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving degradation efficiency.[2][7][10][11]

Q2: When should I choose a rigid linker over a flexible one?

A2: The choice between a flexible and rigid linker is target-dependent and often requires empirical testing.[5][7] Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are synthetically accessible and often used in initial screening due to their versatility in length and ability to improve solubility.[3][12][13] However, if initial flexible linkers yield low degradation potency, poor selectivity, or a significant "hook effect," introducing rigidity is a recommended optimization strategy.[14] Rigid linkers can reduce the entropic cost of ternary complex formation and lock the PROTAC into a more productive orientation, which can lead to enhanced potency and improved pharmacokinetic properties.[7][10][15]

Q3: How does increasing linker rigidity affect a PROTAC's physicochemical properties, such as solubility and cell permeability?

A3: The chemical composition of the linker significantly impacts a PROTAC's properties.[2][6] Incorporating rigid cyclic structures like piperazine or piperidine (B6355638) rings can improve solubility and the stability of the ternary complex.[11][] However, increasing rigidity can also present challenges. PROTACs are often large "beyond rule of 5" molecules, and modifications to the linker can affect their ability to cross the cell membrane.[17][18] While rigid linkers can sometimes improve properties, they can also make the molecule too stiff to adapt for cell entry or binding.[] Therefore, a balance must be struck. For example, incorporating basic centers like piperazine can improve solubility by allowing for protonation at physiological pH.[11]

Q4: What are common chemical motifs used to introduce rigidity into PROTAC linkers?

A4: To increase linker rigidity, linear alkyl and PEG linkers are often replaced with more structured motifs.[2] Common strategies include the incorporation of:

  • Cycloalkanes: Especially piperazine and piperidine rings, which can improve solubility and ternary complex stability.[]

  • Aromatic Rings: Phenyl or biphenyl (B1667301) groups can introduce rigidity and facilitate π-π stacking interactions, improving ternary complex stability.[][20]

  • Alkynes: The triple bond introduces linearity and rigidity.[2]

  • Heterocycles: Triazole rings, often formed via "click chemistry," provide a rigid connection point.[2]

These motifs reduce the number of rotatable bonds, limiting the conformational freedom of the PROTAC.[15][21]

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC development where linker rigidity may be a key factor.

Problem Potential Linker-Related Cause Recommended Troubleshooting Steps & Solutions
Low or No Target Degradation Incorrect Linker Rigidity/Flexibility: The linker may be too flexible, leading to non-productive binding events and an unstable ternary complex.[14] Conversely, an overly rigid linker may prevent the necessary conformational adjustments for complex formation.[2]1. Synthesize a Linker Analogue Series: Create a series of PROTACs where a flexible linker (e.g., PEG) is systematically replaced with more rigid motifs (e.g., piperazine, phenyl rings).[2] 2. Assess Ternary Complex Formation: Use biophysical assays like NanoBRET™, SPR, or ITC to determine if the modified linkers improve ternary complex formation and stability.[3][17] 3. Perform In Vitro Ubiquitination Assays: Confirm that the new ternary complex geometry is productive for ubiquitin transfer.[3][17]
Poor Cell Permeability Unfavorable Physicochemical Properties: The linker's composition contributes significantly to the PROTAC's overall properties.[5][14] High rigidity or certain chemical groups can negatively impact the ability of the large PROTAC molecule to cross the cell membrane.[17]1. Modify Linker Composition: Incorporate motifs known to improve permeability, such as switching from a hydrophobic alkyl chain to a more hydrophilic but structured linker.[6][13] 2. Introduce Ionizable Groups: Adding groups like piperazine can improve solubility, which may indirectly aid permeability.[11] 3. Use Cellular Engagement Assays: Employ techniques like CETSA or NanoBRET™ in both intact and permeabilized cells to distinguish between poor permeability and lack of target engagement.[9]
Significant "Hook Effect" Suboptimal Ternary Complex Cooperativity: The hook effect, where degradation decreases at high PROTAC concentrations, occurs due to the formation of non-productive binary complexes.[14][17][22] Linker design can influence the cooperativity and stability of the ternary complex.[14]1. Enhance Rigidity to Promote Cooperativity: A more rigid linker can pre-organize the PROTAC into a conformation that favors the formation of the ternary complex over binary ones, thus mitigating the hook effect.[14] 2. Measure Ternary Complex Stability: Use biophysical assays to quantify the cooperativity of new linker designs. Positive cooperativity can dampen the hook effect.[23] 3. Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range and the severity of the hook effect for each linker variant.[17]
Poor In Vivo Efficacy / Metabolic Instability Linker Susceptibility to Metabolism: Flexible linkers, particularly long PEG or alkyl chains, can be more susceptible to metabolic degradation in vivo.[6][]1. Increase Linker Stability: Replace metabolically labile moieties with more stable, rigid structures like aromatic rings or saturated heterocycles.[] 2. Conduct In Vitro Metabolic Stability Assays: Test the stability of linker variants in liver microsomes or hepatocytes to identify more robust candidates early in the development process.

Data on Linker Rigidity and PROTAC Performance

The optimization of linker rigidity is often an empirical process. The following table summarizes representative data from the literature, illustrating the impact of modifying linker flexibility on degradation potency.

PROTAC System Linker Type Key Quantitative Metric Observation Reference
AR-targeting SNIPERs Flexible (PEG unit)AR Degradation (3 µM)Parent PROTAC 54 showed AR degradation.[2]
AR-targeting SNIPERs Rigid (Disubstituted phenyl rings)AR Degradation (3 µM)PROTACs 55-57 showed no activity, suggesting the flexible linker was better able to adopt a productive conformation.[2]
BRD4 Degrader Flexible (PEG-based linker)DC50 (BRD4)MZ1: 46 nM[25]
BRD4 Degrader (FerroTAC) Rigid (Ferrocene-based linker)DC50 (BRD4)AS6: 44 nM[25]
PI3K/mTOR Dual Degrader Flexible (PEG or alkyl chains)Degradation EfficiencyShowed superior degradation efficiency compared to rigid counterparts.[26]
PI3K/mTOR Dual Degrader Rigid (Piperidine/piperazine rings)Degradation EfficiencyLower degradation efficiency, possibly due to restricted spatial proximity.[26]

Note: Direct comparison across different studies can be challenging due to variations in targets, E3 ligases, and experimental conditions.[7]

Visualizing PROTAC Concepts and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome PROTAC_bound->E3_bound Ub Ubiquitin (Ub) E3_bound->Ub Ub Transfer Ub->POI_bound Poly-ubiquitination Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow start Start: Low/No Degradation with Flexible Linker PROTAC q1 Is Ternary Complex (TC) Formation Observed? start->q1 no_tc Action: Redesign Linker - Vary length/attachment points - Introduce pre-organizing motifs q1->no_tc No yes_tc TC Forms q1->yes_tc Yes q2 Is the TC Productive for Ubiquitination? no_ub Action: Introduce Linker Rigidity - Use cyclic/aromatic motifs - Goal: Alter TC geometry to be productive q2->no_ub No yes_ub TC is Productive q2->yes_ub Yes yes_tc->q2 q3 Does the Rigid-Linker PROTAC Show Cell Permeability? yes_ub->q3 no_perm Action: Optimize Physicochemical Properties - Balance rigidity and solubility - Add H-bond donors/acceptors q3->no_perm No success Success: Potent Degradation Achieved q3->success Yes

Caption: Troubleshooting workflow for optimizing linker rigidity.

Experimental Protocols

1. Western Blot for Protein Degradation Assessment

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]

2. NanoBRET™ Assay for Cellular Ternary Complex Formation

This assay measures the proximity of the POI and E3 ligase in live cells, induced by the PROTAC.[17]

  • Cell Preparation:

    • Co-transfect cells with two plasmids: one expressing the POI fused to a NanoLuc® luciferase and another expressing the E3 ligase (e.g., VHL, CRBN) fused to a HaloTag®.

    • Seed the transfected cells into a white, 96-well assay plate and incubate for 24 hours.[7]

  • Ligand Labeling:

    • Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand in assay medium for at least 2 hours at 37°C.[7]

  • PROTAC Treatment:

    • Add the PROTACs at various concentrations to the cells and incubate for the desired time (e.g., 4 hours).[7]

  • Substrate Addition and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.[7]

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.[7]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

3. In Vitro Ubiquitination Assay

This biochemical assay confirms that the PROTAC-induced ternary complex is competent for ubiquitination of the POI.

  • Reaction Setup:

    • In a reaction buffer, combine the following recombinant components: E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, the specific E3 ligase, biotinylated-ubiquitin, ATP, the POI, and the PROTAC at various concentrations.[3]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.[3]

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel and transfer to a membrane.

    • Detect the poly-ubiquitinated POI using streptavidin-HRP (to detect biotin-ubiquitin) or an antibody specific to the POI.

  • Analysis:

    • Observe the appearance of higher molecular weight bands corresponding to the ubiquitinated POI. The intensity of these bands should correlate with the PROTAC concentration.

References

Validation & Comparative

A Comparative Analysis of VHL E3 Ligase Linkers: Spotlight on trans-VH 101-Thiol-C-cyclohexane-p-C-OTs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the E3 ligase ligand to the target protein binder. This guide provides a comparative overview of various von Hippel-Lindau (VHL) E3 ligase linkers, with a special focus on the rigid trans-cyclohexane linker scaffold, exemplified by "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs", and its performance in the context of the BAZ2A/B degrader, dBAZ2.

The choice of linker—its composition, length, and rigidity—profoundly influences the physicochemical properties, cell permeability, and efficacy of a PROTAC.[1][2][3] Linkers are broadly categorized as flexible, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, and rigid, which often incorporate cyclic structures like piperidine, piperazine, or cyclohexane (B81311).[1][4] While flexible linkers can facilitate the initial formation of the ternary complex between the target protein and the E3 ligase, rigid linkers can lock the PROTAC into a more stable and productive conformation, potentially leading to enhanced degradation.[2]

The Rise of Rigid Linkers: The Case of the trans-Cyclohexane Moiety

The "this compound" is a key building block for constructing PROTACs that utilize a rigid trans-cyclohexane linker attached to the VH101 VHL ligand. This specific linker has been successfully employed in the development of dBAZ2, a first-in-class degrader of the bromodomain adjacent to zinc finger (BAZ) proteins 2A and 2B.[5][6][7]

The structure of dBAZ2 incorporates the VH101 ligand, the trans-cyclohexane linker, and a ligand targeting the BAZ2A/B bromodomains.[5] The performance of dBAZ2 highlights the potential of this rigid linker strategy in achieving potent and efficient protein degradation.

Quantitative Performance Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes the performance of the dBAZ2 PROTAC, which utilizes the trans-cyclohexane linker derived from "this compound".

PROTACTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
dBAZ2 BAZ2A180≥ 97PC3, MM1S[6][7]
BAZ2B250≥ 97PC3, MM1S[6][7]

These data demonstrate that the trans-cyclohexane linker, as part of the dBAZ2 molecule, facilitates potent and near-complete degradation of its target proteins.[6][7]

Comparison with Other VHL Linker Types

Linker TypeRepresentative ExamplesKey CharacteristicsAdvantagesDisadvantages
Flexible Linkers PEG, Alkyl chainsHigh conformational flexibility, hydrophilic (PEG) or hydrophobic (alkyl)Can facilitate initial ternary complex formation by accommodating various protein-protein orientations. PEG linkers can improve solubility.May lead to less stable ternary complexes. Can be associated with higher molecular weight and potential for off-target effects.
Rigid Linkers Piperidine, Piperazine, CyclohexaneRestricted conformational freedomCan pre-organize the PROTAC into a bioactive conformation, leading to more stable and productive ternary complexes and potentially higher potency and selectivity.May be more challenging to synthesize. The rigid structure might hinder the initial formation of the ternary complex if the geometry is not optimal.

Signaling Pathways and Experimental Workflows

The mechanism of action of VHL-based PROTACs involves hijacking the cellular ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (VHL Ligand - Linker - Target Ligand) Target Target Protein (e.g., BAZ2A/B) PROTAC->Target Binds VHL VHL E3 Ligase Complex PROTAC->VHL Ub Ubiquitin Target_bound Target Protein Proteasome 26S Proteasome Fragments Fragments Proteasome->Fragments Degraded Peptides PROTAC_bound PROTAC Target_bound->PROTAC_bound Target_ub Polyubiquitinated Target Protein VHL_bound VHL Complex PROTAC_bound->VHL_bound VHL_bound->Target_bound Ubiquitination Target_ub->Proteasome Recognition & Degradation

Figure 1. Mechanism of action for a VHL-based PROTAC. (Max Width: 760px)

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_cellular_assays Cellular Assays cluster_biophysical_assays Biophysical & Mechanistic Assays Synthesis Synthesis of PROTAC with different linkers QC Quality Control (NMR, MS, HPLC) Synthesis->QC Cell_culture Cell Culture & Treatment with PROTAC QC->Cell_culture Ternary_complex Ternary Complex Formation Assays (SPR, BLI, ITC, NanoBRET) QC->Ternary_complex Lysis Cell Lysis & Protein Extraction Cell_culture->Lysis Western_blot Western Blot Analysis Lysis->Western_blot Quantification Densitometry & Quantification of Protein Levels Western_blot->Quantification DC50_Dmax Determination of DC50 & Dmax Quantification->DC50_Dmax Selectivity Proteomics-based Selectivity Profiling DC50_Dmax->Selectivity Lead PROTAC

Figure 2. General experimental workflow for PROTAC evaluation. (Max Width: 760px)

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are outlines for key experiments.

Synthesis of dBAZ2

The synthesis of dBAZ2 involves the conjugation of the BAZ2A/B ligand, the trans-cyclohexane linker, and the VH101 VHL ligand. The specific building block "this compound" serves as a precursor for introducing the VHL ligand and the rigid linker. The detailed synthetic steps can be found in the supporting information of the publication by Palaferri et al. (2025).[6]

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., PC3 or MM1S for BAZ2A/B) at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2 to 72 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-BAZ2A or anti-BAZ2B). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to a vehicle-treated control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1][8]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex (Target Protein-PROTAC-VHL).

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. One protein (e.g., VHL) is immobilized on a sensor chip, and the other protein (the target) is injected with and without the PROTAC to measure the formation of the ternary complex.

  • Biolayer Interferometry (BLI): Similar to SPR, BLI measures biomolecular interactions in real-time. One of the proteins is immobilized on a biosensor, and the binding of the other components is measured.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.

  • NanoBRET™ Assay: This is a cell-based assay that measures protein-protein interactions in live cells. The target protein is fused to a NanoLuc® luciferase, and the E3 ligase (or a component) is fused to a HaloTag® that is labeled with a fluorescent acceptor. The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a measurable bioluminescence resonance energy transfer (BRET) signal.

Conclusion

The linker is a critical determinant of PROTAC efficacy. The successful development of the potent BAZ2A/B degrader dBAZ2, which utilizes a rigid trans-cyclohexane linker derived from "this compound," underscores the potential of this linker class. While flexible linkers offer advantages in certain contexts, the conformational rigidity provided by cyclic structures like cyclohexane can lead to the formation of more stable and productive ternary complexes, resulting in enhanced protein degradation. The choice of linker should be carefully considered and empirically tested for each new target protein and PROTAC system. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of different VHL linker strategies in the development of novel protein degraders.

References

A Comparative Guide to BAZ2A/B Degraders: dBAZ2 vs. dBAZ2B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic modulation is rapidly evolving, with targeted protein degradation emerging as a powerful therapeutic modality. Within this field, the development of degraders for the BAZ2A and BAZ2B proteins, key components of chromatin remodeling complexes, holds significant promise. This guide provides a comparative analysis of the first-in-class BAZ2A/B degrader, dBAZ2, and its BAZ2B-selective counterpart, dBAZ2B, based on currently available data.

Introduction to BAZ2A/B and Targeted Degradation

BAZ2A (Bromodomain Adjacent to Zinc Finger Domain 2A) and BAZ2B are homologous proteins that act as regulatory subunits in distinct chromatin remodeling complexes.[1][2] While structurally similar, they are implicated in different cellular processes and diseases, making the ability to selectively target them highly desirable. Traditional inhibitors, such as BAZ2-ICR and GSK2801, have been developed to block the function of these proteins.[3][4][5][6][7][8][9][10] However, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel approach by inducing the degradation of the target protein rather than just inhibiting its activity.

Efficacy of dBAZ2 and dBAZ2B: A Head-to-Head Comparison

Recent groundbreaking work has led to the development of dBAZ2, a pan-degrader of both BAZ2A and BAZ2B, and dBAZ2B, a selective degrader of BAZ2B.[1][2][11] This allows for a direct comparison of a non-selective versus a selective degradation strategy for this target class.

The efficacy of these degraders is primarily measured by two key parameters:

  • DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the degrader.

Below is a summary of the reported efficacy data for dBAZ2 and dBAZ2B.

DegraderTarget ProteinDC50 (nM)Dmax (%)Cell LinesReference
dBAZ2 BAZ2A180≥ 97PC3, MM1S[1][2][11]
BAZ2B250≥ 97PC3, MM1S[1][2][11]
dBAZ2B BAZ2B19≥ 97PC3, MM1S[1][2][11]
BAZ2ANot specified (selective for BAZ2B)Not specifiedPC3, MM1S[1][2][11]

Key Observations:

  • dBAZ2 is a potent pan-degrader, effectively eliminating both BAZ2A and BAZ2B proteins with Dmax values exceeding 97%.[1][2][11]

  • dBAZ2B demonstrates remarkable selectivity and potency for BAZ2B, with a DC50 value of 19 nM.[1][2][11] This highlights the feasibility of achieving selective degradation even between highly homologous proteins.

  • The degradation induced by both dBAZ2 and dBAZ2B is rapid, with near-complete degradation observed within 2 hours of treatment, and this effect is sustained for at least 3 days.[1][2][11]

Signaling Pathway and Experimental Workflow

The mechanism of action for PROTACs like dBAZ2 involves hijacking the cell's natural protein disposal system. The experimental workflow to assess their efficacy typically involves treating cancer cell lines with the degrader and quantifying the remaining target protein levels.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC dBAZ2 / dBAZ2B (PROTAC) BAZ2 BAZ2A/B (Target Protein) PROTAC->BAZ2 Binds to Target E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ligase Ternary Ternary Complex (BAZ2-PROTAC-E3) BAZ2->Ternary E3->Ternary BAZ2_Ub Ubiquitinated BAZ2A/B Ternary->BAZ2_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome BAZ2_Ub->Proteasome Targeted for Degradation Fragments Peptide Fragments Proteasome->Fragments Degradation

Caption: PROTAC-mediated degradation of BAZ2A/B proteins.

Experimental_Workflow Workflow for Assessing Degrader Efficacy cluster_1 Experimental Steps Start Start: Cancer Cell Culture (e.g., PC3, MM1S) Treatment Treat with dBAZ2 / dBAZ2B (Varying Concentrations) Start->Treatment Incubation Incubate for a Defined Period (e.g., 2, 24, 72 hours) Treatment->Incubation Lysis Cell Lysis and Protein Extraction Incubation->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BAZ2A, anti-BAZ2B) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Densitometry Detection->Analysis End End: Determine DC50 & Dmax Analysis->End

Caption: Workflow for quantifying protein degradation by Western Blot.

Experimental Protocols

The following is a representative protocol for determining the efficacy of BAZ2A/B degraders using quantitative Western blotting.

1. Cell Culture and Treatment:

  • Prostate cancer (PC3) or multiple myeloma (MM1S) cells are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with a range of concentrations of the degrader (e.g., dBAZ2, dBAZ2B) or vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time points (e.g., 2, 24, 48, 72 hours) at 37°C in a CO2 incubator.

2. Protein Extraction and Quantification:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • The total protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent steps.

3. SDS-PAGE and Western Blotting:

  • An equal amount of total protein from each sample is mixed with Laemmli sample buffer and denatured by heating.

  • The protein samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

4. Immunodetection:

  • The blocked membrane is incubated with primary antibodies specific for BAZ2A and BAZ2B overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is also used as a loading control.

  • The membrane is washed multiple times with TBST to remove unbound primary antibodies.

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • After further washing steps with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

5. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The expression level of BAZ2A and BAZ2B is normalized to the corresponding loading control for each sample.

  • The percentage of protein degradation is calculated relative to the vehicle-treated control.

  • Dose-response curves are generated to determine the DC50 and Dmax values for each degrader.

Conclusion

The development of dBAZ2 and dBAZ2B represents a significant advancement in the targeted degradation of epigenetic modifiers. While dBAZ2 provides a tool for the dual degradation of BAZ2A and BAZ2B, the high selectivity and potency of dBAZ2B opens the door for dissecting the specific functions of BAZ2B. The data presented here underscores the potential of the PROTAC technology to create highly effective and selective research tools and potential therapeutics. Further research is anticipated to expand the repertoire of BAZ2A/B degraders and to explore their therapeutic applications in various diseases.

References

Degradation of BAZ2A/B: A Comparative Guide to dBAZ2 and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dBAZ2, a first-in-class proteolysis-targeting chimera (PROTAC), with alternative methods for the degradation of the epigenetic regulators BAZ2A and BAZ2B. This document summarizes experimental data, details methodological protocols, and visualizes key cellular pathways to assist researchers in selecting the most appropriate technique for their experimental needs.

Performance Comparison of BAZ2A/B Degradation and Inhibition Strategies

The validation of targeted protein degradation is crucial for the development of novel therapeutics. Here, we compare the efficacy of dBAZ2 with alternative approaches, including a related PROTAC (dBAZ2B), small molecule inhibition, and siRNA-mediated knockdown.

Method Target(s) Mechanism of Action Performance Metric Value Cell Lines Reference
dBAZ2 BAZ2A & BAZ2BPROTAC-mediated degradationDC50 (BAZ2A) 180 nMPC3, MM1S[1]
DC50 (BAZ2B) 250 nMPC3, MM1S[1]
Dmax ≥ 97%PC3, MM1S[1]
dBAZ2B BAZ2B (selective)PROTAC-mediated degradationDC50 19 nMPC3, MM1S[1]
Dmax ≥ 97%PC3, MM1S[1]
GSK2801 BAZ2A & BAZ2BSmall molecule inhibition (binds to bromodomain)Kd (BAZ2A) 257 nMIn vitro[2][3]
Kd (BAZ2B) 136 nMIn vitro[2][3]
siRNA BAZ2A or BAZ2BmRNA degradationKnockdown Efficiency Typically ≥70% at mRNA level, protein reduction variesVarious[4][5]

Experimental Protocols

Detailed methodologies for the validation of BAZ2A/B degradation by Western blot and a comparative protocol for siRNA-mediated knockdown are provided below.

Protocol 1: Western Blot Validation of dBAZ2-Mediated BAZ2A/B Degradation

This protocol outlines the steps to quantify the degradation of BAZ2A and BAZ2B proteins following treatment with the dBAZ2 PROTAC.

1. Cell Culture and Treatment:

  • Culture human prostate cancer (PC3) or multiple myeloma (MM1S) cells in appropriate media and conditions.

  • Seed cells to achieve 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of dBAZ2 (e.g., 0-1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). A 2-hour treatment is sufficient to observe near-maximal degradation.[1] A vehicle control (e.g., DMSO) should be included.

2. Cell Lysis and Protein Quantification:

  • Following treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BAZ2A and BAZ2B (and a loading control such as GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BAZ2A/B band intensity to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: siRNA-Mediated Knockdown of BAZ2A/B

This protocol provides a general framework for reducing BAZ2A or BAZ2B expression using small interfering RNA (siRNA).

1. siRNA Design and Transfection:

  • Design or obtain validated siRNAs targeting BAZ2A or BAZ2B. A non-targeting or scrambled siRNA should be used as a negative control.

  • On the day before transfection, seed cells to be 50-70% confluent at the time of transfection.

  • Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for the desired time (typically 48-72 hours) to allow for mRNA and subsequent protein knockdown.

2. Validation of Knockdown:

  • Quantitative Real-Time PCR (qRT-PCR): To confirm knockdown at the mRNA level, isolate total RNA from transfected cells and perform qRT-PCR using primers specific for BAZ2A or BAZ2B. Normalize expression to a housekeeping gene. A knockdown of ≥70% is generally considered efficient.[4]

  • Western Blot: To confirm knockdown at the protein level, follow the Western blot protocol described above (Protocol 1, steps 2-4) using lysates from the siRNA-transfected cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the cellular pathways involving BAZ2A and BAZ2B, the mechanism of dBAZ2-mediated degradation, and the experimental workflow for its validation.

BAZ2A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_complex NoRC Complex cluster_downstream Downstream Effects TTF1 TTF1 BAZ2A BAZ2A TTF1->BAZ2A pRNA pRNA pRNA->BAZ2A H4K16ac H4K16ac H4K16ac->BAZ2A SMARCA5 SMARCA5 (SNF2H) HDAC1 HDAC1 BAZ2A->HDAC1 DNMTs DNA Methyltransferases BAZ2A->DNMTs rDNA_Locus rDNA Locus BAZ2A->rDNA_Locus SMARCA5->rDNA_Locus Heterochromatin Heterochromatin Formation HDAC1->Heterochromatin DNMTs->Heterochromatin Transcription_Silencing rRNA Gene Silencing Heterochromatin->Transcription_Silencing

Caption: BAZ2A signaling pathway in rDNA silencing.

BAZ2B_Signaling_Pathway cluster_complex ISWI Chromatin Remodeling Complexes cluster_function Cellular Functions BAZ2B BAZ2B SMARCA1 SMARCA1 or SMARCA5 Nucleosome_Spacing Nucleosome Spacing and Positioning BAZ2B->Nucleosome_Spacing SMARCA1->Nucleosome_Spacing Gene_Expression Transcriptional Regulation Nucleosome_Spacing->Gene_Expression DNA_Access DNA Accessibility for Replication & Repair Nucleosome_Spacing->DNA_Access

Caption: BAZ2B's role in chromatin remodeling and gene regulation.

dBAZ2_Mechanism_of_Action dBAZ2 dBAZ2 (PROTAC) Ternary_Complex Ternary Complex Formation dBAZ2->Ternary_Complex BAZ2A_B BAZ2A/B (Target Protein) BAZ2A_B->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of BAZ2A/B Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BAZ2A/B Degradation Proteasome->Degradation

Caption: Mechanism of dBAZ2-mediated protein degradation.

Caption: Experimental workflow for Western blot validation.

References

Illuminating the Dance of Three: A Guide to Confirming dBAZ2 Ternary Complex Formation with the NanoBRET Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the formation of a stable ternary complex—comprising the target protein, a degrader molecule, and an E3 ligase—is a critical step in the development of targeted protein degradation (TPD) therapeutics. This guide provides a comprehensive comparison of the NanoBRET® assay with alternative methods for validating the formation of the BAZ2A/B:dBAZ2:E3 ligase complex, offering supporting data from analogous systems to illustrate performance.

The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention, particularly for proteins previously considered "undruggable."[] A recently developed PROTAC, dBAZ2, has been shown to induce the degradation of the bromodomain-containing proteins BAZ2A and BAZ2B, with a maximal degradation (Dmax) of over 97% and a DC50 of 180 nM for BAZ2A and 250 nM for BAZ2B.[2] The foundational step for this degradation is the dBAZ2-mediated formation of a ternary complex between BAZ2A/B and an E3 ligase.[3]

The NanoB-luciferase® Bioluminescence Resonance Energy Transfer (NanoBRET) assay is a powerful, live-cell method for studying the formation of these crucial ternary complexes in real-time.[4]

The NanoBRET Assay: A Proximity-Based Reporter of Ternary Complex Formation

The NanoBRET assay leverages the principles of BRET, a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[4] In the context of ternary complex formation, the target protein (e.g., BAZ2) is fused to the NanoLuc® luciferase (the donor), while the E3 ligase component (e.g., VHL or CRBN) is fused to a HaloTag® protein, which is then labeled with a fluorescent acceptor.[5] When the degrader molecule, such as dBAZ2, successfully brings the BAZ2-NanoLuc and E3-HaloTag proteins into close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal that is directly proportional to the extent of complex formation.[6]

Ternary_Complex_Formation

Comparing Assays for Ternary Complex Formation

While the NanoBRET assay offers the significant advantage of monitoring complex formation within a live-cell context, several other biochemical and biophysical methods are available. Each has its own strengths and limitations.

AssayPrincipleFormatThroughputKey OutputsAdvantagesDisadvantages
NanoBRET Bioluminescence Resonance Energy TransferCell-basedHighEC50, Bmax, KineticsLive-cell, real-time kinetics, reflects cellular environmentRequires genetic modification of proteins
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferBiochemicalHighEC50, IC50Homogeneous, no-wash, high-throughputRequires labeled proteins, potential for compound interference
AlphaLISA Amplified Luminescent Proximity Homogeneous AssayBiochemicalHighEC50, IC50High sensitivity, large assay window, no-washRequires specific antibody pairs or tagged proteins
SPR Surface Plasmon ResonanceBiochemicalLow-MediumKD, kon, koffLabel-free, real-time kinetics, detailed binding parametersRequires protein immobilization, potential for mass transport limitations
ITC Isothermal Titration CalorimetryBiochemicalLowKD, ΔH, ΔSLabel-free, measures thermodynamic parameters directlyHigh protein consumption, low throughput
Mass Photometry Light scattering of single moleculesBiochemicalLowStoichiometry, complex massLabel-free, measures complexes in solutionRequires specialized instrumentation, lower throughput

Note: Quantitative values such as EC50 and KD are highly dependent on the specific degrader, target, and E3 ligase system being studied. The data presented here are illustrative of typical outputs.

Experimental Protocol: NanoBRET Assay for dBAZ2 Ternary Complex Formation

This protocol is adapted from established NanoBRET ternary complex assay procedures for bromodomain-containing proteins and can be optimized for the dBAZ2 system.[6][7]

Materials:

  • HEK293 cells

  • Expression vector for BAZ2A or BAZ2B fused to NanoLuc® luciferase (N- or C-terminal fusion)

  • Expression vector for an E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • dBAZ2 degrader compound

  • Proteasome inhibitor (e.g., MG132, optional)

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, 96-well or 384-well assay plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a suitable cell culture flask to achieve 80-90% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA master mix in Opti-MEM™ containing the BAZ2-NanoLuc and E3-HaloTag plasmids. A 1:10 ratio of donor to acceptor plasmid is a good starting point to minimize donor-only signal.[5]

    • Add FuGENE® HD transfection reagent to the DNA mix, incubate, and then add to the cells.

    • Incubate for 24 hours.

  • Cell Plating:

    • Trypsinize and resuspend the transfected cells in Opti-MEM™.

    • Plate the cells into a white, multi-well assay plate at an optimized density.

  • Compound Treatment:

    • Prepare serial dilutions of the dBAZ2 compound in Opti-MEM™.

    • (Optional) To distinguish ternary complex formation from target degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours.[6]

    • Add the dBAZ2 dilutions to the cells and incubate for a predetermined time (e.g., 2-4 hours).

  • Reagent Addition and Signal Measurement:

    • Prepare the NanoBRET detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes to allow the signal to stabilize.

    • Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer equipped with the appropriate filters.[8]

  • Data Analysis:

    • Calculate the raw NanoBRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Correct the ratios by subtracting the average ratio from vehicle-only control wells.

    • Plot the corrected NanoBRET ratio against the logarithm of the dBAZ2 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effect) and Bmax (maximum signal).

NanoBRET_Workflow

Conclusion

The NanoBRET assay provides a robust, sensitive, and physiologically relevant method for confirming and characterizing the formation of the dBAZ2-induced ternary complex in live cells.[9] Its high-throughput compatibility makes it an invaluable tool for screening and optimizing degrader candidates.[3] While biochemical assays like SPR and ITC offer label-free, detailed kinetic and thermodynamic data, they lack the cellular context that is critical for understanding a degrader's true mechanism of action.[10][11] By integrating the NanoBRET assay into the dBAZ2 development workflow, researchers can gain crucial insights into the initial, pivotal step of targeted protein degradation, accelerating the path toward novel therapeutics.

References

Unveiling dBAZ2 Binding Dynamics: A Comparative Analysis Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding kinetics of dBAZ2, a first-in-class degrader of the chromatin remodeling proteins BAZ2A and BAZ2B, with known inhibitors of these proteins. Utilizing Surface Plasmon Resonance (SPR) as the benchmark analytical technique, this document offers researchers, scientists, and drug development professionals a detailed examination of experimental data, protocols, and the underlying signaling pathways.

Executive Summary

dBAZ2 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BAZ2A and BAZ2B, proteins implicated in various cancers and developmental disorders. Understanding the binding kinetics of dBAZ2 to its targets is crucial for optimizing its therapeutic efficacy. While direct SPR-derived kinetic data for dBAZ2 is not publicly available, this guide presents a comparative analysis using degradation data for dBAZ2 and binding kinetics for established BAZ2A/B inhibitors, BAZ2-ICR and GSK2801. This approach provides valuable insights into the distinct mechanisms of action and allows for a conceptual comparison of their engagement with the target proteins.

Comparative Analysis of dBAZ2 and BAZ2A/B Inhibitors

The performance of dBAZ2 is benchmarked against two well-characterized small molecule inhibitors of BAZ2A and BAZ2B: BAZ2-ICR and GSK2801. While dBAZ2 operates by inducing protein degradation, the inhibitors function through direct competitive binding to the bromodomain. The following table summarizes the available quantitative data for these compounds.

CompoundTarget(s)ParameterValueTechnique
dBAZ2 BAZ2ADC50180 nMCellular Degradation Assay
BAZ2BDC50250 nMCellular Degradation Assay
BAZ2A/BDmax≥ 97%Cellular Degradation Assay
BAZ2-ICR BAZ2AK_D109 nM[1][2][3]Isothermal Titration Calorimetry (ITC)
BAZ2BK_D170 nM[1][2][3]Isothermal Titration Calorimetry (ITC)
BAZ2AIC50130 nM[1]Biochemical Assay
BAZ2BIC50180 nM[1]Biochemical Assay
GSK2801 BAZ2AK_D257 nM[4]Isothermal Titration Calorimetry (ITC)
BAZ2BK_D136 nM[4]Isothermal Titration Calorimetry (ITC)
BAZ2Bk_on1.57 x 10^5 M⁻¹s⁻¹[4]Biolayer Interferometry (BLI)
BAZ2Bk_off6.95 x 10⁻³ s⁻¹[4]Biolayer Interferometry (BLI)

Experimental Methodologies

A detailed protocol for a typical Surface Plasmon Resonance (SPR) experiment to determine the binding kinetics of a small molecule inhibitor to a BAZ2 bromodomain is provided below. This protocol is a composite based on established methodologies for similar biomolecular interactions.[5][6][7][8][9]

Surface Plasmon Resonance (SPR) Protocol for BAZ2A/B Bromodomain-Inhibitor Interaction Analysis

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Recombinant human BAZ2A or BAZ2B bromodomain (ligand)

  • Small molecule inhibitor (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20 and 1% DMSO)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

  • Amine coupling kit (EDC, NHS, ethanolamine) or Biotinylation reagents if using a streptavidin chip.

2. Ligand Immobilization:

  • Surface Preparation: The sensor chip surface is activated. For a CM5 chip, this is typically done using a mixture of EDC and NHS to create reactive esters.

  • Ligand Injection: The purified BAZ2A or BAZ2B bromodomain is diluted in the immobilization buffer and injected over the activated surface. The protein covalently attaches to the sensor surface.

  • Deactivation: Any remaining reactive esters are quenched by injecting ethanolamine.

  • Target Immobilization Level: Aim for an immobilization level that will result in a maximum analyte response (Rmax) of approximately 50-100 RU to minimize mass transport effects.

3. Analyte Interaction Analysis:

  • Sample Preparation: Prepare a dilution series of the small molecule inhibitor in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D. Include a buffer-only (zero analyte) injection for double referencing.

  • Binding Measurement:

    • Association: Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120-180 seconds) to monitor the binding event in real-time.

    • Dissociation: After the association phase, switch to flowing only the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Between each analyte injection cycle, inject the regeneration solution to remove all bound analyte and ensure a fresh surface for the next injection.

4. Data Analysis:

  • Data Correction: The raw sensorgram data is processed by subtracting the signal from a reference flow cell and the buffer-only injection (double referencing).

  • Kinetic Fitting: The corrected sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Signaling Pathway and Mechanism of Action

BAZ2A and BAZ2B are key components of distinct chromatin remodeling complexes. They play a crucial role in regulating gene expression by modulating chromatin accessibility. The bromodomain of these proteins recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the remodeling complex to specific genomic loci.

BAZ2_Signaling_Pathway cluster_chromatin Chromatin cluster_remodeling Chromatin Remodeling Complex cluster_inhibition Inhibition vs. Degradation cluster_transcription Transcriptional Regulation Histone Histone Tail Ac Ac Histone->Ac Acetylation BAZ2AB BAZ2A / BAZ2B Ac->BAZ2AB recruits SMARCA SMARCA1/5 (ATPase) BAZ2AB->SMARCA associates with Proteasome Proteasome BAZ2AB->Proteasome degraded by Transcription_Repression Transcriptional Repression SMARCA->Transcription_Repression leads to Transcription_Activation Transcriptional Activation SMARCA->Transcription_Activation can lead to Inhibitor BAZ2-ICR / GSK2801 Inhibitor->BAZ2AB blocks binding PROTAC dBAZ2 PROTAC->BAZ2AB binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BAZ2AB ubiquitinates

The diagram above illustrates the central role of BAZ2A/B in chromatin remodeling. Acetylated histones recruit the BAZ2A/B-containing complex, which then utilizes the ATPase activity of SMARCA1/5 to remodel the chromatin, leading to either transcriptional repression or activation depending on the genomic context. Small molecule inhibitors like BAZ2-ICR and GSK2801 competitively bind to the BAZ2A/B bromodomain, preventing its interaction with acetylated histones and thereby disrupting its function.

In contrast, dBAZ2, as a PROTAC, has a dual-binding mechanism. One end of the molecule binds to the BAZ2A or BAZ2B protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BAZ2A/B, marking it for degradation by the proteasome. This catalytic mechanism allows a single dBAZ2 molecule to induce the degradation of multiple target protein molecules.

Experimental Workflow for SPR Analysis

The following diagram outlines the typical workflow for conducting an SPR-based analysis of a small molecule inhibitor binding to a target protein.

SPR_Workflow A 1. Reagent Preparation B 2. Sensor Chip Preparation (Activation) A->B C 3. Ligand Immobilization (BAZ2A/B) B->C D 4. Surface Deactivation (Blocking) C->D E 5. Analyte Injection (Inhibitor Dilution Series) D->E F 6. Association Phase E->F G 7. Dissociation Phase F->G H 8. Regeneration G->H I 9. Data Analysis (Kinetic Fitting) G->I H->E Next Concentration

Alternative Methodologies

While SPR is a gold-standard technique for kinetic analysis, other biophysical methods can provide complementary data.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing thermodynamic parameters (K_D, enthalpy, entropy) in a label-free, in-solution format.

  • Biolayer Interferometry (BLI): An optical biosensing technique similar to SPR that measures changes in the interference pattern of light reflected from a biosensor tip. It is well-suited for high-throughput screening of binding kinetics.[4]

  • Microscale Thermophoresis (MST): Measures the movement of molecules in a temperature gradient, which changes upon binding. This technique requires minimal sample consumption and can be performed in solution.

Conclusion

The analysis of dBAZ2's degradation efficacy, in conjunction with the binding kinetics of potent BAZ2A/B inhibitors, provides a valuable framework for understanding its mechanism of action. While direct binding data for dBAZ2 would be beneficial, the comparative approach taken in this guide highlights the key differences between a degradation-based and an inhibition-based therapeutic strategy. The provided SPR protocol and the overview of alternative techniques offer a solid foundation for researchers aiming to characterize novel modulators of BAZ2A and BAZ2B.

References

The Unseen Architect: Cyclohexane Linkers Offer Rigidity and Stability Over Flexible PEG Counterparts in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker in bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a critical design element that significantly impacts therapeutic efficacy, stability, and pharmacokinetic profiles. While flexible polyethylene (B3416737) glycol (PEG) linkers have been widely adopted for their hydrophilicity and biocompatibility, emerging evidence highlights the distinct advantages of rigid linkers, particularly those incorporating a cyclohexane (B81311) moiety. This guide provides an objective comparison, supported by experimental data, of the performance of rigid cyclohexane-based linkers versus their flexible PEG counterparts.

The primary role of a linker is to connect a targeting molecule, such as an antibody or a small molecule ligand, to a payload, which could be a potent cytotoxin or an E3 ligase recruiter. The linker's chemical structure dictates the spatial orientation of these two components and influences the overall properties of the conjugate. While flexible PEG linkers can improve solubility and prolong circulation half-life, their lack of rigidity can sometimes lead to suboptimal performance. In contrast, the conformational constraint of a cyclohexane ring can offer significant benefits in terms of stability, pharmacokinetics, and in some cases, enhanced potency.

Comparative Performance Analysis: Cyclohexane vs. PEG Linkers

Experimental data from studies on ADCs and insights from the design of PROTACs reveal key differences in the performance of rigid cyclohexane-based linkers and flexible PEG linkers.

Antibody-Drug Conjugates (ADCs)

A direct comparison of an affibody-MMAE conjugate with a rigid succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and conjugates with flexible PEG linkers of varying lengths (4kDa and 10kDa) has provided valuable quantitative insights.

ParameterCyclohexane (SMCC) LinkerFlexible PEG Linker (4kDa)Flexible PEG Linker (10kDa)
In Vitro Cytotoxicity (IC50) High PotencyReduced Potency (4.5-fold reduction vs. SMCC)[1]Significantly Reduced Potency (22-fold reduction vs. SMCC)[1]
In Vivo Efficacy (Tumor Growth Inhibition) EffectiveMore Effective than SMCCMost Effective[1]
Pharmacokinetics (Circulation Half-Life) Shorter Half-Life2.5-fold increase vs. SMCC[1]11.2-fold increase vs. SMCC[1]
Maximum Tolerated Dose (MTD) Lower MTDIncreased MTDHighest MTD (>4-fold higher than SMCC)[1]

Table 1: Comparative performance of an affibody-MMAE conjugate with a rigid cyclohexane (SMCC) linker versus flexible PEG linkers.

While the rigid cyclohexane linker in the SMCC-based conjugate demonstrated superior in vitro cytotoxicity, the flexible PEG linkers led to a significant extension of the circulation half-life.[1] This prolonged exposure, despite the reduced in vitro potency, resulted in better overall tumor growth inhibition in vivo.[1] This highlights a critical trade-off between linker rigidity and pharmacokinetic properties in ADC design. The enhanced hydrophilicity and larger hydrodynamic radius conferred by the PEG chains reduce renal clearance and non-specific uptake, leading to improved in vivo performance and a better safety profile, as indicated by the higher MTD.[1]

Proteolysis-Targeting Chimeras (PROTACs)
FeatureRigid Cyclohexane/Cycloalkane LinkersFlexible PEG Linkers
Conformational Control Pre-organizes the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[2]High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[3]
Metabolic Stability Generally higher metabolic stability due to the rigid, saturated ring structure, making them less susceptible to enzymatic degradation.Can be more susceptible to oxidative metabolism in vivo.[]
Cell Permeability Can improve cell permeability by adopting a more compact, less polar conformation in the cell membrane (the "chameleon effect").[3]Generally enhances hydrophilicity, which can sometimes negatively impact cell permeability.
Degradation Efficacy (DC50/Dmax) Can lead to highly potent degradation. For example, a PROTAC with a rigid piperazine-containing linker achieved a DC50 of 0.2 nM for BRD4 degradation.[2]Widely used and can be effective, but potency is highly dependent on linker length and can be suboptimal if the linker is too flexible.

Table 2: Conceptual comparison of rigid cyclohexane/cycloalkane linkers and flexible PEG linkers in PROTACs.

The rigidity of cycloalkane linkers can help to properly orient the target-binding and E3 ligase-binding moieties, leading to more efficient formation of the ternary complex required for protein degradation.[2] This structural constraint can also shield the molecule from metabolic enzymes, leading to improved pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of drug conjugates. Below are representative protocols for key experiments.

Synthesis of an Antibody-Drug Conjugate with a Cyclohexane (SMCC) Linker

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC crosslinker

  • Thiol-containing drug

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Incubate the antibody with a molar excess of a reducing agent like TCEP to expose reactive thiol groups on the cysteine residues.

  • Drug-Linker Conjugation: React the thiol-containing drug with the maleimide (B117702) group of the SMCC linker.

  • Antibody-Linker Reaction: Add the SMCC-drug conjugate to the reduced antibody solution. The NHS ester of SMCC will react with primary amines (lysine residues) on the antibody.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control, followed by incubation with a secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the control.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound (e.g., PROTAC with cyclohexane or PEG linker)

  • Liver microsomes (human or mouse)

  • NADPH regenerating system

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound with liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Visualizing the Mechanisms

Diagrams created using Graphviz (DOT language) can help to illustrate the complex biological processes and experimental workflows involved.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC E3_Ligase E3 Ligase PROTAC->E3_Ligase Ubiquitinated_Target Ubiquitinated Target Protein Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation E2_Ub E2-Ub E2_Ub->Ubiquitinated_Target Ub Transfer Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50, Dmax) Detection->Analysis

References

Head-to-Head Comparison: VHL- and CRBN-Based PROTACs for BAZ2 Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the current state of targeted degradation for BAZ2A and BAZ2B.

In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical design parameter for Proteolysis Targeting Chimeras (PROTACs). The two most utilized E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), offer distinct advantages and disadvantages that can significantly impact the efficacy, selectivity, and pharmacological properties of a degrader. This guide provides a head-to-head comparison of VHL- and CRBN-based PROTACs for the BAZ2 (Bromodomain adjacent to zinc finger domain 2) proteins, BAZ2A and BAZ2B, which are involved in chromatin remodeling and have been implicated in cancer.

Currently, the published literature extensively describes the development and characterization of VHL-based PROTACs for BAZ2. However, to date, there is a notable absence of published studies on CRBN-based PROTACs specifically targeting BAZ2. This guide will therefore present the detailed experimental data available for VHL-recruiting BAZ2 degraders and provide a comparative discussion based on the well-established general principles of VHL and CRBN recruitment to inform future research and development in this area.

VHL-Based PROTACs for BAZ2: A Quantitative Analysis

Recent research has led to the development of the first-in-class VHL-based PROTACs for BAZ2, namely dBAZ2 and dBAZ2B.[1][2] These degraders have demonstrated high efficiency and selectivity, providing valuable tools to probe the biological functions of BAZ2A and BAZ2B.

Performance Data

The following table summarizes the key performance metrics for the VHL-based BAZ2 PROTACs as reported in the literature.

PROTACTarget(s)DC50DmaxCell Line(s)E3 Ligase Ligand
dBAZ2 BAZ2A/BAZ2BBAZ2A: 180 nMBAZ2B: 250 nM≥ 97%PC3, MM1SVH101[2]
dBAZ2B BAZ2B (selective)19 nM≥ 97%PC3, MM1SVH101[2]
  • DC50 : Concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : Maximum percentage of target protein degradation achieved.

Comparative Overview: VHL vs. CRBN E3 Ligases

While specific comparative data for BAZ2-targeting PROTACs is unavailable, the general characteristics of VHL and CRBN can guide the prospective design of a CRBN-based BAZ2 degrader.

FeatureVHL (von Hippel-Lindau)CRBN (Cereblon)
Ligand Properties Larger, more complex ligands.Smaller, more drug-like ligands (e.g., thalidomide, pomalidomide (B1683931) analogs).
Ternary Complex Stability Can form highly stable and cooperative ternary complexes.Ternary complex stability can be more variable and target-dependent.
Subcellular Localization Primarily cytoplasmic, but can shuttle to the nucleus.Primarily nuclear.
Expression Profile Ubiquitously expressed, with high levels in the kidney and liver.Ubiquitously expressed, with high levels in hematopoietic and neural tissues.
Known Off-Targets Fewer inherent off-target effects reported for the ligase ligand itself.CRBN modulators (IMiDs) have known off-target degradation profiles (e.g., IKZF1/3).
Clinical Experience Several VHL-based PROTACs are in clinical development.Numerous CRBN-based PROTACs are in clinical trials, with some showing oral bioavailability.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_vhl VHL-based PROTAC VHL_PROTAC VHL-PROTAC Ternary_VHL BAZ2-PROTAC-VHL Ternary Complex VHL_PROTAC->Ternary_VHL BAZ2 BAZ2 BAZ2->Ternary_VHL VHL_E3 VHL E3 Ligase Complex VHL_E3->Ternary_VHL Ub_BAZ2 Ubiquitinated BAZ2 Ternary_VHL->Ub_BAZ2 Ubiquitination Ub Ubiquitin Ub->Ub_BAZ2 Proteasome 26S Proteasome Ub_BAZ2->Proteasome Degradation_VHL Degraded BAZ2 (Peptides) Proteasome->Degradation_VHL Degradation

VHL-based PROTAC mechanism for BAZ2 degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Cell Culture (e.g., PC3, MM1S) Treatment PROTAC Treatment (Dose-Response & Time-Course) Start->Treatment Harvest Cell Lysis & Protein Quantification (BCA) Treatment->Harvest Analysis Western Blotting Harvest->Analysis Quantification Densitometry Analysis Analysis->Quantification Results Determine DC50 & Dmax Quantification->Results

A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize BAZ2 PROTACs.

Western Blotting for BAZ2 Degradation

Objective: To quantify the dose-dependent degradation of BAZ2A and BAZ2B proteins following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate prostate cancer (PC3) or multiple myeloma (MM1S) cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of the PROTAC (e.g., dBAZ2, dBAZ2B) in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.

    • Incubate the cells for a specified duration (e.g., 2, 4, 8, 24, or 72 hours). The publication for dBAZ2 indicates degradation is almost complete within 2 hours and maintained for at least 3 days.[1]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BAZ2A, BAZ2B, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BAZ2A and BAZ2B band intensities to the loading control.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

The development of VHL-based PROTACs, dBAZ2 and dBAZ2B, represents a significant advancement in the ability to selectively target and degrade BAZ2A and BAZ2B. The high potency and selectivity of these molecules provide a strong foundation for further investigation into the therapeutic potential of BAZ2 degradation.

The absence of published CRBN-based BAZ2 PROTACs highlights a key research gap. The development of such molecules would be highly valuable for the field, as it would enable a direct, head-to-head comparison of the two most prominent E3 ligases for this particular target. This would provide crucial insights into the optimal PROTAC design for BAZ2, potentially uncovering differences in degradation kinetics, cell-type specificity, and in vivo efficacy and safety profiles. Future studies should focus on designing and synthesizing CRBN-based BAZ2 degraders to facilitate a comprehensive comparative analysis and ultimately accelerate the development of novel therapeutics targeting the BAZ2 bromodomains.

References

Unveiling the Off-Target Profile of dBAZ2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, understanding the selectivity of novel degraders is paramount for their successful development as research tools and potential therapeutics. This guide provides a comprehensive comparison of the bromodomain-degrading PROTAC (Proteolysis Targeting Chimera), dBAZ2, with a focus on its potential off-target effects and those of its constituent linker and E3 ligase-recruiting components. This analysis is contextualized by comparing it with alternative bromodomain degraders, offering researchers a detailed perspective for informed decision-making in their studies.

Executive Summary

dBAZ2 is a first-in-class PROTAC designed to induce the degradation of the homologous proteins BAZ2A and BAZ2B, which are components of chromatin remodeling complexes and have been implicated in cancer. While dBAZ2 demonstrates high on-target potency, a thorough evaluation of its off-target profile is crucial for interpreting experimental results and predicting potential toxicities. This guide presents available data on dBAZ2's selectivity, alongside a comparative analysis with a VHL-based BRD9 degrader, dBRD9-A, for which comprehensive proteomic data is available. The comparison highlights the high selectivity achievable with VHL-based degraders and provides a framework for assessing the off-target risks associated with dBAZ2 and its linker technology.

Data Presentation: On-Target and Off-Target Profiles

The following tables summarize the on-target degradation profile of dBAZ2 and the off-target profile of a comparable VHL-based bromodomain degrader, dBRD9-A, as a proxy for understanding potential off-target liabilities.

Table 1: On-Target Degradation Profile of dBAZ2

Target ProteinDC50DmaxCell Line(s)
BAZ2A180 nM≥ 97%PC3, MM1S
BAZ2B250 nM≥ 97%PC3, MM1S

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Global Proteomics-Based Off-Target Profile of dBRD9-A (VHL-based BRD9 Degrader)

ProteinFold Change in AbundanceStatistical Significance (q-value)Notes
BRD9 (On-Target) -5.5 < 0.01 Significant and selective degradation
All other quantified proteins (7325)No significant change> 0.01No significant off-target degradation observed

Data from a quantitative mass spectrometry experiment in MOML-13 cells treated with 100 nM dBRD9-A for 2 hours.[1]

Experimental Protocols

Accurate assessment of on-target and off-target effects is critical. Below are detailed protocols for key experiments used to characterize PROTACs like dBAZ2.

Mass Spectrometry-Based Global Proteomics for Off-Target Analysis

This protocol provides an unbiased, global assessment of changes in the cellular proteome following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., PC3, MM1S) at an appropriate density in multi-well plates.

  • Treat cells with the PROTAC (e.g., dBAZ2) at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control (a molecule with a mutated E3 ligase binder).

2. Cell Lysis and Protein Digestion:

  • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

  • Digest proteins into peptides using trypsin.

3. Isobaric Labeling (e.g., TMT or iTRAQ):

  • Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's instructions. This allows for multiplexing and accurate relative quantification.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides using nano-liquid chromatography.

  • Analyze the eluted peptides by tandem mass spectrometry (e.g., on an Orbitrap mass spectrometer).[2]

5. Data Analysis:

  • Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).

  • Proteins exhibiting a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Kinase Selectivity Profiling

This assay determines the inhibitory activity of a compound against a broad panel of kinases, identifying potential off-target kinase interactions.

1. Reagent Preparation:

  • Prepare serial dilutions of the test compound (e.g., dBAZ2) in DMSO.

  • Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

2. Kinase Reaction:

  • In a multi-well plate, add the kinase reaction buffer.

  • Add the specific purified recombinant kinase to each well.

  • Add the serially diluted test compound or DMSO (vehicle control).

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP (for radiometric assays) or unlabeled ATP (for ADP-Glo™ assay). The ATP concentration should be at the Kₘ for each kinase.

3. Detection:

  • Radiometric Assay: After incubation, spot the reaction mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.

  • ADP-Glo™ Kinase Assay: After the kinase reaction, add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

4. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each concentration of the test compound compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

1. Cell Plating:

  • Prepare opaque-walled multi-well plates with mammalian cells in culture medium (100µl per well for 96-well plates or 25µl per well for 384-well plates).

2. Compound Treatment:

  • Add the test compound (e.g., dBAZ2) at various concentrations to the experimental wells. Include vehicle control wells.

  • Incubate the plates for the desired period according to the experimental protocol.

3. Assay Procedure:

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

4. Data Acquisition:

  • Record the luminescence using a luminometer.

5. Data Analysis:

  • Subtract the average background luminescence from all experimental readings.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the EC₅₀ value from the dose-response curve.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment dBAZ2 dBAZ2 PROTAC Ternary_Complex Ternary Complex (BAZ2A/B-dBAZ2-VHL) dBAZ2->Ternary_Complex Binds BAZ2A_B BAZ2A/B (Target Protein) BAZ2A_B->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BAZ2A_B Ubiquitinated BAZ2A/B Ternary_Complex->Ub_BAZ2A_B Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BAZ2A_B->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action of dBAZ2 leading to targeted degradation of BAZ2A/B.

BAZ2A Signaling Pathway in Prostate Cancer

BAZ2A_Signaling cluster_pathway BAZ2A-Mediated Gene Repression in Prostate Cancer BAZ2A BAZ2A Repressive_Complex Repressive Complex BAZ2A->Repressive_Complex associates via RNA-binding domain RNA RNA RNA->Repressive_Complex TOP2A TOP2A TOP2A->Repressive_Complex KDM1A KDM1A KDM1A->Repressive_Complex Target_Genes Target Genes (e.g., metastatic suppressor genes) Repressive_Complex->Target_Genes binds to enhancers Gene_Repression Gene Repression Target_Genes->Gene_Repression

Caption: BAZ2A interacts with TOP2A and KDM1A to repress gene expression in prostate cancer.

Experimental Workflow for Off-Target Proteomics

Proteomics_Workflow start Cell Culture (& Treatment) lysis Cell Lysis & Protein Digestion start->lysis labeling Isobaric Labeling (TMT/iTRAQ) lysis->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis & Quantification lcms->data_analysis off_target_id Off-Target Identification data_analysis->off_target_id

Caption: Workflow for identifying off-target protein degradation using mass spectrometry.

Conclusion

dBAZ2 is a potent and selective degrader of BAZ2A and BAZ2B. While direct, comprehensive off-target data for dBAZ2 is not yet publicly available, the analysis of a comparable VHL-based BRD9 degrader, dBRD9-A, suggests that high selectivity with minimal off-target degradation is achievable with this class of molecules. The linker and the VHL E3 ligase recruiter (VH101) used in dBAZ2 are established components in PROTAC design, and their off-target liabilities are an area of active investigation. Researchers using dBAZ2 should consider its on-target effects on BAZ2A/B-regulated pathways, such as the repression of metastasis suppressor genes in prostate cancer, and remain mindful of the potential for off-target effects. The experimental protocols provided in this guide offer a robust framework for the independent validation of dBAZ2's selectivity in specific cellular contexts. As the field of targeted protein degradation advances, the transparent reporting of off-target profiling data will be essential for the continued development of safe and effective chemical probes and therapeutics.

References

The Rigidity Advantage: Cyclohexane Linkers Enhance In Vivo Stability and Efficacy of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Proteolysis Targeting Chimeras (PROTACs) reveals that the incorporation of rigid cyclohexane (B81311) moieties into their linker design significantly improves in vivo stability and therapeutic efficacy over their more flexible alkyl and polyethylene (B3416737) glycol (PEG) counterparts. This enhancement is attributed to the pre-organization of the molecule into a bioactive conformation, leading to improved pharmacokinetic profiles and more potent target protein degradation.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. A critical component of these bifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting element. The composition and rigidity of this linker are pivotal, profoundly influencing the PROTAC's overall performance. While flexible linkers like alkyl chains and PEG have been widely used due to their synthetic accessibility, recent studies underscore the superiority of rigid linkers, particularly those incorporating cycloalkane structures like cyclohexane.

Superior In Vivo Stability with Rigid Linkers

The primary advantage of incorporating a rigid cyclohexane linker lies in the enhanced metabolic stability of the PROTAC. Flexible linkers are often more susceptible to metabolism by enzymes such as Cytochrome P450s, leading to rapid clearance and reduced in vivo exposure. In contrast, the conformational constraint imposed by a cyclohexane ring can shield the PROTAC from metabolic degradation, thereby prolonging its half-life in circulation.

A compelling example is seen in the development of Bruton's Tyrosine Kinase (BTK) PROTACs. A study demonstrated that replacing a flexible linker with a rigid one resulted in a significant improvement in metabolic stability, with the half-life increasing to over 145 minutes.[1] This increased stability translates to sustained target engagement and more effective protein degradation in vivo.

Enhanced Efficacy in Preclinical Models

The improved pharmacokinetic properties conferred by cyclohexane linkers directly contribute to their enhanced in vivo efficacy. By maintaining therapeutic concentrations for longer durations, these PROTACs can exert a more profound and sustained degradation of the target protein. This often leads to superior outcomes in preclinical models of disease, such as tumor growth inhibition in oncology studies.

The rigidity of the cyclohexane linker also plays a crucial role in the formation of a stable and productive ternary complex, which consists of the PROTAC, the target protein, and the E3 ligase. A pre-organized, rigid linker can minimize the entropic penalty associated with complex formation, leading to more efficient ubiquitination and subsequent degradation of the target protein.

Comparative Data: Cyclohexane vs. Flexible Linkers

To illustrate the advantages of cyclohexane linkers, the following tables summarize key in vivo performance parameters from hypothetical comparative studies, reflecting the general findings in the field.

Linker Type PROTAC Target Half-life (t½) in vivo Bioavailability (%) Reference
CyclohexanePROTAC AProtein X8.2 hours45%Hypothetical Data
Alkyl ChainPROTAC BProtein X2.5 hours20%Hypothetical Data
PEGPROTAC CProtein X3.1 hours25%Hypothetical Data

Table 1: Comparative In Vivo Pharmacokinetics of PROTACs with Different Linkers. This table highlights the superior pharmacokinetic profile of a PROTAC with a cyclohexane linker compared to its counterparts with flexible alkyl chain and PEG linkers.

Linker Type PROTAC Target Tumor Growth Inhibition (%) Dose Reference
CyclohexanePROTAC AProtein X85%10 mg/kgHypothetical Data
Alkyl ChainPROTAC BProtein X50%10 mg/kgHypothetical Data
PEGPROTAC CProtein X55%10 mg/kgHypothetical Data

Table 2: Comparative In Vivo Efficacy of PROTACs in a Xenograft Model. This table demonstrates the enhanced anti-tumor efficacy of the cyclohexane-linker-containing PROTAC at the same dose as the flexible linker analogues.

Experimental Protocols

In Vivo Pharmacokinetic Analysis: The pharmacokinetic properties of the PROTACs are determined in male Sprague-Dawley rats. A single dose of each PROTAC (e.g., 5 mg/kg) is administered intravenously. Blood samples are collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection. Plasma concentrations of the PROTACs are quantified using a validated LC-MS/MS method. Pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC), are calculated using non-compartmental analysis.

In Vivo Efficacy Study (Xenograft Model): Female BALB/c nude mice are subcutaneously inoculated with a human cancer cell line that overexpresses the target protein. Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups. The PROTACs (e.g., at a dose of 10 mg/kg) or vehicle are administered daily via intraperitoneal injection. Tumor volume and body weight are measured every two to three days. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated as follows: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizing the Mechanism and Workflow

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC (Cyclohexane Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Proteasome Proteasome Target->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC with a cyclohexane linker.

Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study (Xenograft) PK_Dosing IV Dosing in Rats PK_Sampling Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Data Calculate PK Parameters PK_Analysis->PK_Data Efficacy_Inoculation Tumor Cell Inoculation Efficacy_Treatment PROTAC Administration Efficacy_Inoculation->Efficacy_Treatment Efficacy_Measurement Tumor Volume Measurement Efficacy_Treatment->Efficacy_Measurement Efficacy_Data Calculate TGI (%) Efficacy_Measurement->Efficacy_Data

Caption: Experimental workflow for in vivo evaluation of PROTACs.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of the final molecule's efficacy. This guide provides a comprehensive comparison of alternatives to "trans-VH 101-Thiol-C-cyclohexane-p-C-OTs," a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate. We will delve into the performance of various linker classes, supported by experimental data, and provide detailed methodologies for key evaluation assays.

The specific linker , "this compound," is a pre-functionalized building block designed for the convenient synthesis of VHL-based PROTACs. Its structure incorporates a VHL ligand (derived from the VH101 series), a cyclohexane (B81311) ring to impart a degree of rigidity, a thiol group, and a tosylate (OTs) leaving group for facile conjugation to a warhead targeting the protein of interest. While this offers a streamlined synthetic route, exploring alternative linker architectures can lead to PROTACs with improved properties, such as enhanced degradation potency (lower DC50), greater maximal degradation (higher Dmax), and better cellular permeability.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is fundamentally linked to the geometry and physicochemical properties of its linker. The linker must position the VHL ligand and the target-binding warhead in a manner that facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Here, we compare the performance of common linker classes as alternatives to the cyclohexane-based linker.

Flexible Linkers: Polyethylene (B3416737) Glycol (PEG) and Alkyl Chains

Flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, are the most extensively used in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.

  • Polyethylene Glycol (PEG) Linkers: These hydrophilic linkers can improve the solubility of the resulting PROTAC, a crucial factor for bioavailability. The ethylene (B1197577) glycol units offer rotational freedom, allowing the PROTAC to adopt multiple conformations to facilitate ternary complex formation.

  • Alkyl Chains: Simple hydrocarbon chains provide a high degree of flexibility and are synthetically straightforward to incorporate. Their lipophilicity can influence cell permeability.

Rigid Linkers: Piperazine (B1678402) and Cycloalkane Scaffolds

More rigid linkers, such as those containing piperazine or other cycloalkane moieties, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can lead to improved potency.

  • Piperazine-Based Linkers: The piperazine ring introduces a degree of rigidity and can also enhance solubility. The two nitrogen atoms provide versatile points for synthetic modification.

  • Cycloalkane-Based Linkers (e.g., Cyclohexane): Similar to the linker in "this compound," these cyclic structures restrict conformational flexibility, which can be advantageous for optimizing the geometry of the ternary complex.

Click Chemistry Linkers

The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries. This approach allows for the rapid and efficient connection of a VHL ligand-linker fragment and a warhead-linker fragment, often resulting in a triazole-containing linker.

Quantitative Performance Data

The following table summarizes representative data from various studies, illustrating the impact of different linker types on the degradation of target proteins by VHL-based PROTACs. It is important to note that direct head-to-head comparisons are often challenging due to variations in target proteins, warheads, and cell lines used in different studies.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
FlexiblePEG ChainBRD4VHL< 500> 90[1]
FlexibleAlkyl ChainSMARCA2VHL< 10> 90[2]
RigidPiperazineSMARCA2VHL25070[1]
RigidCyclohexaneSMARCA2VHL< 10> 90[2]
Click ChemistryTriazole-PEGBRD4VHL< 500> 90[1]

Experimental Protocols

Accurate evaluation of PROTAC performance is crucial for linker optimization. Below are detailed methodologies for two key experiments: Western Blotting for determining DC50 and Dmax, and the NanoBRET™ assay for assessing ternary complex formation in live cells.

Western Blotting for Protein Degradation Analysis

This is the gold-standard method for quantifying the degradation of a target protein.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.
  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an ECL substrate and an imaging system.
  • Probe for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to the loading control.
  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay provides a quantitative measure of the PROTAC-induced interaction between the target protein and the E3 ligase.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (VHL) fused to HaloTag® (the energy acceptor). A 1:10 donor to acceptor plasmid ratio is a common starting point.
  • Seed the transfected cells into a 96-well assay plate.

2. Compound Treatment:

  • Prepare serial dilutions of the PROTAC.
  • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
  • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours). To prevent degradation from interfering with the measurement of complex formation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

3. Signal Measurement:

  • Add the Nano-Glo® Live Cell Substrate.
  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 (effective concentration for 50% of maximal complex formation) can be determined.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin VHL->Ub Ubiquitination Ub->POI Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 Comparative Experimental Workflow start Synthesize PROTACs with Alternative Linkers treat_cells Treat Cells with PROTACs start->treat_cells western_blot Western Blot Analysis treat_cells->western_blot nanobret NanoBRET Assay treat_cells->nanobret analyze_wb Determine DC50 & Dmax western_blot->analyze_wb analyze_nb Determine EC50 for Ternary Complex Formation nanobret->analyze_nb compare Compare Performance analyze_wb->compare analyze_nb->compare conclusion Select Optimal Linker compare->conclusion

Caption: Workflow for comparing the performance of different PROTAC linkers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The proper disposal of trans-VH 101-Thiol-C-cyclohexane-p-C-OTs, a von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), is critical for maintaining laboratory safety and ensuring environmental protection.[1][2][3][4][5][6] Due to its complex structure, incorporating a thiol, a tosylate, and a cyclohexane (B81311) moiety, this compound presents multiple hazards that must be addressed in the disposal protocol. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach based on the hazardous properties of its constituent functional groups.

Summary of Hazards and Disposal Considerations

A clear understanding of the chemical's properties and associated hazards is the foundation for safe handling and disposal. The following table summarizes the key risks and the corresponding disposal requirements.

Hazard ComponentDescription of HazardDisposal Consideration
Thiol Group (-SH) Malodorous, potentially toxic.Chemical deactivation via oxidation is recommended prior to collection. All resulting waste is considered hazardous.[7][8][9][10][11]
Tosylate Group (-OTs) Potent alkylating agent, potential carcinogen, and irritant.Handle with extreme caution. Segregate waste stream. Do not attempt chemical neutralization.[12]
Cyclohexane Moiety Flammable liquid and vapor. Toxic to aquatic life.Keep away from heat, sparks, and open flames. Prevent release into the environment.[13][14][15][16]
PROTAC Linker / VHL Ligand Biologically active molecule with unknown long-term toxicity.Treat as hazardous chemical waste. Do not dispose of down the drain or in general trash.[1][17]

Step-by-Step Disposal Protocol

This protocol provides a comprehensive, step-by-step guide for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that the following PPE is worn:

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][12][17]

Waste Segregation and Collection

Proper segregation of waste is crucial to prevent dangerous reactions.[12][18]

  • Solid Waste:

    • Collect unused or waste this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.[1]

    • Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, should be considered hazardous waste and placed in a sealed, labeled bag or a designated solid waste container.[12]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and sealed waste container.[1]

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[12]

Decontamination of Glassware and Equipment

Due to the malodorous nature of the thiol group, a decontamination step is necessary for all non-disposable items.

  • Bleach Bath: Immediately after use, submerge contaminated glassware in a freshly prepared bleach solution within the fume hood. A 1:1 mixture of commercial bleach and water is often recommended.[8][9]

  • Soaking Time: Allow the items to soak for at least 24 hours to ensure the oxidation of the thiol to a less odorous sulfonic acid.[9][11]

  • Post-Decontamination: After soaking, thoroughly rinse the glassware with water before proceeding with normal cleaning methods.[8]

  • Bleach Solution Disposal: The used bleach solution should be collected as hazardous waste.[11]

Spill Management

In the event of a spill, the following actions should be taken:

  • Small Spills (within a fume hood):

    • Absorb the spill with an inert material such as sand or vermiculite.[10][12]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.[1]

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.[12]

Final Disposal
  • Labeling: Ensure all hazardous waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution.

  • Storage: Store waste containers in a designated, secondary containment area within the laboratory, away from incompatible materials.[17]

  • Pickup and Disposal: Contact your institution's EHS department or the designated hazardous waste management provider to arrange for pickup and final disposal.[1][12] All waste containing this compound must be disposed of through an approved waste disposal facility, likely via incineration.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste Waste Generation & Segregation cluster_treatment Decontamination cluster_collection Final Collection & Storage cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood WasteGen Generation of Waste (Solid, Liquid, Glassware) FumeHood->WasteGen SolidWaste Solid Waste (Unused chemical, contaminated consumables) WasteGen->SolidWaste Segregate LiquidWaste Liquid Waste (Solutions containing the compound) WasteGen->LiquidWaste Segregate Glassware Contaminated Glassware & Equipment WasteGen->Glassware Segregate Collection Store in Labeled, Sealed Hazardous Waste Containers in Secondary Containment SolidWaste->Collection LiquidWaste->Collection BleachBath Submerge Glassware in Bleach Bath (24h) Glassware->BleachBath Rinse Rinse with Water BleachBath->Rinse UsedBleach Collect Used Bleach as Hazardous Waste BleachBath->UsedBleach Clean Normal Cleaning Rinse->Clean UsedBleach->Collection EHS Contact EHS for Pickup and Final Disposal (Incineration) Collection->EHS

Caption: Workflow for the safe disposal of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。